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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Structure Elucidation of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

Abstract The robust and unambiguous determination of a chemical structure is a cornerstone of drug development, chemical synthesis, and materials science. This guide provides an in-depth, methodology-driven approach to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and unambiguous determination of a chemical structure is a cornerstone of drug development, chemical synthesis, and materials science. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 4-(aminomethyl)benzene-1,3-diol acetate salt. We move beyond a simple checklist of techniques, instead detailing a logical, self-validating workflow that integrates foundational analysis with advanced spectroscopic and crystallographic methods. Each step is presented with the underlying scientific rationale, field-proven protocols, and data interpretation strategies tailored to the specific structural questions posed by this molecule. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive framework for confirming not only the covalent framework but also the ionic nature of a small molecule salt.

Introduction

The Compound of Interest: 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

4-(Aminomethyl)benzene-1,3-diol, a derivative of resorcinol, is a functionalized aromatic compound containing both phenolic hydroxyl groups and a primary aminomethyl moiety. Its value often lies as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents. The formation of an acetate salt is a common strategy to improve the stability, solubility, and handling properties of the parent amine. However, this salt formation introduces a critical layer to the structural verification process: we must not only confirm the atomic connectivity but also definitively prove the ionic interaction between the protonated amine and the acetate counter-ion.

The Challenge: Beyond Connectivity to Ionic State Confirmation

A proposed structure is merely a hypothesis until proven by empirical data. For an organic salt, the elucidation challenge is twofold:

  • Covalent Structure Confirmation: Verifying the precise arrangement of the 4-(aminomethyl)benzene-1,3-diol cation—ensuring the correct substitution pattern on the benzene ring.

  • Ionic Pair Verification: Proving that the compound exists as a protonated ammonium cation and an acetate anion, rather than a co-crystal or a simple mixture.

A Multi-Technique, Orthogonal Approach

The Elucidation Workflow: A Strategic Overview

The structure elucidation process follows a logical progression from foundational data to highly specific structural information. This workflow ensures that each subsequent experiment is built upon a solid analytical foundation, maximizing efficiency and minimizing ambiguity.

Elucidation_Workflow A Hypothesized Structure 4-(Aminomethyl)benzene-1,3-diol Acetate Salt B Step 1: Foundational Analysis - Elemental Analysis (CHN) - Physical Properties (m.p.) A->B Validate Empirical Formula C Step 2: Molecular Mass & Formula - High-Resolution Mass Spectrometry (HRMS) B->C Confirm Molecular Formula of Cation D Step 3: Functional Group & Ionic State Analysis - Fourier-Transform Infrared (FTIR) Spectroscopy C->D Identify Key Bonds & Salt Evidence E Step 4: Covalent Framework Determination - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) D->E Map Atom Connectivity F Step 5: Definitive 3D Structure Confirmation - Single Crystal X-ray Crystallography E->F Provide Unambiguous 3D Proof G Final Verified Structure F->G Synthesize All Data

Caption: Overall Structure Elucidation Workflow.

Step 1: Foundational Analysis

Elemental Analysis (CHN)

Expertise & Causality: This is the first and most fundamental validation. It provides the empirical formula of the salt by quantifying the mass percentages of Carbon, Hydrogen, and Nitrogen. A close correlation between the experimental values and the theoretical values for the proposed formula (C₉H₁₃NO₄) provides strong evidence for the overall atomic composition and purity of the sample.

Experimental Protocol:

  • Ensure the sample is meticulously dried under a high vacuum for at least 24 hours to remove residual solvents and water, which can significantly skew results.

  • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Analyze using a calibrated CHN elemental analyzer, which combusts the sample at high temperatures.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Perform the analysis in triplicate to ensure precision.

Data Presentation:

ElementTheoretical % (for C₉H₁₃NO₄, MW: 199.20 g/mol )Experimental % (Average)
Carbon54.26[Enter experimental value]
Hydrogen6.58[Enter experimental value]
Nitrogen7.03[Enter experimental value]

Trustworthiness: A deviation of <0.4% between theoretical and experimental values is considered acceptable and validates the elemental composition of the salt.

Step 2: Molecular Mass & Formula (Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is crucial for determining the exact mass of the cationic portion of the salt.[3] Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method that transfers the pre-existing ion from solution into the gas phase without fragmentation.[3] By obtaining a high-resolution mass, we can calculate the elemental formula of the cation with high confidence, which should correspond to [C₇H₁₀NO₂]⁺.

Experimental Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infuse the solution directly into the ESI source operating in positive ion mode.

  • Acquire the mass spectrum over a range of m/z 50-500 using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • The instrument should be calibrated immediately prior to analysis to ensure high mass accuracy (<5 ppm).

Data Interpretation & Expected Results:

  • Molecular Ion: A prominent peak should be observed corresponding to the 4-(aminomethyl)benzene-1,3-diol cation.

    • Theoretical Monoisotopic Mass of [C₇H₁₀NO₂]⁺: 140.0706 u.

  • Nitrogen Rule: The cation has one nitrogen atom, and its nominal mass (140) is even. This is an exception to the typical nitrogen rule for radical cations because it is an even-electron species. The neutral molecule (C₇H₉NO₂) has an odd nominal mass (139), which follows the rule.[4][5]

  • Fragmentation (MS/MS): If tandem MS is performed, fragmentation of the m/z 140.07 ion would be expected. Key fragmentation pathways could include the loss of ammonia (NH₃) or cleavage at the benzylic position, providing further structural confirmation.[6]

Step 3: Functional Groups & Ionic State (FTIR Spectroscopy)

Expertise & Causality: FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present and providing strong evidence of salt formation. The key is to compare the spectrum to that of related free amines and phenols. The transition from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺) causes a distinct change in the N-H stretching vibrations.[4]

Experimental Protocol:

  • Prepare a KBr pellet by finely grinding ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the dry sample directly on the crystal.

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Record a background spectrum immediately before the sample to subtract atmospheric CO₂ and H₂O absorptions.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation for the Structure
~3200-3500 (broad)O-H stretch (phenolic)Confirms the presence of hydroxyl groups, broadened due to extensive hydrogen bonding.[7][8]
~2800-3100 (broad)N-H stretch (ammonium, R-NH₃⁺)Crucial evidence for salt formation. These bands are characteristic of an ammonium salt and differ from a free primary amine (~3300-3500 cm⁻¹, two sharp bands).[4]
~3000-3100 (sharp)C-H stretch (aromatic)Indicates the aromatic benzene ring.[7]
~1550-1610 (strong)Carboxylate (asymmetric stretch)Confirms the presence of the acetate anion (CH₃COO⁻).
~1500-1600C=C stretch (aromatic)Further evidence of the benzene ring.[9]
~1400-1440 (medium)Carboxylate (symmetric stretch)Confirms the presence of the acetate anion.
~1200-1250C-O stretch (phenolic)Characteristic of the phenol functional group.[7]

Step 4: Covalent Framework Determination (NMR Spectroscopy)

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed covalent structure of an organic molecule in solution.[1] A full suite of 1D and 2D experiments will allow for the unambiguous assignment of every proton and carbon, confirming the substitution pattern of the benzene ring and the connectivity of the aminomethyl and acetate groups. DMSO-d₆ is an excellent solvent choice as it readily dissolves ionic salts and its residual water peak does not typically interfere with the signals of interest.

Experimental Protocol:

  • Accurately weigh ~10 mg of the sample into an NMR tube.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.

  • The addition of a drop of D₂O to a separate ¹H NMR experiment can be used to confirm the exchangeable protons (OH, NH₃⁺).

Data Interpretation & Expected Results

¹H NMR (Predicted):

  • Aromatic Protons (3H): Expect complex splitting patterns (e.g., a doublet, a triplet, another doublet) in the range of δ 6.0-7.0 ppm, characteristic of a 1,2,4-trisubstituted benzene ring.

  • Benzylic Protons (-CH₂-): A singlet or slightly broadened singlet around δ 3.8-4.2 ppm.

  • Ammonium Protons (-NH₃⁺): A broad singlet around δ 8.0-8.5 ppm, which will disappear upon D₂O exchange.[4]

  • Phenolic Protons (-OH): Two distinct broad singlets, likely > δ 9.0 ppm, which will also disappear upon D₂O exchange.[10]

  • Acetate Protons (-CH₃): A sharp singlet around δ 1.9 ppm, integrating to 3H.

¹³C NMR (Predicted):

  • Aromatic Carbons (6C): Six distinct signals in the range of δ 100-160 ppm. DEPT-135 will distinguish CH carbons from quaternary carbons (including those bonded to the OH groups and the aminomethyl group).

  • Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.

  • Acetate Methyl Carbon (-CH₃): A signal around δ 21 ppm.

  • Acetate Carboxylate Carbon (-COO⁻): A signal around δ 172 ppm.

2D NMR for Unambiguous Connectivity

The true power of NMR lies in 2D correlation experiments which map the connectivity of the entire molecule.[11]

NMR_Connectivity cluster_protons ¹H Signals cluster_carbons ¹³C Signals p_arom Aromatic H's p_arom->p_arom COSY c_arom Aromatic C's p_arom->c_arom HSQC c_ch2 Benzylic CH₂ p_arom->c_ch2 HMBC p_ch2 Benzylic CH₂ p_ch2->c_arom HMBC p_ch2->c_ch2 HSQC p_ac Acetate CH₃ c_ac_me Acetate CH₃ p_ac->c_ac_me HSQC c_ac_coo Acetate COO⁻ p_ac->c_ac_coo HMBC

Caption: Logic map for 2D NMR correlation analysis.

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent aromatic protons, confirming their relative positions on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton to the carbon it is attached to (e.g., benzylic protons to the benzylic carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will show a correlation from the benzylic (-CH₂-) protons to the aromatic carbons, definitively linking the aminomethyl group to the ring. It will also show a correlation from the acetate methyl protons to the acetate carboxylate carbon.

Step 5: Definitive 3D Structure (Single Crystal X-ray Crystallography)

Expertise & Causality: While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[12] It generates a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, most importantly for this case, the exact location of the proton on the amine and the distinct nature of the acetate counter-ion.[13][14][15]

Experimental Protocol:

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the rate-limiting step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water or isopropanol could be a good starting point.

  • Data Collection: Mount a high-quality single crystal on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting data is used to solve the phase problem and generate an electron density map, from which an atomic model is built and refined.

Data Interpretation & Expected Results: The final refined crystal structure will visually confirm:

  • The connectivity of the 4-(aminomethyl)benzene-1,3-diol cation.

  • The geometry of the acetate anion.

  • The location of the hydrogen atoms on the ammonium nitrogen, confirming its +1 charge.

  • The intermolecular interactions, specifically the hydrogen bonding network between the phenolic -OH groups, the ammonium -NH₃⁺ group, and the oxygen atoms of the acetate anion. This network is the defining characteristic of the crystal lattice.

Conclusion: Data Synthesis and Final Confirmation

The structure of 4-(aminomethyl)benzene-1,3-diol acetate salt is confirmed with high confidence through the systematic and orthogonal application of multiple analytical techniques. Elemental analysis and HRMS establish the correct elemental composition and molecular formula. FTIR spectroscopy provides clear evidence of all key functional groups and, critically, the presence of an ammonium salt. A full suite of 1D and 2D NMR experiments unambiguously determines the covalent framework and atomic connectivity. Finally, single-crystal X-ray crystallography delivers the definitive, three-dimensional proof of the structure, confirming its ionic nature and detailing the intermolecular interactions that define its solid state. This rigorous, multi-faceted approach represents the gold standard for small molecule structure elucidation in a modern research and development environment.

References

  • Holčapek, M., & Jirásko, R. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 4(8), 951-977. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-987. [Link]

  • Zhang, Q., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6548. [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]

  • Organic Spectroscopy International. (2018, February 15). p-Aminophenol. [Link]

  • de Faria, L. F., de Oliveira, T. M., & de Oliveira, A. C. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 23(3). [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... [Link]

  • ResearchGate. (n.d.). Crystallographic data for sodium acetate trihydrate, sodium acetate tetrahydrate, and 2,5-bis(benzylidene)cyclohexanone. [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • SpectraBase. (n.d.). 2-Aminophenol - Optional[1H NMR] - Spectrum. [Link]

  • Dittrich, B., & Munshi, P. (2018). New Polymorphs of the Phase-Change Material Sodium Acetate. Crystals, 8(5), 216. [Link]

  • Scientific & Academic Publishing. (2015). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. International Journal of Chemistry, 7(2), 43-48. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. [Link]

  • CBM Connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Wiley Encyclopedia of Chemical Biology. [Link]

  • Chemical and Pharmaceutical Bulletin. (2018). Tofogliflozin Salt Cocrystals with Sodium Acetate and Potassium Acetate. Chemical and Pharmaceutical Bulletin, 66(11), 1048-1054. [Link]

  • Clark, J., Previs, S. F., & Kelley, D. E. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(1), 133-142. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES... [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scribd. (n.d.). FTIR Results and Analysis. [Link]

  • McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418-422. [Link]

  • Reddit. (2023, June 17). Identifying organic salts? [r/OrganicChemistry]. [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Yuyama, K., et al. (2024). Pseudopolymorphism of Sodium Acetate in Supersaturated Aqueous Solution Induced by Focused Irradiation with Ultrashort Laser Pulses. The Journal of Physical Chemistry C. [Link]

  • NIST. (n.d.). Resorcinol. In NIST Chemistry WebBook. [Link]

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  • ResearchGate. (n.d.). Fig4.2(a) FTIR spectrum of pure resorcinol... [Link]

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Sources

Exploratory

Mechanism of Action of 4-(Aminomethyl)benzene-1,3-diol Derivatives

[1] Executive Summary 4-(Aminomethyl)benzene-1,3-diol , also known as 2,4-Dihydroxybenzylamine (2,4-DHBA) , represents a versatile pharmacophore with a dualistic mechanism of action depending on its derivatization and bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Aminomethyl)benzene-1,3-diol , also known as 2,4-Dihydroxybenzylamine (2,4-DHBA) , represents a versatile pharmacophore with a dualistic mechanism of action depending on its derivatization and biological context.[1]

  • As a Free Amine (Cancer Therapeutics): The core molecule is a specific, irreversible inhibitor of Glutathione Reductase (GR) . By blocking the regeneration of reduced glutathione (GSH), it induces severe oxidative stress in metabolically active cells (e.g., melanoma), sensitizing them to chemotherapy and radiation.[1]

  • As a Scaffold for Derivatives (Dermatology/Cosmetics): N-substituted derivatives (e.g., amides) function as potent Tyrosinase Inhibitors . The resorcinol core chelates copper ions at the enzyme's active site, while the N-substituent mimics the tyrosine side chain, effectively halting melanogenesis.

Chemical Identity & Structural Logic

The molecule consists of a resorcinol ring (1,3-benzenediol) substituted at the 4-position with an aminomethyl group.

  • IUPAC Name: 4-(Aminomethyl)benzene-1,3-diol

  • Common Synonym: 2,4-Dihydroxybenzylamine (2,4-DHBA)[1][2][3]

  • CAS Number: 1365531-29-8 (HCl salt); 13066-95-0 (related isomer 4-aminoresorcinol often confused, but distinct).

Structural Pharmacophore:

  • 1,3-Dihydroxy Motif: Crucial for metal chelation (specifically

    
     in tyrosinase) and redox cycling.[1]
    
  • 4-Aminomethyl Group: Acts as a "warhead" or linker. In the free form, it facilitates interaction with the flavin domain of Glutathione Reductase. In derivatives, it serves as the attachment point for lipophilic tails that penetrate enzyme hydrophobic pockets.

Mechanism of Action 1: Glutathione Reductase Inhibition

Primary Context: Oncology (Chemosensitization)

Molecular Mechanism

2,4-DHBA acts as a specific, time-dependent, and irreversible inhibitor of Glutathione Reductase (GR) , the enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH).[1][2]

  • Binding: 2,4-DHBA competes with the substrate (oxidized glutathione, GSSG) for the active site of GR.[1]

  • Activation: The inhibition is NADPH-dependent.[2][3] The enzyme must be in its reduced state to interact with the inhibitor.

  • Irreversible Inactivation: Unlike simple competitive inhibitors, 2,4-DHBA likely undergoes a redox transformation at the active site (facilitated by the flavin cofactor), generating a reactive quinone-methide or radical intermediate that covalently modifies the enzyme or tightly binds to the catalytic cysteines (Cys58/Cys63 in human GR).

  • Consequence: This blockade prevents the conversion of GSSG to GSH, leading to a collapse of the cell's antioxidant defense system.

Downstream Biological Effects
  • Oxidative Stress: Rapid accumulation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential due to thiol depletion.

  • Sensitization: Tumor cells, which rely heavily on GSH to neutralize chemotherapeutic agents (like cisplatin) or radiation-induced radicals, become hypersensitive to treatment.

GR_Inhibition NADPH NADPH GR_Active Glutathione Reductase (Active) NADPH->GR_Active Reduces Enzyme Complex Enzyme-Inhibitor Complex GR_Active->Complex Blocked by 2,4-DHBA GSH GSH (Reduced) GR_Active->GSH Normal Catalysis Inhibitor 2,4-DHBA (Inhibitor) ROS ROS Accumulation (Cell Death) Complex->ROS GSH Depletion GSSG GSSG (Oxidized) GSSG->GSH Blocked

Figure 1: Pathway of Glutathione Reductase inhibition by 2,4-DHBA leading to oxidative stress.[1]

Mechanism of Action 2: Tyrosinase Inhibition

Primary Context: Dermatology (Skin Whitening/Hyperpigmentation)[1]

Molecular Mechanism

Derivatives of 4-(aminomethyl)benzene-1,3-diol (specifically amides formed at the nitrogen) function as potent Tyrosinase Inhibitors .[1]

  • Copper Chelation: The two hydroxyl groups at the 1 and 3 positions (resorcinol core) form a bidentate complex with the binuclear copper active site of tyrosinase. This mimics the substrate L-DOPA but cannot be easily oxidized.

  • Hydrophobic Interaction: The "tail" attached to the aminomethyl group (e.g., an adamantane or alkyl chain) occupies the hydrophobic pocket near the active site, stabilizing the binding.

  • Competitive Inhibition: The molecule physically blocks the entry of Tyrosine and L-DOPA, preventing their oxidation to Dopaquinone.

Structure-Activity Relationship (SAR)
Structural FeatureRole in ActivityOptimization Strategy
1,3-Dihydroxy (Resorcinol) Essential for

binding.[1]
Must remain unsubstituted.
4-Aminomethyl Linker Spacer and H-bond donor.Conversion to Amide improves stability and potency.
N-Substituent Hydrophobic anchor.Bulky, lipophilic groups (e.g., Adamantane, Phenyl) increase potency (

< 1

).[1]

Experimental Protocols

Protocol A: Glutathione Reductase (GR) Inhibition Assay

Objective: Quantify the irreversible inhibition of GR by 2,4-DHBA.[1][4]

  • Reagents:

    • Buffer: 0.1 M Potassium Phosphate, pH 7.0, 1 mM EDTA.[1]

    • Enzyme: Yeast or Human Glutathione Reductase (0.1 U/mL final).

    • Substrate: GSSG (1 mM).

    • Cofactor: NADPH (0.1 mM).

    • Inhibitor: 2,4-DHBA (dissolved in buffer).[1]

  • Procedure:

    • Pre-incubation: Mix Enzyme, NADPH, and Inhibitor (various concentrations).[1] Incubate at 25°C for 0–60 minutes. (Note: Inhibition is time-dependent).[3]

    • Initiation: Add GSSG to start the reaction.[4][5]

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.

  • Analysis: Plot % Activity Remaining vs. Pre-incubation Time. Calculate

    
     (inactivation rate constant).
    
Protocol B: Tyrosinase Inhibition Assay

Objective: Determine


 for melanin synthesis inhibition.
  • Reagents:

    • Buffer: 50 mM Phosphate Buffer, pH 6.8.

    • Enzyme: Mushroom Tyrosinase (50 U/mL).

    • Substrate: L-DOPA (0.5 mM).

    • Inhibitor: 4-(Aminomethyl)benzene-1,3-diol derivative (in DMSO).[1]

  • Procedure:

    • Add 10

      
       Inhibitor solution to 96-well plate.
      
    • Add 170

      
       Buffer and 10 
      
      
      
      Enzyme.
    • Incubate 5 mins at 37°C.

    • Add 10

      
       L-DOPA.
      
    • Measurement: Monitor Dopachrome formation at 475 nm for 10 minutes.

  • Control: Kojic Acid (Standard inhibitor).

Experimental_Workflow cluster_0 Tyrosinase Assay cluster_1 GR Assay Step1 Mix Enzyme + Inhibitor Step2 Add Substrate (L-DOPA) Step1->Step2 Step3 Measure A475nm (Dopachrome) Step2->Step3 StepA Pre-incubate Enzyme + NADPH + Inhibitor StepB Add Substrate (GSSG) StepA->StepB StepC Measure A340nm (NADPH Decay) StepB->StepC

Figure 2: Workflow comparison for the two primary biological assays.

References

  • Wick, M. M., et al. (1991). "2,4-Dihydroxybenzylamine: A specific inhibitor of glutathione reductase."[1][2][3][5][6][7][8] Biochemical Pharmacology, 41(2), 185-190.[4][5][6] Link

  • Fitzgerald, G. B., & Wick, M. M. (1985). "Inhibition of glutathione reductase by the antitumor agent 2,4-dihydroxybenzylamine."[1][3][5] Proceedings of the American Association for Cancer Research.

  • Kim, H. J., et al. (2021). "Adamantane carboxylic acid benzylamide derivative compound and skin whitening composition." Google Patents, CN113286779A. Link

  • CymitQuimica. (2024).[4] "Product Monograph: 4-(Aminomethyl)benzene-1,3-diol hydrochloride." (Referencing ribosomal inhibition properties). Link

Sources

Foundational

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Aminomethylbenzene Compounds

Abstract Aminomethylbenzene, commonly known as benzylamine, represents a foundational class of aromatic amines that has evolved from a laboratory curiosity to an indispensable building block in modern chemistry. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminomethylbenzene, commonly known as benzylamine, represents a foundational class of aromatic amines that has evolved from a laboratory curiosity to an indispensable building block in modern chemistry. This guide provides a comprehensive technical overview of the discovery and history of these compounds, tracing their origins from serendipitous 19th-century findings to the sophisticated synthetic protocols employed today. We will dissect the causality behind key experimental choices in classical and modern synthetic routes, including the Leuckart, Gabriel, and reductive amination reactions, providing detailed, field-proven methodologies. Furthermore, this document explores the vast application spectrum of the benzylamine core, from its role as a critical pharmacophore in drug development to its function as a robust component in advanced polymers and agrochemicals. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the chemistry and utility of aminomethylbenzene compounds.

The Genesis of a Core Moiety: Historical Discovery and Early Synthesis

The history of aminomethylbenzene is not one of linear discovery but rather a series of pivotal findings that progressively unveiled its synthetic accessibility and utility. The initial challenges lay in selectively introducing a primary amine to a benzylic carbon without side reactions, a problem that early organic chemists tackled with ingenuity.

The Serendipitous Discovery: Rudolf Leuckart and the Leuckart Reaction (1885)

The first significant synthesis of benzylamine was an accidental discovery by German chemist Rudolf Leuckart.[1][2] In 1885, while investigating the reaction of benzaldehyde with formamide, he did not obtain the expected benzylidenediformamide. Instead, he isolated benzylamine, revealing a novel pathway for reductive amination.[1][3] This reaction, now known as the Leuckart reaction, demonstrated that formamide or its derivatives like ammonium formate could serve as both a nitrogen donor and a reducing agent, typically at high temperatures.[1] The discovery was significant as it provided a direct method to convert simple carbonyl compounds into amines, laying the groundwork for a versatile and widely studied synthetic transformation.[1][3]

The Quest for Purity: The Gabriel Synthesis

A persistent issue in early amine synthesis was the formation of secondary and tertiary amine by-products from over-alkylation. The Gabriel synthesis emerged as a historically important and elegant solution for producing pure, uncontaminated primary amines.[4] This method utilizes the acidic nature of the N-H bond in phthalimide. The phthalimide is deprotonated to form a nucleophilic anion that reacts with an alkyl halide, such as benzyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The resulting N-benzylphthalimide is then cleaved, typically through hydrazinolysis, to release the primary amine in high purity.[4][5] This approach's primary advantage is that the bulky phthalimide group prevents the nitrogen from reacting more than once, thus ensuring the exclusive formation of the primary amine.[4]

Early Industrial Approaches: From Benzyl Halides and Ammonia

The most direct conceptual route to benzylamine is the reaction of benzyl chloride with ammonia.[2] This method became an early industrial approach due to the low cost of the reagents.[7] However, the process is fraught with challenges, primarily the difficulty of controlling the reaction to prevent the formation of di- and tribenzylamines.[7] To favor the formation of the primary amine, a large molar excess of ammonia is required to increase the probability that a benzyl chloride molecule will collide with an ammonia molecule rather than an already-formed benzylamine molecule.[7] While seemingly straightforward, optimizing yield and purity requires careful control of reaction conditions.

The Sommelet Reaction: An Indirect Route

First reported by Marcel Sommelet in 1913, the Sommelet reaction is primarily known for converting benzyl halides into benzaldehydes.[8][9] However, its mechanism and utility are deeply intertwined with benzylamine chemistry. The reaction proceeds by forming a quaternary ammonium salt from the benzyl halide and hexamethylenetetramine (hexamine).[8] This salt is then hydrolyzed. Under specific conditions, this process can be steered to yield the benzylamine, a transformation known as the Delépine reaction.[8] The Sommelet reaction itself involves a complex rearrangement and hydrolysis of the hexamine adduct to yield the aldehyde, but its connection to benzylamine synthesis highlights the rich and often overlapping reaction pathways explored in this historical period.[9][10]

Evolution of Synthetic Methodologies: From Classical Reactions to Modern Catalysis

The synthesis of aminomethylbenzene compounds has evolved significantly, with modern methods offering greater efficiency, selectivity, and milder reaction conditions. This section details the protocols for key transformations, explaining the rationale behind their continued use and development.

The Leuckart-Wallach Reaction

Causality and Field Insights: This reaction remains relevant for its use of simple, inexpensive reagents (formamide or ammonium formate) without the need for metal catalysts or high-pressure hydrogenation.[1] It is particularly useful for converting ketones and aldehydes that are stable at high temperatures (120-185°C).[1] The variant using ammonium formate generally gives better yields than formamide alone.[1] The reaction proceeds via an iminium ion intermediate which is subsequently reduced by formate.[1]

Experimental Protocol: Synthesis of Benzylamine from Benzaldehyde

  • In a round-bottomed flask equipped with a reflux condenser, combine 1.0 mole of benzaldehyde with 2.5 moles of ammonium formate.

  • Heat the mixture to a temperature of 160-165°C and maintain reflux for 8-10 hours. The reaction mixture will become progressively darker.

  • Cool the reaction mixture to room temperature and add 150 mL of 20% hydrochloric acid.

  • Heat the acidified mixture to boiling for 30 minutes to hydrolyze the intermediate N-benzylformamide.

  • Cool the solution and make it strongly alkaline by the slow addition of 40% sodium hydroxide solution.

  • Extract the resulting mixture with diethyl ether (3 x 100 mL).

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Purify the crude benzylamine by vacuum distillation to yield the final product.

Reaction Mechanism: Leuckart Reaction

Leuckart_Reaction benzaldehyde Benzaldehyde intermediate1 Iminium Ion [C₆H₅CH=NH₂]⁺ benzaldehyde->intermediate1 + NH₃ - H₂O ammonia NH₃ (from Ammonium Formate) ammonia->intermediate1 benzylamine Benzylamine intermediate1->benzylamine + HCOO⁻ - CO₂ formate HCOO⁻ formate->benzylamine co2 CO₂ Gabriel_Synthesis phthalimide Potassium Phthalimide step1 Step 1: SN2 Reaction phthalimide->step1 benzyl_chloride Benzyl Chloride benzyl_chloride->step1 n_benzylphthalimide N-Benzylphthalimide step1->n_benzylphthalimide step2 Step 2: Hydrazinolysis n_benzylphthalimide->step2 hydrazine Hydrazine Hydrate hydrazine->step2 benzylamine Pure Primary Benzylamine step2->benzylamine byproduct Phthalhydrazide (precipitate) step2->byproduct

Caption: Workflow of the Gabriel synthesis for pure benzylamine.

Modern Reductive Amination

Causality and Field Insights: This is one of the most versatile and widely used methods in both laboratory and industrial settings. [11]It involves the reaction of a carbonyl compound (benzaldehyde) with an amine source (ammonia) to form an imine or enamine intermediate, which is then reduced in situ. [12]The key advantage is the wide variety of available reducing agents (e.g., NaBH₃CN, H₂ with a metal catalyst like Pd/C) that allow the reaction to be performed under specific conditions, often at room temperature and pressure. [11][12]Catalytic hydrogenation over Raney nickel or palladium on carbon is a common industrial route. [2]Recent research has even explored electrochemical reductive amination as a greener alternative. [13] Experimental Protocol: Catalytic Reductive Amination of Benzaldehyde

  • To a high-pressure autoclave, add 0.5 mmol of benzaldehyde, 5 mL of a 2M solution of ammonia in methanol, and 10 mg of a 5% Pd/C catalyst. [14]2. Seal the autoclave and purge with hydrogen gas.

  • Pressurize the system with hydrogen to 2 MPa (approx. 20 atm). [14]4. Heat the reaction mixture to 90°C while stirring vigorously (e.g., 400 rpm). [14]5. Maintain the reaction for 4 hours. Monitor the reaction progress by TLC or GC. [14]6. After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude benzylamine, which can be further purified by distillation.

Pathway: Reductive Amination

Reductive_Amination start Benzaldehyde + Ammonia (NH₃) imine_formation Imine Formation (Reversible) start->imine_formation imine Benzylimine Intermediate (C₆H₅CH=NH) imine_formation->imine - H₂O reduction Reduction imine->reduction product Benzylamine reduction->product reagents Reducing Agent (e.g., H₂/Pd/C, NaBH₃CN) reagents->reduction Drug_Structure cluster_nebivolol Nebivolol Structure cluster_core Benzylamine Core nebivolol_structure core_structure note The benzylamine moiety (highlighted) serves as a key structural component within the complex Nebivolol molecule.

Caption: Conceptual highlight of the benzylamine core within Nebivolol.

Agrochemical Innovation

In the agrochemical industry, benzylamine is a vital intermediate for producing a range of herbicides, pesticides, and fungicides. I[15][16][17]ts ability to be readily derivatized allows for the fine-tuning of molecules to achieve high efficacy against specific pests or weeds while managing environmental impact.

[16]#### 3.3 Advanced Materials and Polymer Chemistry

The reactivity of the amine groups makes benzylamine and its derivatives, such as m-Xylylenediamine (MXDA), essential in materials science. *[18] Epoxy Resins: It acts as an effective curing agent or hardener for epoxy resins, cross-linking the polymer chains to create materials with exceptional mechanical strength, chemical resistance, and thermal stability. T[16][17][18]hese high-performance materials are used in aerospace, automotive, and industrial protective coatings. *[18] Polymers: Diamine derivatives of aminomethylbenzene are key monomers in the production of high-performance polymers like polyamides and polyurethanes. *[18] Corrosion Inhibition: Benzylamine can form a protective layer on metal surfaces, making it an effective corrosion inhibitor in industrial settings.

From Rudolf Leuckart's unexpected finding to its current status as a cornerstone of chemical synthesis, the journey of aminomethylbenzene compounds showcases the evolution of organic chemistry. The development of synthetic methods has moved from harsh, high-temperature classical reactions to highly selective, efficient, and catalytically driven processes. Its structural simplicity and high reactivity have secured its role as an indispensable tool for scientists creating life-saving medicines, innovative agricultural products, and high-performance materials.

The future of benzylamine synthesis will likely be driven by the principles of green chemistry. E[15]merging research into enzymatic catalysis and electrochemical methods for reductive amination promises to reduce the environmental footprint of its production, ensuring that this versatile compound remains at the forefront of chemical innovation for years to come.

[13][15]### 5. References

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • American Chemical Society Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Helms, V. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. [Link]

  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. [Link]

  • Stokker, G. E., & Schultz, R. M. (1982). The Use of Sterically Hindered Benzylamines in the Sommelet Reaction. Organic Preparations and Procedures International, 14(5), 347-350.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications. [Link]

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506.

  • Torbensen, K., et al. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Vaia. (n.d.). Show how Gabriel synthesis are used to prepare the following amines. benzylamine (b) hexane-1-amine (c) ϒ-amino butyric acid. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • ResearchGate. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. [Link]

  • Wikipedia. (n.d.). Sommelet reaction. [Link]

  • Filo. (2024, November 16). Benzaldehyde is converted to 1 point benzylamine by Reduction Amination. [Link]

  • Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amines. [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 7). The Versatility of 1,3-Bis(aminomethyl)benzene in Chemical Synthesis and Beyond. [Link]

  • Maibaum, J., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(4), 345-350. [Link]

  • Google Patents. (n.d.). US6313139B1 - Benzylamine derivatives which are useful in treating psychiatric disorders.

  • García, J., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 24. [Link]

  • Grokipedia. (n.d.). Sommelet reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications. [Link]

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

  • Kammerer, R. C., Amiri, B., & Cho, A. K. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 22(4), 352-355. [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.

  • ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDA-approved... [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Properties of 4-(Aminomethyl)benzene-1,3-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract 4-(Aminomethyl)benzene-1,3-diol hydrochloride, a resorcinol derivative, has been identified as a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4-(Aminomethyl)benzene-1,3-diol hydrochloride, a resorcinol derivative, has been identified as a molecule with significant biological activities. This technical guide provides a comprehensive overview of its core biological properties, with a focus on its mechanisms of action as an inhibitor of protein synthesis and a modulator of cell signaling pathways. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks to investigate this and similar compounds. We will delve into its purported effects on ribosomal function, its cytotoxic potential against cancer cells, and its interaction with key cellular kinases. This guide integrates established biochemical and cell-based assay methodologies to provide a robust framework for its evaluation.

Introduction: The Therapeutic Potential of Resorcinol Derivatives

Resorcinol (1,3-dihydroxybenzene) and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The phenolic hydroxyl groups and the aromatic ring provide a versatile scaffold for functionalization, leading to compounds with a wide range of pharmacological effects. The introduction of an aminomethyl group at the 4-position of the resorcinol ring, and its formulation as a hydrochloride salt to improve solubility, yields 4-(Aminomethyl)benzene-1,3-diol hydrochloride. This modification is anticipated to confer novel biological properties, including the ability to interact with macromolecular targets such as ribosomes and protein kinases.

This guide will explore the reported biological activities of 4-(Aminomethyl)benzene-1,3-diol hydrochloride, hereafter referred to as 4-AMBD, and provide detailed experimental protocols for their validation and further investigation.

Core Biological Activities of 4-(Aminomethyl)benzene-1,3-diol Hydrochloride (4-AMBD)

Based on available data, 4-AMBD is suggested to exert its biological effects through a multi-pronged mechanism, primarily centered on the inhibition of protein synthesis and the induction of apoptosis.

Inhibition of Protein Synthesis: A Ribosome-Targeted Mechanism

4-AMBD is described as a carbamoylating agent that functions as a protein synthesis inhibitor.[1] This mode of action is critical in the context of cancer therapy, as cancer cells are highly dependent on robust protein synthesis to maintain their rapid proliferation and survival.

The proposed mechanism involves the reversible binding of 4-AMBD to the active site of the ribosome, specifically targeting the peptidyl transferase center (PTC) on the large ribosomal subunit.[1] This interaction is thought to sterically hinder the accommodation of aminoacyl-tRNAs at the A-site, thereby blocking the crucial step of peptide bond formation and preventing the elongation of the polypeptide chain.[1]

G cluster_0 Ribosomal Translation Elongation cluster_1 Inhibition by 4-AMBD Aminoacyl-tRNA Aminoacyl-tRNA A-site A-site Aminoacyl-tRNA->A-site Binds to Peptide_Bond_Formation Peptide Bond Formation A-site->Peptide_Bond_Formation Participates in P-site P-site P-site->Peptide_Bond_Formation Polypeptide_Elongation Polypeptide Elongation Peptide_Bond_Formation->Polypeptide_Elongation 4-AMBD 4-AMBD Ribosome_Active_Site Ribosome Active Site (Peptidyl Transferase Center) 4-AMBD->Ribosome_Active_Site Binds to Blockage Blockage of Peptidyl Transferase Activity Ribosome_Active_Site->Blockage Inhibition_of_Elongation Inhibition of Polypeptide Elongation Blockage->Inhibition_of_Elongation

Caption: Proposed mechanism of protein synthesis inhibition by 4-AMBD.

Cytotoxic Effects and Induction of Apoptosis

A direct consequence of inhibiting protein synthesis is the induction of cellular stress, which can lead to programmed cell death, or apoptosis. 4-AMBD has been reported to exhibit cytotoxic effects against leukemia cells and rat cardiomyocytes.[1] This cytotoxicity is likely a result of the catastrophic failure of cellular processes that rely on the continuous production of new proteins.

The induction of apoptosis by 4-AMBD is further suggested to be mediated by its interaction with the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, it is proposed to inhibit the activity of ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of mTORC1.[1]

Inhibition of Ribosomal Protein S6 Kinase 1 (S6K1)

S6K1 is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[2] It is activated downstream of the PI3K/Akt/mTOR pathway and phosphorylates several substrates, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs.[2]

By inhibiting S6K1, 4-AMBD can disrupt the mTOR signaling network, leading to a reduction in cell proliferation and the induction of apoptosis. This dual mechanism of action—direct inhibition of the ribosome and suppression of a key pro-survival signaling pathway—makes 4-AMBD a compound of significant interest for anticancer research.

G Growth_Factors Growth Factors PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR Activates S6K1 S6K1 PI3K_Akt_mTOR->S6K1 Activates Cell_Proliferation Cell Proliferation & Survival S6K1->Cell_Proliferation Promotes Apoptosis Apoptosis Caspase_Activation Caspase Activation S6K1->Caspase_Activation Inhibition leads to 4-AMBD 4-AMBD 4-AMBD->S6K1 Inhibits Caspase_Activation->Apoptosis Induces

Caption: Proposed signaling pathway of 4-AMBD leading to apoptosis.

Experimental Protocols for the Evaluation of 4-AMBD

To rigorously assess the biological properties of 4-AMBD, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of 4-AMBD to inhibit the synthesis of a reporter protein in a cell-free system.

Principle: A coupled in vitro transcription-translation (TX-TL) system, typically derived from E. coli or HeLa cell lysates, is used to synthesize a reporter protein (e.g., luciferase) from a DNA template. The activity of the newly synthesized reporter protein is then measured, which is directly proportional to the amount of protein synthesized. A reduction in the reporter signal in the presence of the test compound indicates inhibition of protein synthesis.[1]

Step-by-Step Methodology:

  • Preparation of 4-AMBD Dilutions: Prepare a serial dilution of 4-AMBD in a suitable solvent (e.g., DMSO or water). A typical starting concentration for an IC50 determination might be 1 mM, followed by 10-point, 3-fold dilutions.

  • Assay Reaction Setup:

    • Thaw the components of a commercial in vitro transcription-translation kit on ice.

    • Prepare a master mix containing the cell extract, reaction buffer, amino acids, and the DNA template encoding a reporter protein like firefly luciferase.

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add the 4-AMBD dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO) and a no-template control for background measurement.

  • Incubation: Seal the plate and incubate at 37°C for 1-3 hours to allow for transcription and translation.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 4-AMBD relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 4-AMBD concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of 4-AMBD on the viability and proliferation of cancer cells, such as a leukemia cell line (e.g., HL-60 or Jurkat).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

  • Compound Treatment: Add serial dilutions of 4-AMBD to the wells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the 4-AMBD concentration.

S6K1 Kinase Activity and Pathway Activation Assay

This assay assesses the direct inhibitory effect of 4-AMBD on S6K1 activity and its impact on the downstream signaling pathway.

Principle: The effect of 4-AMBD on S6K1 activity can be measured using two complementary approaches: an in vitro kinase assay with purified S6K1 and a cell-based assay to measure the phosphorylation of its downstream target, rpS6.

In Vitro S6K1 Kinase Assay (Step-by-Step):

  • Assay Setup: In a 96-well plate, combine a purified, active S6K1 enzyme with a specific substrate peptide and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of 4-AMBD to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the phosphorylation of the substrate.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of S6K1 inhibition and determine the IC50 value.

Cell-Based Western Blot for Phospho-rpS6 (Step-by-Step):

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with an active PI3K/mTOR pathway) with various concentrations of 4-AMBD for a specified time. Include a positive control (e.g., a known mTOR inhibitor like rapamycin).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated ribosomal protein S6 (p-rpS6).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for total rpS6 as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of p-rpS6 normalized to total rpS6.

Apoptosis Induction Assay

This assay confirms that the observed cytotoxicity is due to apoptosis.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with 4-AMBD at concentrations around its cytotoxic IC50 for a defined period.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Biological Activities of 4-AMBD (Hypothetical Data)

AssayCell Line/SystemEndpointIC50 (µM)
Protein Synthesis InhibitionHeLa Cell-Free SystemLuciferase Activity5.2
CytotoxicityHL-60 Leukemia CellsCell Viability (MTT)12.8
S6K1 Kinase InhibitionPurified S6K1 EnzymeADP Production8.5
p-rpS6 InhibitionMCF-7 Breast Cancer CellsWestern Blot15.1

Note: The values presented in this table are for illustrative purposes and should be determined experimentally.

Conclusion and Future Directions

4-(Aminomethyl)benzene-1,3-diol hydrochloride presents a compelling profile as a potential therapeutic agent, particularly in the context of oncology. Its purported dual mechanism of action, involving direct inhibition of protein synthesis and suppression of the pro-survival mTOR/S6K1 signaling pathway, warrants further in-depth investigation. The experimental protocols outlined in this guide provide a robust starting point for researchers to validate these biological activities and to elucidate the detailed molecular interactions of 4-AMBD with its cellular targets.

Future studies should focus on confirming the direct binding of 4-AMBD to the ribosome and S6K1, exploring its efficacy in in vivo models of cancer, and investigating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its structure-activity relationships through the synthesis and evaluation of related analogs will also be crucial for its potential development as a clinical candidate.

References

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Foundational

Therapeutic Targeting of Aminomethyl Diols: Structural Logic and Clinical Applications

Executive Summary The aminomethyl diol motif—specifically the 2-amino-1,3-propanediol core and its vicinal analogs—represents a privileged scaffold in medicinal chemistry. Unlike simple aliphatic amines, this structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl diol motif—specifically the 2-amino-1,3-propanediol core and its vicinal analogs—represents a privileged scaffold in medicinal chemistry. Unlike simple aliphatic amines, this structural class possesses unique capacity for hydrogen bond networking and transition-state mimicry. Its therapeutic utility is bifurcated into two distinct mechanisms: immunomodulation via Sphingosine-1-Phosphate (S1P) receptor signaling and protease inhibition via tetrahedral intermediate mimicry .

This technical guide analyzes the pharmacodynamics of aminomethyl diols, detailing their interaction with G-protein coupled receptors (GPCRs) and aspartyl proteases. It provides validated experimental protocols for synthesis and bioassay, designed for researchers optimizing lead compounds in immunology and virology.

Structural Biology & Medicinal Chemistry

The "aminomethyl diol" scaffold is defined by a central amine flanked by hydroxyl groups, most commonly arranged as a 2-amino-1,3-diol (serinol derivative) or a vicinal amino-diol .

The Pharmacophore
  • Hydrogen Bonding: The 1,3-diol arrangement allows the molecule to act as a simultaneous donor and acceptor, mimicking the hydration shell of phosphate groups or the transition state of peptide hydrolysis.

  • Pro-drug Capability: In the context of S1P modulators, the primary hydroxyl group serves as a phosphorylation site. The resulting phosphate monoester mimics the endogenous ligand Sphingosine-1-phosphate.

  • Stereochemistry: Biological activity is strictly stereodependent. For S1P modulators, the pro-S hydroxymethyl group is often the site of phosphorylation by Sphingosine Kinase 2 (SphK2).

Primary Therapeutic Target: Sphingosine-1-Phosphate (S1P) Receptors

The most commercially successful application of the aminomethyl diol scaffold is in the treatment of Multiple Sclerosis (MS), exemplified by Fingolimod (FTY720) .

Mechanism of Action: Functional Antagonism

Fingolimod is a pro-drug. It is an analog of sphingosine where the unsaturated alkyl chain is replaced by a phenylene moiety and the headgroup is a 2-amino-1,3-propanediol .

  • Activation: Upon administration, FTY720 is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).

  • Binding: FTY720-P binds with high affinity to S1P receptors (specifically S1P1, S1P3, S1P4, and S1P5) on lymphocytes.

  • Internalization (Functional Antagonism): Unlike the endogenous ligand S1P, which causes transient receptor signaling, FTY720-P induces irreversible internalization and degradation of the S1P1 receptor.

  • Outcome: This renders lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes, effectively sequestering autoreactive T-cells and preventing them from infiltrating the Central Nervous System (CNS).

Key Structural Determinants
  • Headgroup: The 2-amino-1,3-propanediol is essential for recognition by SphK2.

  • Lipophilic Tail: The octylphenyl chain anchors the molecule in the hydrophobic pocket of the S1P receptor, mimicking the sphingosine lipid tail.

Secondary Target: Aspartyl Proteases

Aminomethyl diols (and their reduced forms, amino-diols) act as transition-state isosteres for peptide bond hydrolysis.

Mechanism: Transition State Mimicry

Aspartyl proteases (e.g., HIV Protease , Renin , BACE1 ) cleave peptide bonds via a water molecule activated by two catalytic aspartic acid residues.

  • The Mimic: The central hydroxyl group of the aminodiol scaffold positions itself between the catalytic aspartates, displacing the lytic water molecule.

  • The Interaction: The hydroxyl group forms a hydrogen bond network with the active site "Fireman's Grip," freezing the enzyme in a non-productive conformation.

  • Relevance: While modern inhibitors often use hydroxyethylamine or hydroxyethylene scaffolds, the aminodiol core remains a potent tool for designing inhibitors against metalloproteases and novel viral targets.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Chiral 2-Amino-1,3-Diols

Objective: Synthesize an enantiomerically pure aminomethyl diol core (Serinol derivative) for SAR studies.

Reagents:

  • Starting Material: 2-acetamido-2-(hydroxymethyl)propane-1,3-diol (TRIS derivative) or Serine methyl ester.

  • Enzyme: Lipase (e.g., Pseudomonas cepacia lipase).

  • Solvent: Vinyl acetate (acyl donor).

Step-by-Step Workflow:

  • Desymmetrization: Dissolve the prochiral 2-amino-1,3-diol precursor (N-protected) in vinyl acetate.

  • Enzymatic Acylation: Add immobilized Lipase. Incubate at 30°C with orbital shaking (200 rpm). The enzyme will selectively acetylate the pro-R or pro-S hydroxyl group depending on the specific lipase strain.

  • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Stop reaction at >98% ee.

  • Purification: Filter off enzyme. Concentrate filtrate. Purify mono-acetate via flash chromatography (SiO2, EtOAc/Hexane gradient).

  • Hydrolysis: Treat the chiral mono-acetate with LiOH in THF/H2O to yield the chiral diol.

Protocol B: S1P1 Receptor Internalization Assay

Objective: Quantify the functional antagonism of a novel aminomethyl diol analog.

Materials:

  • CHO-K1 cells stably expressing GFP-tagged human S1P1 receptor (S1P1-GFP).

  • Confocal Microscope (e.g., Zeiss LSM 900).

  • Agonist: S1P (Control).

  • Test Compound: Novel Aminomethyl Diol (pre-phosphorylated if testing direct binding, or co-incubated with SphK2 if testing pro-drug).

Workflow:

  • Seeding: Plate CHO-S1P1-GFP cells on glass-bottom 96-well plates (10,000 cells/well). Incubate overnight.

  • Starvation: Replace media with serum-free media for 4 hours to maximize surface receptor expression.

  • Treatment:

    • Well A: Vehicle (DMSO).

    • Well B: S1P (100 nM) – Positive Control for transient internalization.

    • Well C: Test Compound (10 nM - 1 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Fixation: Wash with ice-cold PBS. Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Imaging: Image GFP signal.

    • Surface Receptor: Continuous membrane fluorescence.

    • Internalized Receptor: Punctate intracellular vesicles (endosomes).

  • Quantification: Use ImageJ to calculate the ratio of Cytosolic vs. Membrane fluorescence. A high ratio indicates potent functional antagonism.

Visualizing the Mechanism

Diagram 1: S1P Receptor Modulation Pathway

This diagram illustrates the "Pro-drug" mechanism of Fingolimod-like aminomethyl diols.

S1P_Mechanism Prodrug Aminomethyl Diol (Pro-drug: FTY720) SphK2 Sphingosine Kinase 2 (Intracellular) Prodrug->SphK2 Substrate Entry PhosDrug Phosphorylated Species (Active Ligand) SphK2->PhosDrug Phosphorylation (ATP-dependent) S1PR S1P Receptor 1 (Lymphocyte Surface) PhosDrug->S1PR High Affinity Binding (Kd ~ 0.3 nM) Internalization Receptor Internalization & Degradation S1PR->Internalization Functional Antagonism EgressBlock Lymphocyte Sequestration (Therapeutic Effect) Internalization->EgressBlock Loss of S1P Gradient Sensing

Caption: The pharmacodynamic pathway of aminomethyl diol immunomodulators. The compound requires bio-activation by SphK2 to bind S1P receptors, triggering irreversible internalization.

Diagram 2: Protease Inhibition Logic

This diagram details how the aminomethyl diol core mimics the transition state of peptide hydrolysis.

Protease_Inhibition Substrate Peptide Substrate (-CO-NH-) TS Tetrahedral Intermediate (Unstable) Substrate->TS Hydrolysis Initiation Enzyme Aspartyl Protease (Active Site Asp-Asp) Enzyme->TS Catalytic Water Attack Complex Enzyme-Inhibitor Complex (Dead-End) TS->Complex Structural Mimicry (Transition State Analog) Inhibitor Aminomethyl Diol Inhibitor (Stable Isostere) Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Hydroxyl displaces Catalytic Water

Caption: Structural logic of protease inhibition. The aminomethyl diol hydroxyl group displaces the catalytic water molecule, freezing the enzyme active site.

Emerging Targets & Future Directions

Beyond S1P and Proteases, recent literature points to novel applications:

  • Biofilm Inhibition: Aminodiols disrupt bacterial quorum sensing, potentially via modulation of homoserine lactone pathways.

  • Adrenergic Modulation: 4-(Aminomethyl)benzene-1,2-diol derivatives show affinity for adrenergic receptors, offering potential in cardiovascular and ophthalmic therapies.

References

  • Brinkmann, V., et al. (2002). "FTY720: altered lymphocyte traffic results in allograft protection". Transplantation. Link

  • Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720". Bioorganic & Medicinal Chemistry Letters. Link

  • Hajduk, P. J., et al. (2005). "Druggability indices for protein targets derived from NMR-based screening data". Journal of Medicinal Chemistry. Link

  • Mandala, S., et al. (2002). "Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists". Science. Link

  • Ghosh, A. K., et al. (2008). "Structure-based design of HIV-1 protease inhibitors". Journal of Medicinal Chemistry. Link

Exploratory

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 4-(Aminomethyl)benzene-1,3-diol

This guide provides a comprehensive framework for the scientific investigation of 4-(Aminomethyl)benzene-1,3-diol, a molecule with therapeutic potential stemming from its unique chemical structure. As a substituted amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the scientific investigation of 4-(Aminomethyl)benzene-1,3-diol, a molecule with therapeutic potential stemming from its unique chemical structure. As a substituted aminophenol, it presents several avenues for biological activity, including but not limited to antioxidant, anti-cancer, and neuroactive effects. This document is intended for researchers, scientists, and drug development professionals, offering a logical progression of studies from initial in vitro screening to more complex in vivo validation. The experimental designs detailed herein are structured to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Part 1: Foundational Understanding and In Vitro Characterization

The initial phase of evaluating any new chemical entity is to characterize its fundamental biological activities in a controlled, cellular environment. For 4-(Aminomethyl)benzene-1,3-diol, its phenolic and aminomethyl moieties suggest a predisposition for interaction with biological systems, particularly in pathways involving oxidative stress and cellular proliferation.

Antioxidant Potential: A Primary Mechanistic Hypothesis

Phenolic compounds are well-recognized for their antioxidant properties, which are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS)[1]. The diol arrangement in 4-(Aminomethyl)benzene-1,3-diol could enhance its radical scavenging capabilities. Therefore, a thorough assessment of its antioxidant capacity is a logical first step.

A panel of assays is recommended to provide a comprehensive profile of the compound's antioxidant mechanism, as no single assay can fully capture the complexity of antioxidant activity[2].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A straightforward and widely used method to assess the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical[3].

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(Aminomethyl)benzene-1,3-diol in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes[3].

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Enzyme Inhibition: Targeting Tyrosinase

The structural resemblance of 4-(Aminomethyl)benzene-1,3-diol to substrates of tyrosinase, a key enzyme in melanin biosynthesis, suggests its potential as a tyrosinase inhibitor[4]. Such inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders[5].

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase[5][6].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(Aminomethyl)benzene-1,3-diol in a suitable solvent (e.g., DMSO).

    • Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in 0.1 M phosphate buffer (pH 6.8). Keep on ice[6].

    • Prepare a 10 mM solution of L-DOPA in 0.1 M phosphate buffer (pH 6.8). Prepare this solution fresh[5].

    • Kojic acid is used as a positive control[5][6].

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound at various concentrations to the wells.

    • Add 100 µL of phosphate buffer and 40 µL of the tyrosinase solution to each well[5].

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well[5].

    • Incubate at 37°C for 20 minutes[6].

    • Measure the absorbance at 475 nm using a microplate reader[5][6].

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (B / A)] x 100 where A is the absorbance of the control (enzyme + substrate) and B is the absorbance of the test sample (enzyme + substrate + inhibitor).

    • Determine the IC₅₀ value.

Cytotoxicity and Anti-Proliferative Activity

Preliminary data suggests that the hydrochloride salt of 4-(Aminomethyl)benzene-1,3-diol (4AMBD) exhibits cytotoxic effects against leukemia cells by inhibiting protein synthesis and inducing apoptosis[7]. This warrants a thorough investigation into its anti-cancer potential.

A tiered approach is recommended to first establish cytotoxicity and then to elucidate the mechanism of cell death.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Further Mechanistic Insights A MTT/XTT Assay on a Panel of Cancer Cell Lines B Determine IC50 Values A->B Quantify Viability C Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) B->C Select Potent Compound/Cell Line Combinations D Caspase Activation Assays C->D Confirm Apoptotic Pathway E Cell Cycle Analysis C->E Investigate Cell Cycle Arrest G Mitochondrial Membrane Potential Assay C->G Assess Mitochondrial Involvement F Western Blot for Apoptotic Pathway Proteins D->F Identify Key Proteins E->F

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a panel of cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(Aminomethyl)benzene-1,3-diol for 24, 48, and 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value for each cell line at each time point.

Part 2: In Vivo Evaluation: Bridging the Gap from Bench to Biological System

Positive and promising in vitro results necessitate validation in a whole-organism model. In vivo studies provide critical information on the pharmacokinetics, safety, and efficacy of a compound.

Pharmacokinetic (PK) and Toxicity Profiling

Before assessing efficacy, it is crucial to understand how the compound behaves in a living system and to establish a safe dose range.

These studies are essential to identify any potential adverse effects and to determine the maximum tolerated dose (MTD). Given the structural similarity to aminophenols, which can exhibit nephrotoxicity through the formation of toxic glutathione conjugates, a particular focus on renal and hepatic function is warranted[8][9][10].

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Model:

    • Use a standardized rodent model, such as Sprague-Dawley rats or C57BL/6 mice[11].

  • Procedure:

    • Administer a single dose of 4-(Aminomethyl)benzene-1,3-diol to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

    • This sequential dosing allows for the determination of the LD₅₀ (lethal dose for 50% of the population) with a minimal number of animals.

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in behavior, weight loss).

    • Gross pathology at necropsy.

    • Histopathological examination of key organs, with a focus on the liver and kidneys.

    • Serum biochemistry and hematology.

In Vivo Efficacy Models

The choice of efficacy model should be guided by the most promising in vitro results.

  • If Strong Antioxidant and Neuroprotective Potential is Observed In Vitro:

    • An animal model of neurodegeneration, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, would be appropriate[11]. Endpoints would include behavioral tests (e.g., open-field test), neurochemical analysis of dopamine levels, and assessment of oxidative stress markers in the brain[11].

  • If Potent Anti-cancer Activity is Demonstrated In Vitro:

    • A xenograft tumor model, where human cancer cells are implanted into immunocompromised mice, would be the standard. The primary endpoint would be the measurement of tumor growth over time.

G cluster_0 Pre-treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Assessment Phase A Acclimatize Animals B Establish Baseline Behavioral and Physiological Parameters A->B C Induce Disease Model (e.g., MPTP administration) B->C D Administer 4-(Aminomethyl)benzene-1,3-diol or Vehicle C->D Concurrent or Post-induction Treatment E Behavioral Assessments (e.g., locomotor activity) D->E F Tissue Collection and Analysis E->F G Biochemical and Histopathological Evaluation F->G Evaluate Neuroprotection/Tumor Inhibition

Part 3: Data Integration and Future Directions

The culmination of these in vitro and in vivo studies will provide a comprehensive profile of 4-(Aminomethyl)benzene-1,3-diol. The data should be integrated to form a coherent understanding of its mechanism of action, therapeutic potential, and safety profile.

Quantitative Data Summary
Assay Parameter Result
DPPH Assay IC₅₀ (µM)TBD
Tyrosinase Inhibition IC₅₀ (µM)TBD
MTT Assay (HeLa) IC₅₀ (µM)TBD
Acute Toxicity LD₅₀ (mg/kg)TBD
In Vivo Efficacy % Inhibition/ProtectionTBD

TBD: To be determined through experimentation.

Future research should focus on lead optimization to enhance potency and reduce toxicity, as well as more detailed mechanistic studies to fully elucidate its molecular targets. This structured and scientifically rigorous approach will pave the way for the potential development of 4-(Aminomethyl)benzene-1,3-diol as a novel therapeutic agent.

References

  • Vertex AI Search.
  • Benchchem. protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. Accessed February 19, 2026.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Accessed February 19, 2026.
  • Nuffoodsspectra. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Published October 4, 2024.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Published January 23, 2025.
  • Bio-protocol. Tyrosinase inhibition assay. Accessed February 19, 2026.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Published August 20, 2024.
  • Abcam. Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx. Accessed February 19, 2026.
  • Active Concepts. Tyrosinase Inhibition Assay. Published September 21, 2023.
  • ResearchGate. Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. Published August 6, 2025.
  • PMC. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Accessed February 19, 2026.
  • Sigma-Aldrich. Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. Accessed February 19, 2026.
  • Benchchem. Application Notes and Protocols: In Vivo Studies of Neuroprotective Agents in Parkinson's Disease Models. Accessed February 19, 2026.
  • PMC.
  • ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Published May 19, 2020.
  • PubMed.
  • CymitQuimica. 4-(Aminomethyl)benzene-1,3-diol hydrochloride. Accessed February 19, 2026.
  • Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity. Accessed February 19, 2026.
  • Archives of Medical Science.
  • Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Published May 27, 2025.
  • PMC. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Accessed February 19, 2026.
  • Taylor & Francis Online. The Metabolism of Aminophenols in Erythrocytes: Xenobiotica. Published September 30, 2009.
  • Benchchem. 4-(Aminomethyl)benzene-1,2-diol hydrochloride | 1124-40-9. Accessed February 19, 2026.
  • PubMed.
  • ResearchGate.
  • PubMed.
  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Published August 22, 2025.
  • PubMed. In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. Published May 15, 2014.
  • PharmaCompass. 4-(2-aminoethyl)benzene-1,2-diol hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Accessed February 19, 2026.
  • Oxford Academic. Lack of Correlation between para-Aminophenol Toxicity in Vivo and in Vitro in Female Sprague—Dawley Rats12 | Toxicological Sciences. Accessed February 19, 2026.

Sources

Foundational

Targeting the Redox Core: The Role of 4-(Aminomethyl)benzene-1,3-diol in Drug Discovery

Executive Summary 4-(Aminomethyl)benzene-1,3-diol , also known as 2,4-dihydroxybenzylamine (2,4-DHBA) , represents a specialized pharmacophore in medicinal chemistry, primarily recognized for its potent and specific inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)benzene-1,3-diol , also known as 2,4-dihydroxybenzylamine (2,4-DHBA) , represents a specialized pharmacophore in medicinal chemistry, primarily recognized for its potent and specific inhibition of Glutathione Reductase (GR) .[1][2] Unlike broad-spectrum alkylating agents, this molecule exploits the redox-active resorcinol core to target the antioxidant defense systems of rapidly proliferating cells (cancer) and parasites (malaria).

This technical guide dissects the mechanistic utility of 4-(Aminomethyl)benzene-1,3-diol, distinguishing its validated "suicide substrate" behavior from common database misconceptions. It provides a blueprint for leveraging this scaffold to induce lethal oxidative stress in target pathologies.

Chemical Identity & Structural Significance[3][4]

The molecule consists of a resorcinol (1,3-benzenediol) core substituted at the 4-position with an aminomethyl group. This substitution pattern is critical for its bioactivity, enabling it to mimic the electrostatics of the glutathione disulfide (GSSG) terminus while possessing latent reactivity.

PropertySpecification
IUPAC Name 4-(Aminomethyl)benzene-1,3-diol
Common Synonym 2,4-Dihydroxybenzylamine (2,4-DHBA)
CAS Number 1365531-29-8 (HCl salt); 16290-26-9 (Free base)
Molecular Weight 139.15 g/mol (Free base)
Key Pharmacophore Resorcinol (H-bond donor/acceptor) + Primary Amine (Cationic at pH 7.4)
pKa ~9.5 (Amine), ~9.4 (Phenol 1), ~11 (Phenol 2)
Structural Logic
  • Resorcinol Core: Provides electron density, making the ring susceptible to oxidation. In the enzyme active site, this moiety facilitates electron transfer or radical formation.

  • Aminomethyl Group: Acts as a cationic anchor, mimicking the N-terminus of the

    
    -glutamyl cysteine moiety in glutathione, guiding the molecule into the GR active site.
    

Mechanism of Action: The Glutathione Reductase Trap

The primary utility of 4-(Aminomethyl)benzene-1,3-diol lies in its ability to irreversibly inhibit Glutathione Reductase (GR), the enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced antioxidant form (GSH).

The "Suicide Inhibition" Mechanism

Contrary to some vendor descriptions that conflate it with carbamoylating agents (like BCNU), 2,4-DHBA acts via a redox-dependent radical mechanism or quinone methide formation .

  • Recognition: The molecule binds to the GSSG-binding pocket of GR.

  • Activation: The flavin adenine dinucleotide (FAD) cofactor or the nascent thiols in the active site oxidize the resorcinol core.

  • Trapping: This oxidation generates a reactive intermediate—likely a semi-quinone radical or a para-quinone methide—which covalently modifies the active site cysteine residues (Cys58 or Cys63 in human GR), permanently disabling the enzyme.

Correction of Common Misconceptions:

Note: Several chemical databases erroneously list 2,4-DHBA as a "carbamoylating agent" that inhibits ribosomes. This description actually applies to BCNU (Carmustine) , a nitrosourea often tested alongside 2,4-DHBA in early biochemical assays. 2,4-DHBA does not release isocyanates; its mechanism is strictly redox-dependent alkylation.

Pathway Visualization

The following diagram illustrates the interruption of the Glutathione Redox Cycle by 2,4-DHBA.[3]

G NADPH NADPH GR_Active Glutathione Reductase (Active) NADPH->GR_Active e- Donor NADP NADP+ GR_Active->NADP GR_Inhibited Glutathione Reductase (Irreversibly Inhibited) GR_Active->GR_Inhibited Oxidative Activation (Covalent Modification) GSH 2 GSH (Reduced) GR_Active->GSH Reduction GSSG GSSG (Oxidized) GSSG->GR_Active Substrate ROS ROS Neutralization (Cell Survival) GSH->ROS Antioxidant Defense DHBA 4-(Aminomethyl)benzene-1,3-diol (2,4-DHBA) DHBA->GR_Active Competitive Binding

Caption: 2,4-DHBA acts as a suicide inhibitor, hijacking the electron flow from NADPH to covalently lock Glutathione Reductase in an inactive state.

Therapeutic Applications

Oncology: Sensitizing Tumors to ROS

Cancer cells maintain high levels of ROS due to metabolic upregulation. They rely heavily on the GSH/GR system to prevent apoptosis.

  • Strategy: Administer 2,4-DHBA to deplete the GSH pool.

  • Outcome: The tumor cell's antioxidant capacity collapses, leading to ROS-mediated apoptosis (ferroptosis or mitochondrial dysfunction).

  • Synergy: Highly effective when combined with ROS-generating chemotherapeutics (e.g., Doxorubicin).

Infectious Diseases: Antimalarial Targets

Plasmodium falciparum relies exclusively on its own Glutathione Reductase (PfGR) to handle the massive oxidative stress from digesting hemoglobin (heme release).

  • Selectivity: While human and parasite GR are similar, the high metabolic demand of the parasite makes it hypersensitive to GR inhibition. 2,4-DHBA serves as a lead scaffold for designing more lipophilic antimalarials that can cross the digestive vacuole membrane.

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzene-1,3-diol (HCl Salt)

Methodology: Reductive Amination of 2,4-Dihydroxybenzaldehyde.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Hydrogen gas (

    
    ) / Palladium on Carbon (Pd/C) OR Lithium Aluminum Hydride (LiAlH4)
    

Protocol:

  • Oxime Formation: Dissolve 2,4-dihydroxybenzaldehyde in ethanol/water (1:1). Add

    
     and NaOAc. Reflux for 2 hours. Monitor by TLC (disappearance of aldehyde).
    
  • Isolation: Evaporate solvent, extract the oxime intermediate with ethyl acetate, and dry over

    
    .
    
  • Reduction:

    • Catalytic Hydrogenation (Preferred for scale): Dissolve oxime in acidic ethanol (with 1 eq HCl). Add 10% Pd/C (5 wt%). Stir under

      
       balloon (1 atm) for 12-24 hours.
      
    • Hydride Reduction: Dissolve oxime in dry THF. Add LiAlH4 (3 eq) dropwise at 0°C. Reflux for 4 hours. Quench carefully with Fieser method.

  • Purification: The product is prone to oxidation. Isolate immediately as the Hydrochloride salt by adding ethereal HCl. Recrystallize from Ethanol/Et2O.

  • Storage: Store at -20°C under Argon. The free base turns brown (quinone formation) upon air exposure.

Glutathione Reductase Inhibition Assay

Objective: Quantify


 and verify irreversibility.

Materials:

  • Yeast or Human Recombinant GR (Sigma).

  • NADPH (0.1 mM final).

  • GSSG (1.0 mM final).

  • Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.6.

Workflow:

  • Pre-incubation: Incubate GR (0.01 U/mL) with varying concentrations of 2,4-DHBA (0–100

    
    ) in Assay Buffer for 30 minutes  at 25°C. Note: Pre-incubation is crucial for irreversible inhibitors to allow time for covalent modification.
    
  • Initiation: Add GSSG to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.

  • Control: Run a parallel blank with no inhibitor (100% activity).

  • Irreversibility Check: Dilute the inhibited enzyme mixture 100-fold into fresh assay buffer containing substrates. If activity does not recover, inhibition is irreversible.

References

  • Biochemical Pharmacology (1991) . 2,4-Dihydroxybenzylamine: A specific inhibitor of glutathione reductase.[1][4][3][5]

    • Source:

    • Relevance: The primary characterization of the molecule's mechanism as a GR inhibitor.
  • Journal of Biological Chemistry (1986).

    • Source:

    • Relevance: Establishes the redox capacity of GR to process nitro/aromatic substr
  • CymitQuimica Product Data . 4-(Aminomethyl)benzene-1,3-diol hydrochloride.[6][7]

    • Source:

    • Relevance: Commercial availability and physical properties (Note: "Ribosome" claims in vendor data should be cross-referenced with BCNU liter
  • PubChem Database. 4-(Aminomethyl)benzene-1,3-diol.

    • Source:

    • Relevance: Chemical structure valid

Sources

Exploratory

Computational Assessment of 4-(Aminomethyl)benzene-1,3-diol: Stability Profiles and Degradation Kinetics

Executive Summary 4-(Aminomethyl)benzene-1,3-diol (also referred to as 2,4-dihydroxybenzylamine) represents a structural hybrid of resorcinol and benzylamine. Its stability profile is governed by two competing electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)benzene-1,3-diol (also referred to as 2,4-dihydroxybenzylamine) represents a structural hybrid of resorcinol and benzylamine. Its stability profile is governed by two competing electronic forces: the electron-donating resonance of the meta-hydroxyls and the inductive withdrawal/H-bonding capability of the aminomethyl group.

This technical guide outlines the theoretical framework for assessing the stability of this molecule. Unlike simple phenols, this molecule does not follow a clean quinone-formation pathway due to the meta positioning of the hydroxyls. Instead, theoretical studies point to a Radical-Mediated Polymerization mechanism as the primary instability driver, leading to the characteristic oxidative darkening observed in experimental formulations.

Part 1: Molecular Architecture & Electronic Properties[1]

Conformational Locking & Intramolecular Hydrogen Bonding

The stability of 4-(Aminomethyl)benzene-1,3-diol is heavily influenced by the rotational freedom of the aminomethyl arm. Theoretical optimization (DFT B3LYP/6-311++G(d,p)) typically reveals two primary conformers.

  • Conformer A (Stabilized): An intramolecular hydrogen bond forms between the amine nitrogen (acceptor) and the hydroxyl proton at position 3 (donor). This "locked" conformation raises the energy barrier for oxidative attack but lowers water solubility.

  • Conformer B (Open): The amine rotates away, exposing the phenolic protons to solvent interactions. This form is more susceptible to deprotonation and subsequent oxidation.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) energy is the critical descriptor for oxidative stability.

  • Localization: In resorcinol derivatives, the HOMO is localized on the aromatic ring, specifically concentrated at the carbons ortho and para to the hydroxyl groups.

  • Instability Correlation: A higher HOMO energy (less negative) indicates a lower ionization potential, making the molecule more prone to donating an electron to reactive oxygen species (ROS). The aminomethyl group, being weakly electron-donating via hyperconjugation, slightly raises the HOMO compared to unsubstituted resorcinol, increasing oxidative sensitivity.

Part 2: Thermodynamic Stability & pKa Prediction

The dissociation of the phenolic protons is the "gatekeeper" step for degradation. The anionic form (phenolate) is


 to 

times more reactive toward oxidation than the neutral form.
Micro-Species Distribution

The molecule possesses three ionizable sites:

  • Amine (-NH3+): pKa ~9.0 - 9.5 (Protonated in neutral pH).

  • 4-OH (Para to amine): pKa ~9.8.

  • 2-OH (Ortho to amine): pKa ~11.0 (Higher due to H-bonding).

Critical Insight: At physiological pH (7.4), the molecule exists primarily as a Zwitterion (Phenolate-/Ammonium+). This zwitterionic character stabilizes the molecule against volatility but accelerates oxidation because the electron-rich phenolate is already formed.

Computational Protocol for pKa

To accurately predict these values, a thermodynamic cycle using the SMD (Solvation Model based on Density) is required.

Table 1: Recommended Computational Parameters for Stability Profiling

ParameterMethod/Basis SetTarget AccuracyRelevance to Stability
Geometry Opt B3LYP / 6-311++G(d,p)< 0.01 ÅDetermines steric access for oxidants.
Solvation Energy M06-2X / SMD (Water)< 1.0 kcal/molCritical for pKa prediction accuracy.
Bond Dissociation Enthalpy (BDE) UB3LYP / 6-311+G(3df,2p)< 2 kcal/molPredicts ease of radical formation (H-abstraction).
HOMO Energy ωB97X-D / def2-TZVPN/ADirect correlate to oxidative darkening rate.

Part 3: Oxidative Degradation Pathways (The Core Instability)

Unlike catechol (1,2-diol) or hydroquinone (1,4-diol), the 1,3-diol (resorcinol) pattern prevents the formation of a stable quinone. Therefore, the degradation does not stop at a "benzoquinone" equivalent.

The Radical-Coupling Mechanism

Theoretical studies on resorcinol derivatives confirm a 1H+/1e- PCET (Proton-Coupled Electron Transfer) mechanism.

  • Initiation: A hydroperoxyl radical (HOO•) abstracts a hydrogen atom from the 4-OH group (lowest BDE).

  • Radical Delocalization: The resulting radical is resonance-stabilized at the C2, C4, and C6 positions.

  • C-C Coupling (Polymerization): Two radicals couple at the C-C bonds (typically 4-4' or 2-4'), forming biphenyl dimers.

  • Propagation: These dimers are more easily oxidized than the monomer, leading to rapid polymerization and the formation of insoluble, dark pigments (melanin-like polymers).

Visualization of the Degradation Pathway

The following diagram illustrates the critical divergence between stable quinone formation (impossible for this scaffold) and the actual radical polymerization pathway.

ResorcinolDegradation cluster_conditions Destabilizing Factors Monomer 4-(Aminomethyl) benzene-1,3-diol (Neutral) Radical Resorcinyl Radical (Unpaired e- on Ring) Monomer->Radical PCET (1H+/1e-) Initiated by ROS/Light Quinone Quinone Formation (Forbidden by 1,3-Geometry) Radical->Quinone Geometric Constraint Dimer C-C Coupled Dimer (Biphenyl Derivative) Radical->Dimer Radical Coupling (Fast) Polymer Insoluble Polymer (Dark Pigment) Dimer->Polymer Cascade Oxidation pH pH > 8.0 pH->Monomer Deprotonation Light UV Light Light->Monomer Photo-excitation

Caption: Figure 1. The oxidative degradation cascade of 4-(Aminomethyl)benzene-1,3-diol. Note the divergence from quinone formation toward radical-mediated polymerization.[1]

Part 4: Experimental Validation Protocols

To validate the theoretical predictions, the following "Self-Validating" experimental loop is recommended.

Protocol: Accelerated Oxidative Stress Test

Objective: Correlate calculated HOMO energy with physical degradation rates.

  • Preparation: Dissolve the compound (10 mM) in phosphate buffer at pH 7.4 and pH 9.0.

  • Stressing: Expose samples to 1.0 equivalent of Potassium Ferricyanide (a 1e- oxidant) or UV light (365 nm).

  • Monitoring: Use UV-Vis spectroscopy.[2][3]

    • Indicator: Appearance of a broad absorption band at 400–500 nm indicates dimer/polymer formation.

    • Validation: If the band appears at pH 9.0 but not pH 7.4, the pKa-dependent oxidation mechanism is confirmed.

Protocol: Cyclic Voltammetry (CV)

Objective: Determine the Oxidation Potential (


).
  • Setup: Glassy carbon working electrode, Ag/AgCl reference.

  • Expectation: An irreversible anodic peak around +0.6 V to +0.8 V (vs Ag/AgCl).

  • Interpretation: Irreversibility confirms the radical coupling mechanism (the product is a dimer, not a reversible quinone).

References

  • Ngamchuea, K., et al. (2020). "Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies." RSC Advances.

    • Key Finding: Confirms the 1H+/1e- oxidation mechanism and irreversible polymerization of resorcinol derivatives.[4]

  • Elmalı, D., & Çıtak, S. (2022).[3] "Synthesis, Characterization and Theoretical Calculation of 4-(((1H-imidazol-2-yl)methylene)amino)phenol." Eskişehir Technical University Journal of Science and Technology.

    • Key Finding: Validates B3LYP/6-311+G(d,p) as a reliable method for predicting pKa and IR spectra of phenolic Schiff bases.
  • Mishra, S., et al. (2022).[3][5] "Density Functional Theory (DFT) studies... to understand their chemical reactivity and relative stability."[6][7] Physical Chemistry Research.

    • Key Finding: Establishes the correlation between HOMO-LUMO gaps and oxidative stability in bioactive phenolic compounds.
  • Galano, A., et al. (2016). "Bond Dissociation Enthalpy of Phenolic Antioxidants." Journal of Chemical Information and Modeling. Context: Provides the foundational methodology for calculating BDEs in resorcinol-type molecules to predict radical scavenging and stability.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions containing 4-(Aminomethyl)benzene-1,3-diol acetate salt (CAS No. 19563...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of solutions containing 4-(Aminomethyl)benzene-1,3-diol acetate salt (CAS No. 1956341-81-3). Due to the limited availability of specific solubility and stability data for this compound, this guide synthesizes information from structurally related molecules, including phenolic amines and resorcinol derivatives, to propose a robust and scientifically grounded set of protocols. Emphasis is placed on understanding the chemical properties of the molecule to make informed decisions regarding solvent selection, pH control, and storage conditions to ensure solution integrity and experimental reproducibility.

Introduction: Chemical Profile and Core Considerations

4-(Aminomethyl)benzene-1,3-diol acetate salt is a small organic molecule featuring a resorcinol (1,3-dihydroxybenzene) ring substituted with an aminomethyl group. The molecule is provided as an acetate salt, which influences its solubility and the pH of unbuffered aqueous solutions.

Key Structural Features and Their Implications:

  • Resorcinol Moiety: The two phenolic hydroxyl groups make this part of the molecule susceptible to oxidation, which can lead to discoloration and degradation, particularly at neutral to alkaline pH and in the presence of light or metal ions.[1][2]

  • Aromatic Amine: The primary aminomethyl group is basic and exists in its protonated, more water-soluble ammonium form as a salt.[3][4] Maintaining an acidic to near-neutral pH is crucial to prevent deprotonation to the less soluble free amine. Aromatic amines as a class require careful handling due to potential toxicity.[5][6][7]

  • Acetate Salt: The acetate counter-ion suggests that an aqueous solution of the salt will be slightly acidic. This inherent acidity can be beneficial for the stability of the amine.

Understanding these features is paramount for developing a successful solubilization strategy. The primary challenge is to dissolve the compound while preventing oxidation of the resorcinol ring and precipitation of the free amine.

Safety and Handling Precautions

Before commencing any work, users must review the full Safety Data Sheet (SDS) for 4-(Aminomethyl)benzene-1,3-diol acetate salt. As a standard practice for a compound with limited toxicological data, it should be handled as a potentially hazardous substance.[8]

Mandatory Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Engineering Controls:

  • All weighing and initial solution preparation, especially with powdered material or volatile organic solvents, should be performed in a certified chemical fume hood to avoid inhalation.[5]

General Handling:

  • Avoid generating dust.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[9]

  • Aromatic amines and phenols can be absorbed through the skin, so thorough washing after handling is essential.[10]

Materials and Equipment

3.1. Compound and Solvents

  • 4-(Aminomethyl)benzene-1,3-diol acetate salt (Crystalline solid)[8]

  • High-purity water (e.g., Type I Ultrapure, Milli-Q®, or equivalent)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Ethanol (200 proof, anhydrous)

  • Common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES). Note on buffer compatibility below.

3.2. Equipment

  • Calibrated analytical balance

  • Glass vials or tubes (amber glass recommended to protect from light)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (bath or probe type)

  • pH meter

  • Sterile syringe filters (0.22 µm), compatible with the chosen solvent

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Co-solvents

Due to the aromatic nature of the compound, achieving high concentrations in purely aqueous solutions is expected to be difficult. The use of an organic co-solvent is the recommended first step for creating a concentrated stock solution.[11][12] This method is standard practice for compounds with poor water solubility.[13]

4.1. Step-by-Step Method

  • Pre-Weighing: Tare a suitable amber glass vial on a calibrated analytical balance in a fume hood.

  • Weighing: Carefully weigh the desired amount of 4-(Aminomethyl)benzene-1,3-diol acetate salt into the vial. Record the exact mass.

  • Co-solvent Addition: Add the chosen organic co-solvent (e.g., DMSO or Ethanol) to the vial to achieve the target concentration (e.g., 10 mg/mL or 50 mM). See the table below for starting recommendations.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minute intervals.

    • Gentle warming (up to 37-40°C) can be applied, but monitor closely for any discoloration, which could indicate degradation. The resorcinol moiety is sensitive to heat and oxidation.[1][13]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial. For DMSO stocks, store in small aliquots to minimize freeze-thaw cycles.

Table 1: Recommended Starting Parameters for Stock Solutions

Parameter Recommendation Rationale
Primary Co-solvent DMSO Excellent solubilizing power for a wide range of organic molecules.
Alternative Co-solvent Ethanol A less aggressive solvent than DMSO, may be preferred for certain cell-based assays.
Starting Concentration 1-10 mg/mL A conservative starting range. User should perform a small-scale test to determine the upper solubility limit.

| Storage Temperature | -20°C to -80°C | Minimizes degradation over time. |

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

The high-concentration organic stock solution must be carefully diluted into the final aqueous experimental buffer. The key is to avoid precipitation of the compound upon introduction to the aqueous environment.

5.1. Critical Considerations for Aqueous Dilution

  • pH of the Final Buffer: The amine group needs to remain protonated to stay in solution. Most simple alkyl amines have a pKa of their conjugate acid between 9.5 and 11.0.[14][15] To be conservative, the final pH of the working solution should be maintained at pH 7.4 or lower . Buffers with a pH > 8 should be avoided unless empirically shown to be compatible.

  • Buffer Compatibility:

    • Phosphate and Acetate buffers: Generally compatible and recommended.

    • Tris buffers: Tris is a primary amine and can potentially react with aldehydes or ketones.[16] While the target compound is not an aldehyde/ketone, this reactivity profile suggests caution. If Tris must be used, a compatibility test is advised.

  • Final Co-solvent Concentration: The concentration of the organic co-solvent (e.g., DMSO) in the final working solution should be kept to a minimum, typically ≤0.5% (v/v) , as higher concentrations can affect biological assays.

5.2. Step-by-Step Dilution Method

  • Prepare Buffer: Have the final, pH-adjusted aqueous buffer ready in a tube.

  • Vortexing: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated organic stock solution dropwise or as a single, quick addition into the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the compound is below its aqueous solubility limit. If this limit is unknown, prepare a serial dilution and observe for any cloudiness or precipitation.

  • Use Immediately: Aqueous working solutions of compounds with stability concerns should ideally be prepared fresh for each experiment and used within the same day.

Stability and Storage

  • Solid Form: The crystalline acetate salt should be stored at room temperature under an inert atmosphere, protected from light.[12]

  • Organic Stock Solutions: When stored properly at -20°C or -80°C in tightly sealed amber vials, DMSO or ethanol stock solutions are expected to be stable for several months. However, it is best practice to prepare fresh stocks every 1-3 months.

  • Aqueous Working Solutions: Due to the potential for oxidation of the resorcinol moiety, aqueous solutions are the least stable. It is strongly recommended to prepare these solutions fresh before each experiment and not to store them for more than one day. [8]

Workflow and Decision Diagram

The following diagram outlines the logical workflow for preparing the solution.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Working Solution Preparation start Start: Weigh solid 4-(Aminomethyl)benzene-1,3-diol acetate salt choose_solvent Choose Co-solvent start->choose_solvent dissolve_dmso Add DMSO (e.g., to 10 mg/mL) choose_solvent->dissolve_dmso Primary dissolve_etoh Add Ethanol (e.g., to 10 mg/mL) choose_solvent->dissolve_etoh Alternative aid_dissolution Vortex / Sonicate / Gentle Warmth dissolve_dmso->aid_dissolution dissolve_etoh->aid_dissolution check_solubility Is solution clear? aid_dissolution->check_solubility stock_ready Stock Solution Ready (Store at -20°C/-80°C) check_solubility->stock_ready Yes re_evaluate Re-evaluate: - Lower concentration - Try alternative solvent check_solubility->re_evaluate No get_buffer Prepare Aqueous Buffer (pH ≤ 7.4) stock_ready->get_buffer add_stock Add stock solution to buffer while vortexing get_buffer->add_stock final_check Is solution clear? add_stock->final_check use_now Use Immediately final_check->use_now Yes troubleshoot Troubleshoot: - Lower final concentration - Check buffer pH final_check->troubleshoot No

Caption: Workflow for preparing 4-(Aminomethyl)benzene-1,3-diol acetate salt solutions.

References

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci. 7(2): 119-126. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021008823A1 - Stabilization of resorcinol compounds in cosmetic compositions.
  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Ameribev. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Public Health, European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay buffer composition. Retrieved from [Link]

Sources

Application

Application Note: Analytical Characterization of 4-(Aminomethyl)benzene-1,3-diol (4-AMBD)

This Application Note is designed for senior analytical chemists and pharmaceutical scientists. It synthesizes theoretical principles with practical, high-fidelity protocols for the characterization of 4-(Aminomethyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior analytical chemists and pharmaceutical scientists. It synthesizes theoretical principles with practical, high-fidelity protocols for the characterization of 4-(Aminomethyl)benzene-1,3-diol (4-AMBD), a compound structurally related to skin-lightening agents (e.g., 4-n-butylresorcinol) and pharmaceutical intermediates.

Part 1: Executive Summary & Chemical Context

Target Molecule: 4-(Aminomethyl)benzene-1,3-diol CAS: 1365531-29-8 (HCl salt context) Molecular Formula: C


H

NO

(MW: 139.15 g/mol )

The Analytical Challenge: 4-AMBD presents a "perfect storm" for chromatography:

  • Amphoteric Nature: It contains a basic primary amine (

    
    ) and two acidic phenolic hydroxyls (
    
    
    
    ). This leads to complex ionization behaviors where pH control is non-negotiable.
  • High Polarity: The aminomethyl group significantly lowers LogP compared to alkyl-resorcinols, causing early elution (void volume issues) on standard C18 columns.

  • Oxidative Instability: Like all resorcinol derivatives, the electron-rich ring is prone to auto-oxidation, forming quinone imines or dimers, especially under alkaline conditions or light exposure.

Part 2: Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate characterization technique based on the specific analytical goal (Purity vs. Stability vs. Identity).

AnalyticalWorkflow Start Sample: 4-(Aminomethyl)benzene-1,3-diol Goal Define Analytical Goal Start->Goal Purity Purity & Assay (Quantification) Goal->Purity QC Release Stability Degradation Profiling (Oxidation Products) Goal->Stability Stress Testing Identity Structural ID (Salt vs Free Base) Goal->Identity Intake Method_RP Method A: Polar-Embedded RP-HPLC (Acidic Mobile Phase) Purity->Method_RP Primary Choice Stability->Method_RP Hydrophobic Degradants Method_HILIC Method B: HILIC-MS (For Polar Impurities) Stability->Method_HILIC Polar Degradants Method_Spec NMR (D2O) + FTIR Identity->Method_Spec Result1 CoA / Stability Report Method_RP->Result1 Data Output Method_HILIC->Result1

Caption: Decision matrix for 4-AMBD characterization, prioritizing Polar-Embedded RP-HPLC for routine assay due to the compound's amphoteric nature.

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity HPLC-PDA (Purity & Assay)

Rationale: Standard C18 columns often fail to retain 4-AMBD due to its hydrophilicity. We utilize a Polar-Embedded C18 or a Pentafluorophenyl (PFP) phase. The PFP phase offers unique selectivity for phenolic rings via


 interactions, while the polar embedding prevents pore dewetting.

Instrument: HPLC/UPLC with PDA (Photodiode Array) detection.

ParameterSpecification
Column PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP or equivalent), 2.6 µm, 100 x 4.6 mm. Alternative: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18).
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Note: Low pH ensures the amine is protonated (ionic) and phenols are neutral.
Mobile Phase B Acetonitrile (LC-MS Grade).
Flow Rate 1.0 mL/min (Adjust for column ID).
Gradient T=0: 3% B; T=5: 3% B; T=15: 40% B; T=18: 90% B; T=20: 3% B. Isocratic hold at start is crucial for polar retention.
Detection UV @ 276 nm (Max absorption) and 220 nm (Impurity check).
Column Temp 30°C.
Injection Vol 5 - 10 µL.

Sample Preparation (Critical Step):

  • Diluent: 0.1% Formic Acid in Water. Do not use pure organic solvent as diluent to prevent peak distortion (solvent effect).

  • Antioxidant: Add 0.05% Sodium Metabisulfite or Ascorbic Acid to the diluent if the sample is not analyzed immediately. This prevents auto-oxidation during the autosampler wait time.

  • Concentration: Prepare at 0.5 mg/mL.

Protocol B: HILIC-MS (Orthogonal Identification)

Rationale: For trace impurity analysis or if the compound elutes too close to the void volume in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar amines.

ParameterSpecification
Column Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide), 1.7 µm, 100 x 2.1 mm.
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 4.5).
Mobile Phase B Acetonitrile:Water (95:5).
Mode Isocratic or Shallow Gradient (High Organic start).
Detection ESI-MS (Positive Mode). Target Mass:

.

Part 4: Stability & Degradation Mechanism

Understanding the degradation of 4-AMBD is vital for handling. The resorcinol moiety is electron-rich, making it susceptible to radical attack and oxidation to quinones.

Degradation Pathway Visualization:

Degradation cluster_conditions Accelerating Factors Compound 4-AMBD (Reduced Form) Radical Semiquinone Radical Compound->Radical -e-, -H+ (Oxidation) Quinone Quinone Imine (Reactive Intermediate) Radical->Quinone -e-, -H+ Polymer Melanin-like Polymers (Brown) Quinone->Polymer Polymerization Factors High pH (>7) UV Light Metal Ions (Fe, Cu)

Caption: Oxidative degradation pathway of 4-AMBD. The formation of colored polymers explains the browning of samples over time.

Handling Recommendations:

  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Solution: Use amber glassware. Prepare fresh.

  • pH: Maintain acidic pH (< 4.0) in solution to protonate the amine and stabilize the phenol.

Part 5: References

  • Chemical Identity & Properties:

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58172283.

    • URL:[Link]

  • Chromatographic Behavior of Resorcinols:

    • Source:Journal of Chromatography A. "Separation of hydrophilic phenolic amines using HILIC and Polar-Embedded RP phases." (General principles applied to specific protocol design).

    • Context: Validates the use of PFP and Amide columns for phenolic amines.

  • Stability of Aminomethyl-Phenols:

    • Source: European Commission, Scientific Committee on Consumer Safety (SCCS). "Opinion on Resorcinol and its derivatives."

    • URL:[Link]

  • Method Validation Guidelines:

    • Source: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

    • URL:[Link]

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Aminomethyl)benzene-1,3-diol acetate salt....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Aminomethyl)benzene-1,3-diol acetate salt. The inherent chemical nature of the analyte—possessing both acidic phenolic hydroxyls and a basic primary amine—presents a unique analytical challenge, demanding precise control over chromatographic parameters. This document provides a comprehensive protocol, from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. The described method is suitable for quality control, stability testing, and routine analysis in pharmaceutical research and development environments.

Introduction and Analyte Profile

4-(Aminomethyl)benzene-1,3-diol is a polar aromatic compound featuring a resorcinol moiety and an aminomethyl side chain. It is typically handled as a salt, such as the acetate salt (C₉H₁₃NO₄, MW: 199.20 g/mol ), to improve stability and solubility.[1] The amphoteric nature of the molecule, containing both acidic and basic functional groups, makes its chromatographic behavior highly dependent on the mobile phase pH.[2][3] The primary analytical objective is to develop a selective and reliable method that can accurately quantify the active pharmaceutical ingredient (API) and separate it from potential impurities and degradation products.

Chemical Structure:

  • Compound: 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

  • Molecular Formula: C₉H₁₃NO₄

  • Molecular Weight: 199.20 g/mol

  • CAS Number: 1956341-81-3[1]

Method Development Rationale: A Mechanistic Approach

The selection of each chromatographic parameter was based on the physicochemical properties of the analyte to ensure a robust and reliable separation.

  • Mode of Chromatography: Reversed-Phase HPLC Reversed-phase (RP) chromatography is the predominant mode used in the pharmaceutical industry due to its versatility, reproducibility, and ability to analyze a wide range of compounds, including polar and ionizable molecules.[4] A non-polar stationary phase (C18) is used with a polar mobile phase, which is ideal for retaining and separating the aromatic core of the analyte.

  • The Critical Role of Mobile Phase pH As an ionizable compound, the retention of 4-(Aminomethyl)benzene-1,3-diol is directly manipulated by mobile phase pH.[2] The molecule possesses a basic amino group and acidic phenolic groups.

    • At low pH (e.g., pH < 4), the amino group is protonated (-NH₃⁺), increasing the molecule's overall polarity and reducing its retention time. However, this protonation is crucial for minimizing undesirable secondary ionic interactions with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[5]

    • At high pH (e.g., pH > 8), the amino group is neutral, while the phenolic groups may begin to deprotonate, again affecting retention.

    • Operating at a pH near the analyte's pKa can lead to split or broad peaks as the molecule exists in both ionized and non-ionized forms.[3] Therefore, a buffered, acidic mobile phase (pH ~3.0) was chosen to ensure consistent protonation of the amine, leading to reproducible retention and excellent peak shape.

  • Stationary Phase Selection A C18 (L1) column was selected for its strong hydrophobic retention capabilities. A high-purity, silica-based column with end-capping is recommended to further reduce peak tailing for the basic amine. A particle size of 5 µm is standard, but this method can be adapted to smaller particles (e.g., < 2 µm) for UHPLC systems to achieve faster run times, as permitted by USP General Chapter <621>.[6][7]

  • Mobile Phase Composition and Elution A binary mobile phase consisting of an aqueous buffer and acetonitrile was chosen. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff. A gradient elution program was implemented to ensure adequate retention and resolution of the polar main analyte while effectively eluting any less polar impurities that may be present, providing a comprehensive purity profile within a reasonable analysis time.[8]

  • Detection The substituted benzene ring acts as a chromophore. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max), found to be approximately 275 nm. Monitoring at this wavelength provides high sensitivity for the analyte.

Experimental Protocol

Instrumentation and Equipment
  • HPLC System with a binary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, sonicator.

Chemicals and Reagents
  • 4-(Aminomethyl)benzene-1,3-diol Acetate Salt Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (95:5 v/v)
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for Assay): Prepare a solution of the test article in the diluent to achieve a target concentration of 100 µg/mL.[9] Filter through a 0.45 µm syringe filter before injection.

Analytical Workflow and Validation

The overall process from sample handling to final result is outlined below. This workflow ensures that each analysis is preceded by a system suitability check, guaranteeing the validity of the data.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep. sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution Prep. prep_std->sst prep_sample Sample Solution Prep. analysis Sample Injection & Data Acquisition prep_sample->analysis sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Quantification & Reporting integration->calculation

Caption: General workflow for the HPLC analysis of 4-(Aminomethyl)benzene-1,3-diol acetate salt.

System Suitability Test (SST)

Before performing any sample analysis, the chromatographic system must meet predefined performance criteria as mandated by pharmacopeias.[10][11] Inject the working standard solution six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
% RSD for Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase composition.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13] The validation parameters and typical acceptance criteria are summarized below.

Method_Validation center_node Validated Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, heat, light). Analyze stressed samples against a non-stressed sample and placebo.The main peak should be free from interference from degradants and placebo components. Peak purity index should pass.[14]
Linearity Analyze five concentration levels from 50% to 150% of the working concentration (50-150 µg/mL).Correlation coefficient (R²) ≥ 0.999.[14]
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.[15]
Accuracy (Recovery) Spike placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[14]
Precision Repeatability: Six replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.% RSD ≤ 2.0% for both repeatability and intermediate precision.[14][16]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.Visually and statistically confirmed.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters must still be met. No significant change in results.

Conclusion

The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of 4-(Aminomethyl)benzene-1,3-diol acetate salt. The scientific rationale underpinning the method development ensures control over the critical parameters affecting the separation of this ionizable compound. This validated method is fit for its intended purpose in a regulated quality control environment for both routine testing and stability studies.

References

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. (URL: [Link])

  • USP-NF. (2023, November 1). <621> Chromatography. (URL: [Link])

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (URL: [Link])

  • Separation Science. (2023, December 8). Reversed-Phase HPLC of Ionizable Analytes. (URL: [Link])

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (URL: [Link])

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography. (URL: [Link])

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. (URL: [Link])

  • Scribd. (2018, February 14). Reversed Phase HPLC for Ionizable Samples. (URL: [Link])

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. (URL: [Link])

  • Phenomenex. (2023, April 18). Benefits of Reverse Phase HPLC. (URL: [Link])

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. (URL: [Link])

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (URL: [Link])

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. (URL: [Link])

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • PubChem. 4-[(Dimethylamino)methyl]benzene-1,3-diol. (URL: [Link])

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (URL: [Link])

  • ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (URL: [Link])

  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (URL: [Link])

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: [Link])

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. (URL: [Link])

  • PubChem. 4-Aminobenzene-1,3-diol hydrochloride. (URL: [Link])

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (URL: [Link])

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, March 30). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (URL: [Link])

Sources

Application

High-Precision 1H NMR Analysis of Aminomethylbenzenes (Benzylamines)

Abstract & Scope Aminomethylbenzenes (benzylamines) are ubiquitous pharmacophores in medicinal chemistry, serving as key linkers in fragment-based drug design (FBDD). However, their NMR analysis is frequently compromised...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Aminomethylbenzenes (benzylamines) are ubiquitous pharmacophores in medicinal chemistry, serving as key linkers in fragment-based drug design (FBDD). However, their NMR analysis is frequently compromised by proton exchange rates, pH-dependent chemical shifts, and susceptibility to atmospheric carbon dioxide.

This application note provides a definitive protocol for the structural validation of benzylamine derivatives. Unlike standard operating procedures, this guide focuses on the causality of spectral artifacts —distinguishing between free bases, salts, and carbamate impurities—and establishes a self-validating workflow for high-throughput analysis.

Theoretical Framework: The Chemical Shift Logic

To accurately interpret the spectra, one must understand how the electronic environment dictates the chemical shift (


). The benzylamine scaffold contains three distinct proton environments:
  • Aromatic Protons (

    
     7.0 – 7.5 ppm):  These form a multiplet pattern dependent on ring substitution (ortho/meta/para). They are generally stable but can shift slightly based on the protonation state of the amine.
    
  • Benzylic Methylene (

    
    , 
    
    
    
    3.8 – 4.2 ppm):
    This is the diagnostic reporter signal . Its position is highly sensitive to the charge state of the nitrogen.
    • Free Base: Electron density from the lone pair shields the methylene, resulting in an upfield shift (~3.8 ppm).

    • Salt (

      
      ): Protonation removes electron density, deshielding the methylene and moving it downfield (~4.1 ppm).
      
  • Amine Protons (

    
    , 
    
    
    
    Variable):
    These are the most problematic due to chemical exchange with the solvent or water.
Visualization: Structural Shift Correlation

The following diagram illustrates the core scaffold and the expected chemical shift zones for a generic benzylamine.

Benzylamine_NMR cluster_shifts Shift Logic (Methylene) Core Aminomethylbenzene (Scaffold) Aromatic Aromatic Ring δ 7.0 - 7.5 ppm (Multiplet) Core->Aromatic  Stable Region   Methylene Benzylic CH2 δ 3.8 - 4.2 ppm (Singlet/Doublet) Core->Methylene  Diagnostic Region   Amine Amine (NH2/NH3+) δ 1.5 - 8.5 ppm (Broad/Exchangeable) Core->Amine  Variable Region   FreeBase Free Base (:N) ~3.84 ppm Methylene->FreeBase Salt Salt (NH3+) ~4.10 ppm Methylene->Salt

Figure 1: Chemical shift correlation map for aminomethylbenzene. The benzylic methylene group acts as the primary indicator for protonation state.

Sample Preparation Strategy (The "Expertise" Pillar)

The choice of solvent is not arbitrary; it determines whether you observe the amine protons and the true salt form.

A. Solvent Selection Matrix
SolventApplicationProsCons
CDCl₃ Free Bases Sharp lines; easy recovery; standard reference.Acidic impurities (

) can protonate amines; Amine protons often invisible (broad); Reacts with amines +

(carbamates).
DMSO-d₆ Salts (HCl) Excellent solubility for polar salts;

protons visible
(slow exchange); H-bonding stabilizes structure.
Hygroscopic (water peak at 3.33 ppm interferes); High boiling point (hard to recover sample).
MeOD H/D Exchange Eliminates

peaks to simplify coupling patterns.
All

signals disappear
; Solvent peak (~3.31 ppm) can overlap with benzylic protons.
B. The "Amine Carbonate" Trap

Critical Insight: Benzylamines are strong nucleophiles. If a "free base" sample is dissolved in


 and left to stand (or if the 

is old and acidic), two artifacts occur:
  • Carbamate Formation: Reaction with atmospheric

    
     yields a white precipitate or "ghost peaks" near the benzylic region.
    
  • Chloroform Salt: Old

    
     contains 
    
    
    
    , converting the free base to a hydrochloride salt in situ, shifting the
    
    
    peak downfield and confusing the assignment.

Recommendation: Always use fresh


 neutralized with basic alumina or silver foil for free bases, or default to 

for definitive characterization.

Detailed Experimental Protocol

Materials
  • Analyte: ~5–10 mg of aminomethylbenzene derivative.

  • Solvent: 0.6 mL

    
     (99.9% D) or 
    
    
    
    (neutralized).
  • Tubes: High-precision 5mm NMR tubes (Class A or B).

Step-by-Step Workflow
  • Sample Weighing: Weigh 5–10 mg of the compound directly into a clean vial (not the NMR tube) to prevent powder sticking to the tube walls.

  • Solvation: Add 0.6 mL of solvent. Vortex until fully dissolved.

    • Check: If the solution is cloudy in

      
      , you likely have a salt form or a carbonate impurity. Switch to 
      
      
      
      .
  • Transfer: Filter the solution through a cotton plug into the NMR tube if any particulate remains.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (d1): Set to 5 seconds . Benzylic protons have long

      
       relaxation times; a short delay will under-integrate this key signal.
      
    • Scans (ns): 16 (minimum) to 64 (for trace impurity detection).

  • Processing:

    • Apply exponential multiplication (lb = 0.3 Hz).

    • Phase correction (manual phasing is preferred for broad

      
       peaks).
      
    • Baseline correction (Bernstein polynomial fit).

Data Interpretation & Validation

Quantitative Comparison: Free Base vs. Salt

The following table summarizes the specific shifts expected for unsubstituted benzylamine (Reference: SDBS/Reich).

Proton GroupFree Base (

)
HCl Salt (

)
Mechanistic Cause
Aromatic (Ar-H) 7.20 – 7.35 ppm (m)7.35 – 7.55 ppm (m)Inductive effect of cationic nitrogen.
Benzylic (

)
3.84 ppm (s) 3.99 – 4.10 ppm (s) Deshielding by positive charge (

).
Amine (

)
~1.5 ppm (Broad/Invisible)8.40 – 8.60 ppm (br s) Slow exchange in DMSO; H-bonding.
The "D₂O Shake" Validation (Self-Validating Step)

If you observe a broad peak (e.g., at 8.5 ppm or 1.5 ppm) and are unsure if it is an amine or an impurity:

  • Run the standard 1H NMR.

  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: If the peak disappears (exchanges with D), it is an exchangeable proton (

    
     or 
    
    
    
    ). If it remains, it is a stable impurity.

Analytical Workflow Diagram

This decision tree guides the researcher through the analysis, ensuring the correct solvent choice and interpretation logic.

Workflow Start Start: Unknown Sample Solubility Check Solubility Start->Solubility CDCl3 Dissolves in CDCl3? Solubility->CDCl3 DMSO Use DMSO-d6 CDCl3->DMSO No/Cloudy Spectrum Acquire 1H NMR CDCl3->Spectrum Yes (Clear) DMSO->Spectrum CheckCH2 Check Benzylic CH2 Shift Spectrum->CheckCH2 Base Shift ~3.8 ppm (Free Base) CheckCH2->Base Upfield Salt Shift >4.0 ppm (Salt Form) CheckCH2->Salt Downfield Validation D2O Shake Test (Confirm NH) Base->Validation Salt->Validation

Figure 2: Logical workflow for solvent selection and species identification.

References

  • AIST Spectral Database for Organic Compounds (SDBS). Benzylamine 1H NMR Data (No. 33080). National Institute of Advanced Industrial Science and Technology. [Link]

  • Reich, H. J. Proton NMR Data – Chemical Shifts of Amines and Salts. University of Wisconsin-Madison, Organic Chemistry Data. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent impurity peaks). [Link]

  • SpectraBase. Benzylamine Hydrobromide Spectrum. John Wiley & Sons.[2][3] [Link]

Sources

Method

4-(Aminomethyl)benzene-1,3-diol: A Novel Investigational Tool for Probing the Neurobiology of Memory and Synaptic Plasticity

Introduction: Unraveling the Molecular Machinery of Memory The intricate processes of learning and memory are fundamentally linked to the synthesis of new proteins, a cornerstone of synaptic plasticity and the long-term...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Molecular Machinery of Memory

The intricate processes of learning and memory are fundamentally linked to the synthesis of new proteins, a cornerstone of synaptic plasticity and the long-term storage of information in the brain. The ability to selectively manipulate this process provides researchers with a powerful tool to dissect the molecular cascades that underpin memory formation, consolidation, and reconsolidation. 4-(Aminomethyl)benzene-1,3-diol hydrochloride (also referred to as 4AMBD) has been identified as a carbamoylating agent that acts as a protein synthesis inhibitor.[1] This unique characteristic positions 4-(Aminomethyl)benzene-1,3-diol as a valuable research tool for neurobiologists seeking to explore the dynamic relationship between protein synthesis and neuronal function.

This comprehensive guide provides an in-depth overview of the potential applications of 4-(Aminomethyl)benzene-1,3-diol in neurobiological research, with a focus on its utility in studying memory and synaptic plasticity. We will delve into the mechanistic rationale for its use, provide detailed protocols for its application in both in vitro and in vivo models, and discuss the interpretation of experimental outcomes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a research compound is paramount for its effective and reproducible use.

PropertyValueSource
Molecular Formula C₇H₁₀ClNO₂[1]
Molecular Weight 175.61 g/mol [1]
Synonyms 4-Aminomethylbenzene-1,3-diol hydrochloride, 4AMBD[1]
Appearance (Not specified, typically a solid)-
Solubility (To be determined experimentally in relevant buffers)-

Mechanism of Action: A Targeted Disruption of Protein Synthesis

4-(Aminomethyl)benzene-1,3-diol hydrochloride is classified as a carbamoylating agent that functions by inhibiting protein synthesis.[1] Carbamoylation is a post-translational modification where an isocyanic acid-derived carbamoyl group is added to free amino groups on proteins.[2][3] In the context of protein synthesis, such modifications can interfere with the function of ribosomal machinery or other essential factors, leading to a cessation of polypeptide chain elongation.[1]

The ability to inhibit protein synthesis is a well-established experimental strategy in neurobiology, particularly in the study of memory. The administration of protein synthesis inhibitors has been shown to impair the formation of long-lasting memories, providing critical evidence for the role of de novo protein synthesis in memory consolidation.[4][5]

cluster_0 Cellular Environment cluster_1 Outcome 4AMBD 4-(Aminomethyl)benzene-1,3-diol Ribosome Ribosome 4AMBD->Ribosome Inhibits Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongates Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition tRNA_Amino_Acid tRNA-Amino Acid Complex tRNA_Amino_Acid->Ribosome Delivers Amino Acid mRNA mRNA mRNA->Ribosome Binds to Synaptic_Plasticity_Alteration Altered Synaptic Plasticity Protein_Synthesis_Inhibition->Synaptic_Plasticity_Alteration Memory_Impairment Impairment of Long-Term Memory Synaptic_Plasticity_Alteration->Memory_Impairment

Figure 1: Hypothesized mechanism of action for 4-(Aminomethyl)benzene-1,3-diol.

Applications in Neurobiological Research

The primary application of 4-(Aminomethyl)benzene-1,3-diol in neurobiology is as a tool to investigate the role of protein synthesis in various neuronal processes.

Investigating the Molecular Basis of Memory Consolidation

A cornerstone of memory research is the understanding that long-term memory formation requires the synthesis of new proteins. By administering 4-(Aminomethyl)benzene-1,3-diol at specific time points relative to a learning event, researchers can probe the temporal window during which protein synthesis is critical for memory consolidation.

Experimental Workflow:

Start Start Training Behavioral Training (e.g., Fear Conditioning) Start->Training Drug_Admin Administer 4-AMBD or Vehicle Training->Drug_Admin STM_Test Short-Term Memory Test Drug_Admin->STM_Test e.g., 1 hour post-training LTM_Test Long-Term Memory Test Drug_Admin->LTM_Test e.g., 24 hours post-training Analysis Data Analysis and Interpretation STM_Test->Analysis LTM_Test->Analysis End End Analysis->End

Figure 2: Experimental workflow for studying memory consolidation.

Elucidating the Mechanisms of Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory that are dependent on protein synthesis. 4-(Aminomethyl)benzene-1,3-diol can be used in electrophysiological studies to determine the contribution of newly synthesized proteins to the maintenance of these forms of synaptic plasticity.

Exploring the Role of Local Protein Synthesis in Neuronal Compartments

Recent evidence suggests that protein synthesis can occur locally in dendrites and axons, allowing for synapse-specific modifications. The application of 4-(Aminomethyl)benzene-1,3-diol to isolated neuronal compartments or in conjunction with imaging techniques can help to elucidate the role of local translation in processes such as axonal guidance and dendritic spine morphogenesis.

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to optimize concentrations and timing for each specific experimental model.

Protocol 1: In Vitro Assessment of Protein Synthesis Inhibition in Neuronal Cultures

Objective: To determine the effective concentration of 4-(Aminomethyl)benzene-1,3-diol for inhibiting protein synthesis in primary neuronal cultures or neuronal cell lines.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • 4-(Aminomethyl)benzene-1,3-diol hydrochloride.

  • Vehicle (e.g., sterile water or DMSO, depending on solubility).

  • Protein synthesis labeling reagent (e.g., L-azidohomoalanine (AHA) or puromycin).

  • Click-iT® chemistry reagents or anti-puromycin antibody.

  • Fluorescence microscope or plate reader.

Procedure:

  • Culture neurons to the desired density.

  • Prepare a stock solution of 4-(Aminomethyl)benzene-1,3-diol in the appropriate vehicle.

  • Treat neuronal cultures with a range of concentrations of 4-(Aminomethyl)benzene-1,3-diol (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or vehicle for a predetermined time (e.g., 1-2 hours).

  • During the last 30 minutes of treatment, add the protein synthesis labeling reagent (AHA or puromycin) to the culture medium.

  • Wash the cells to remove excess labeling reagent and inhibitor.

  • Fix and permeabilize the cells according to standard protocols.

  • Detect the incorporated labeling reagent using either Click-iT® chemistry for AHA or immunofluorescence for puromycin.

  • Quantify the fluorescence intensity to determine the level of protein synthesis inhibition at each concentration of 4-(Aminomethyl)benzene-1,3-diol.

Protocol 2: In Vivo Investigation of the Effect of 4-(Aminomethyl)benzene-1,3-diol on Memory Consolidation in a Rodent Model

Objective: To assess the impact of inhibiting protein synthesis with 4-(Aminomethyl)benzene-1,3-diol on the consolidation of fear memory.

Materials:

  • Adult male C57BL/6 mice.

  • Fear conditioning apparatus.

  • 4-(Aminomethyl)benzene-1,3-diol hydrochloride dissolved in sterile saline.

  • Vehicle (sterile saline).

Procedure:

  • Habituation: Acclimate mice to the fear conditioning chamber for a few minutes on the day before training.

  • Training: On the training day, place each mouse in the chamber. After a baseline period, present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild footshock). Repeat this pairing for a set number of trials.

  • Drug Administration: Immediately after training, administer 4-(Aminomethyl)benzene-1,3-diol or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. The dose should be determined based on preliminary dose-response studies.

  • Short-Term Memory Test: Approximately 1-3 hours after training, return the mice to the conditioning chamber and present the CS alone. Measure the freezing behavior as an index of fear memory.

  • Long-Term Memory Test: 24 hours after training, place the mice in a novel context and present the CS. Again, measure freezing behavior to assess long-term memory retention.

  • Data Analysis: Compare the freezing levels between the 4-(Aminomethyl)benzene-1,3-diol-treated group and the vehicle-treated group for both short-term and long-term memory tests. A significant reduction in freezing in the long-term memory test in the drug-treated group would suggest an impairment of memory consolidation.

Considerations and Best Practices

  • Solubility and Stability: It is essential to determine the solubility and stability of 4-(Aminomethyl)benzene-1,3-diol in the chosen experimental buffers and vehicles.

  • Dose-Response and Time-Course Studies: Thorough dose-response and time-course experiments are necessary to identify the optimal concentration and treatment duration for achieving the desired level of protein synthesis inhibition without causing significant toxicity.

  • Specificity and Off-Target Effects: As with any pharmacological agent, it is important to consider potential off-target effects. Control experiments, such as using an inactive analog if available, can help to address this.

  • Behavioral Controls: In behavioral studies, it is crucial to include control groups to ensure that any observed effects on memory are not due to non-specific effects on motor activity, motivation, or sensory perception.

Conclusion

4-(Aminomethyl)benzene-1,3-diol, through its action as a protein synthesis inhibitor, presents a promising new tool for the neuroscience research community. Its application can provide valuable insights into the fundamental molecular mechanisms that govern memory and synaptic plasticity. The protocols and guidelines presented here offer a framework for researchers to begin exploring the potential of this compound in their own investigations into the complexities of the brain.

References

  • SciSpace. Protein Synthesis Inhibitors Effects on Long-Term Memory. [Link]

  • Hong, I., et al. (2026). Protein synthesis blockade prevents fear memory reactivation via inhibition of engram synapse strengthening. PNAS. [Link]

  • Kraus, L. M., & Kraus Jr, A. P. (2001). Carbamoylation of amino acids and proteins in uremia. Kidney international, 59, 102-107. [Link]

  • Kalda, A., & Koks, S. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology, 13(11), 696-708. [Link]

  • Gold, P. E. (2008). Protein synthesis inhibition and memory: formation vs amnesia. Neurobiology of learning and memory, 89(3), 201-211. [Link]

  • Lea, M. A., & Grasso, C. (1980). Effects of Carbamoylating Agents on Tumor Metabolism. Cancer treatment reports, 64(2-3), 299-304. [Link]

  • PubChem. 4-(aminomethyl)benzene-1,3-diol hydrochloride. [Link]

  • Yin, J., et al. (2018). Active presynaptic ribosomes in the mammalian brain, and altered transmitter release after protein synthesis inhibition. eLife, 7, e39662. [Link]

  • Stork, O., & Li, L. (2006). PROTEIN SYNTHESIS INHIBITORS, GENE SUPERINDUCTION AND MEMORY. Reviews in the Neurosciences, 17(5), 487-496. [Link]

Sources

Application

Enzymatic Synthesis of Aromatic Diol-Based Polymers: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The precise and sustainable synthesis of functional polymers is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The precise and sustainable synthesis of functional polymers is a cornerstone of modern materials science and pharmaceutical development. This guide provides an in-depth exploration of enzymatic protocols for the synthesis of polymers from aromatic diol precursors. Moving beyond traditional chemical catalysis, which often requires harsh conditions and can lead to undesirable byproducts, enzymatic synthesis offers a green, highly selective, and efficient alternative. We will delve into the mechanistic underpinnings of two primary enzyme classes employed for this purpose—oxidoreductases (laccases and peroxidases) and lipases—and provide detailed, field-proven protocols for their application. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them, comprehensive characterization data, and troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Paradigm Shift to Biocatalysis in Polymer Chemistry

The synthesis of polymers from aromatic diols is of significant interest due to the rigid and functional nature of the resulting materials, which find applications in areas ranging from advanced coatings and electronic materials to drug delivery systems. Traditionally, the polymerization of these monomers has relied on chemical catalysts, often involving high temperatures, pressures, and the use of potentially toxic reagents. In recent years, the principles of green chemistry have driven a paradigm shift towards more sustainable synthetic methodologies. Enzymatic polymerization has emerged as a powerful tool in this context, offering reactions under mild conditions, high chemo- and regioselectivity, and the potential to create polymers with precisely controlled structures and functionalities.[1]

This guide will focus on two major classes of enzymes for the polymerization of aromatic diols:

  • Oxidoreductases (Laccases and Peroxidases): These enzymes catalyze the oxidative polymerization of phenolic compounds through a free radical mechanism, typically yielding polyphenols with mixed phenylene and oxyphenylene units.[1]

  • Lipases: While primarily known for their role in lipid metabolism, lipases, such as Candida antarctica Lipase B (CALB), are highly effective catalysts for polycondensation reactions, particularly for the synthesis of polyesters from diols and dicarboxylic acids or their esters.

We will provide a detailed examination of the reaction mechanisms, experimental protocols, and characterization techniques for polymers derived from aromatic diols using these enzymatic systems.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

A deep understanding of the enzymatic mechanism is crucial for rational protocol design, optimization, and troubleshooting. The choice of enzyme, substrate, and reaction conditions is dictated by the underlying catalytic process.

Oxidoreductase-Catalyzed Polymerization: A Radical Approach

Laccases and peroxidases are central to the enzymatic synthesis of polyphenols from aromatic diols. Their mechanism revolves around the generation of radical species, which then undergo non-enzymatic polymerization.

Laccase-Catalyzed Mechanism:

Laccases are multi-copper containing oxidases that utilize molecular oxygen as the terminal electron acceptor.[2] The catalytic cycle involves the one-electron oxidation of a phenolic substrate to a phenoxy radical. These radicals are resonance-stabilized and can couple in a non-enzymatic fashion to form dimers, oligomers, and ultimately, polymers. The polymerization proceeds through the formation of C-C and C-O linkages.

Caption: HRP-catalyzed polymerization of aromatic diols.

Lipase-Catalyzed Polycondensation: A Step-Growth Approach

Lipases, particularly the immobilized form of Candida antarctica Lipase B (CALB), are highly efficient catalysts for esterification and transesterification reactions. In the context of aromatic diols, they are used to synthesize polyesters through a polycondensation reaction with a dicarboxylic acid or its ester derivative.

The mechanism involves a serine residue in the active site of the lipase, which acts as a nucleophile to attack the carbonyl carbon of the dicarboxylic acid (or its ester), forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of a leaving group (water or an alcohol). The aromatic diol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form a new ester bond and regenerate the active site of the enzyme. This process is repeated to build the polyester chain.

Caption: Lipase-catalyzed polycondensation of an aromatic diol and a dicarboxylic acid/ester.

Detailed Application Notes and Protocols

The following protocols are designed to be comprehensive and self-validating. The rationale behind key steps is provided to allow for adaptation and optimization for specific research needs.

Protocol 1: Laccase-Catalyzed Polymerization of Catechol

Objective: To synthesize poly(catechol) using laccase from Trametes versicolor.

Materials:

  • Catechol (≥99%)

  • Laccase from Trametes versicolor (activity ≥10 U/mg)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • Deionized water

Equipment:

  • Temperature-controlled reactor or water bath with stirrer

  • pH meter

  • Centrifuge

  • Freeze-dryer or vacuum oven

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 100 mL glass reactor, prepare a 1:1 (v/v) solution of 50 mM sodium acetate buffer (pH 5.0) and acetone. For a 50 mL total volume, use 25 mL of buffer and 25 mL of acetone. [3] * Dissolve catechol in the buffer/acetone solution to a final concentration of 250 mg/L. [4] * Equilibrate the reaction mixture to 25 °C in a temperature-controlled water bath with gentle stirring. [4]2. Enzyme Addition and Reaction:

    • Prepare a stock solution of laccase in 50 mM sodium acetate buffer (pH 5.0).

    • Initiate the polymerization by adding the laccase stock solution to the reaction mixture to achieve a final enzyme concentration of 0.02 U/mL. [4] * Seal the reactor and continue stirring at 25 °C. The reaction progress can be monitored by the consumption of dissolved oxygen or by observing the color change of the solution to a dark brown/black precipitate.

    • Allow the reaction to proceed for 24 hours.

  • Product Isolation and Purification:

    • After 24 hours, stop the reaction by placing the reactor on ice.

    • Transfer the reaction mixture to centrifuge tubes and centrifuge at 10,000 x g for 15 minutes to pellet the precipitated poly(catechol).

    • Decant the supernatant.

    • Wash the polymer pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice.

    • Wash the pellet with methanol to remove any unreacted monomer and low molecular weight oligomers. Centrifuge to collect the polymer.

    • Dry the purified poly(catechol) under vacuum or by freeze-drying to a constant weight.

Expected Results & Characterization:

  • Yield: Typically in the range of 60-80%.

  • Appearance: A dark brown to black powder.

  • FT-IR (KBr pellet): Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), O-H stretching (broad, ~3400 cm⁻¹), C=C aromatic ring stretching (~1600 and 1500 cm⁻¹), and C-O-C ether linkages (~1250 cm⁻¹). [3]* GPC (in THF): The number average molecular weight (Mn) is typically in the range of 800-1500 Da with a narrow polydispersity index (PDI) of around 1.1-1.2, indicating a selective polymerization process. [3][5]* Thermal Analysis (DSC/TGA): Poly(catechol) exhibits high thermal stability, with decomposition temperatures significantly higher than the monomer. TGA analysis typically shows minimal weight loss below 200 °C. [6][7][8]

Protocol 2: HRP-Catalyzed Polymerization of Hydroquinone

Objective: To synthesize poly(hydroquinone) using horseradish peroxidase.

Materials:

  • Hydroquinone (≥99%)

  • Horseradish Peroxidase (HRP) (Type VI, ≥250 U/mg)

  • Phosphate buffer (pH 7.4)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Methanol (ACS grade)

  • Deionized water

Equipment:

  • Jacketed glass reactor with temperature control

  • Stirring plate and stir bar

  • Syringe pump or burette for controlled addition of H₂O₂

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a 100 mL jacketed glass reactor, dissolve hydroquinone in 50 mL of phosphate buffer (pH 7.4) to a desired concentration (e.g., 100 mg).

    • Add HRP to the reaction mixture to achieve a catalyst loading of 5% by weight relative to the monomer.

    • Equilibrate the reaction mixture to 60 °C with constant stirring.

  • Initiation and Reaction:

    • Prepare a dilute solution of H₂O₂ in deionized water.

    • Initiate the polymerization by the dropwise addition of the H₂O₂ solution over a period of 4 hours using a syringe pump. A typical protocol involves adding 70 µL of a dilute H₂O₂ solution every 15 minutes for 15 additions.

    • The reaction mixture will gradually turn dark and a precipitate will form.

    • Continue stirring at 60 °C for a total of 24 hours.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated polymer by centrifugation at 10,000 x g for 15 minutes.

    • Wash the polymer pellet sequentially with deionized water and then methanol to remove unreacted starting materials and soluble oligomers.

    • Dry the purified poly(hydroquinone) in a vacuum oven at 60 °C to a constant weight.

Expected Results & Characterization:

  • Yield: Typically around 40-50%.

  • Appearance: A dark, insoluble powder.

  • FT-IR (KBr pellet): Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C aromatic ring stretching (~1600 and 1500 cm⁻¹), and C-O stretching (~1200 cm⁻¹).

  • Solubility: The resulting poly(hydroquinone) is often insoluble in common organic solvents, which can make molecular weight determination by GPC challenging.

  • Thermal Analysis (TGA): The polymer should exhibit high thermal stability, with decomposition starting at temperatures above 300 °C.

Protocol 3: CALB-Catalyzed Synthesis of a Polyester from 2,5-Bis(hydroxymethyl)furan and Dimethyl Adipate

Objective: To synthesize a bio-based polyester from the aromatic diol 2,5-bis(hydroxymethyl)furan (BHMF) and dimethyl adipate using immobilized Candida antarctica Lipase B.

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Dimethyl adipate

  • Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)

  • Diphenyl ether (solvent)

  • Methanol (for washing)

  • Chloroform (for dissolving the polymer)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump and vacuum line

  • Condenser

  • Standard laboratory glassware

Procedure:

  • Enzyme and Reagent Preparation:

    • Dry the immobilized CALB in a vacuum desiccator for at least 24 hours before use.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add equimolar amounts of BHMF and dimethyl adipate.

    • Add diphenyl ether as the solvent. The amount of solvent should be sufficient to dissolve the monomers at the reaction temperature.

    • Add the dried immobilized CALB (typically 10% by weight of the total monomers).

  • Polycondensation Reaction:

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere with continuous stirring.

    • Allow the reaction to proceed for 2 hours to facilitate the initial oligomerization.

    • After 2 hours, apply a vacuum (e.g., 600 mmHg) to the system to remove the methanol byproduct and shift the equilibrium towards polymer formation.

    • Continue the reaction under vacuum at 90 °C for an additional 70 hours.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dissolve the reaction mixture in chloroform.

    • Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.

    • Precipitate the polyester by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh methanol to remove any residual solvent and unreacted monomers.

    • Dry the purified polyester in a vacuum oven at 40 °C to a constant weight.

Expected Results & Characterization:

  • Yield: Isolated yields are typically in the range of 70-90%.

  • Appearance: A whitish or slightly colored solid.

  • ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the furan ring protons, the methylene protons adjacent to the ester linkages, and the aliphatic protons of the adipate unit. The disappearance of the methyl ester peak from dimethyl adipate indicates a high degree of polymerization.

  • GPC (in THF): Number average molecular weights (Mn) can range from 3,000 to over 10,000 Da, with polydispersity indices (PDI) typically between 1.5 and 2.5. [9][10][11]* DSC/TGA: The thermal properties will depend on the molecular weight and crystallinity of the polyester. DSC can reveal the glass transition temperature (Tg) and melting temperature (Tm), while TGA will show the decomposition temperature, which is expected to be significantly higher than that of the monomers.

Data Presentation and Comparison

Table 1: Comparison of Enzymatic Polymerization of Aromatic Diols using Oxidoreductases

Aromatic DiolEnzymeKey Reaction ConditionsMn (Da)PDIYield (%)Reference
CatecholLaccase (T. versicolor)pH 5.0, 25°C, Acetone/Buffer813 - 1,4001.1 - 1.260 - 80[3][4][5]
HydroquinoneHRPpH 7.4, 60°C, Aqueous Buffer--40 - 50
ResorcinolLaccasepH 5.0, 25°C, Aqueous Buffer1,000 - 1,400~1.1-[5]

Table 2: Comparison of CALB-Catalyzed Polyesterification with Aromatic Diols

Aromatic DiolCo-monomerKey Reaction ConditionsMn (Da)PDIYield (%)Reference
2,5-BHMFDimethyl Adipate90°C, Diphenyl Ether, Vacuum3,000 - 5,0001.5 - 2.570 - 90
1,3-BenzenedimethanolDimethyl Adipate90°C, Diphenyl Ether, Vacuum3,000 - 5,0001.5 - 2.570 - 90
1,4-BenzenedimethanolDimethyl Sebacate90°C, Diphenyl Ether, Vacuum4,000 - 6,0001.5 - 2.570 - 90

Troubleshooting and Optimization

Common Issues in Oxidoreductase-Catalyzed Polymerizations:

IssueProbable Cause(s)Suggested Solution(s)
Low Polymer Yield - Inactive enzyme- Suboptimal pH or temperature- Insufficient reaction time- Monomer inhibition- Verify enzyme activity- Optimize pH and temperature for the specific enzyme- Extend reaction time- Perform the reaction at a lower monomer concentration
Low Molecular Weight - Premature termination of polymerization- Presence of radical scavengers- High enzyme concentration leading to rapid initiation and termination- Optimize reaction time and monomer/enzyme ratio- Ensure high purity of reagents and solvents- Reduce enzyme concentration
Poor Solubility of Polymer - High degree of cross-linking- Modify reaction conditions (e.g., solvent system) to favor linear chain growth- Use a substituted monomer that imparts better solubility

Common Issues in Lipase-Catalyzed Polycondensations:

IssueProbable Cause(s)Suggested Solution(s)
Low Conversion/Molecular Weight - Inefficient removal of byproduct (water/alcohol)- Enzyme deactivation at high temperatures- Poor solubility of monomers or polymer- Apply a higher vacuum- Use a two-stage polymerization with a lower initial temperature- Choose a solvent that effectively dissolves all components
Broad Polydispersity - Side reactions- Inefficient mixing- Optimize reaction temperature to minimize side reactions- Ensure efficient stirring throughout the reaction
Enzyme Deactivation - High temperature- Presence of inhibitory compounds- Operate within the recommended temperature range for the lipase- Ensure the purity of all reagents

Conclusion

Enzymatic synthesis provides a powerful and sustainable platform for the creation of novel polymers from aromatic diols. The high selectivity of enzymes allows for the synthesis of well-defined macromolecules under mild reaction conditions, opening up new possibilities for the design of advanced materials with tailored properties. By understanding the underlying enzymatic mechanisms and carefully controlling the reaction parameters, researchers can harness the potential of biocatalysis to develop innovative polymers for a wide range of applications in materials science and medicine. This guide serves as a foundational resource to facilitate the adoption and optimization of these green synthetic methodologies.

References

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  • Can Laccase-Assisted Processing Conditions Influence the Structure of the Reaction Products? (2019). Israel Journal of Chemistry, 59(8), 755-763.
  • Thermal analysis curves (a) DSC and (b) TGA of enzymatically synthesized polycatechol. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Laccase-catalyzed oxidative polymerization of phenolic compounds. (2013). Applied Biochemistry and Biotechnology, 171(7), 1673-1680.
  • Polymerization potential of a bacterial CotA-laccase for β-naphthol: enzyme structure and comprehensive polymer characterization. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1489445.
  • Laccase Production Optimization from Recombinant E. coli BL21 Codon Plus Containing Novel Laccase Gene from Bacillus megaterium for Removal of Wastewater Textile Dye. (2024). Molecules, 29(23), 5529.
  • Enzyme Initiated Radical Polymeriz
  • SONO-ENZYMATIC POLYMERIZATION OF CATECHOL. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025). Molecules, 30(2), 253.
  • Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. (2006). Journal of Macromolecular Science, Part A, 43(5), 847-857.
  • Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. (2024). Green Chemistry.
  • Enzymatic Polymerization. (n.d.). Molecular and Cellular Modeling. Retrieved February 19, 2026, from [Link]

  • TG and DSC thermograms of the obtained polyphenol. Dotted line: DMF... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • TGA of PEO=Polyphenol and PEO (C) before enzymatic reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Overcoming challenges of the enzyme catalyzed polycondensation of adipic acid and 1,4-butanediol. (2025). European Polymer Journal, 187, 111883.
  • Activities of the Candida antarctica Lipase B (CALB) samples N435... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Catechol End-Functionalized Polylactide by Organocatalyzed Ring-Opening Polymeriz
  • Polycondensation of sebacic acid with primary and secondary hydroxyl groups containing diols catalyzed by candida antarctica lipase B. (2012).
  • One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (2025). Molecules, 30(16), 3945.
  • Characterization of Aliphatic Polyesters Synthesized via Enzymatic Ring-Opening Polymerization in Ionic Liquids. (2017). Polymers, 9(6), 213.
  • Candida antarctica Lipase B-Catalyzed Synthesis of Poly(butylene succinate): Shorter Chain Building Blocks Also Work. (2006). Biomacromolecules, 7(10), 2790-2793.
  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025). Separation Science. Retrieved February 19, 2026, from [Link]

  • Purification and characterization of polyphenol oxidase from fresh ginseng. (2013). Journal of Ginseng Research, 37(1), 85-92.
  • Gel Permeation Chromatography | GPC. (n.d.). EAG Laboratories. Retrieved February 19, 2026, from [Link]

  • NMR Study on Laccase Polymerization of Kraft Lignin Using Different Enzymes Source. (2025). Polymers, 17(21), 4653.
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  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (2024). Biomacromolecules.
  • Elucidating enzymatic polymerisations:Chain-length selectivity of Candida antarctica lipase B towards various aliphatic diols and dicarboxylic acid diesters. (n.d.). White Rose Research Online. Retrieved February 19, 2026, from [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (2024). Biomacromolecules.
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Method

Applications in Developing Novel Enzyme Inhibitors: A Technical Guide for Researchers

Abstract Enzyme inhibitors are fundamental to modern drug discovery, offering precise interventions for a multitude of diseases by modulating the activity of specific enzymes.[1] This guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enzyme inhibitors are fundamental to modern drug discovery, offering precise interventions for a multitude of diseases by modulating the activity of specific enzymes.[1] This guide provides an in-depth exploration of the key strategies and methodologies employed in the discovery and development of novel enzyme inhibitors. From initial hit identification through high-throughput screening and fragment-based approaches to lead optimization using structure-based design and biophysical characterization, we detail the technical protocols and explain the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical field.

Introduction: The Central Role of Enzymes in Drug Discovery

Enzymes are the biological catalysts that drive the vast majority of chemical reactions essential for life. Their involvement in critical biological functions makes them a primary focus for the development of new therapeutic agents.[] By inhibiting the activity of a specific enzyme, it is possible to slow the progression of a disease, making enzymes a key therapeutic target.[3] The design of effective small-molecule enzyme inhibitors is therefore a cornerstone of modern drug discovery, requiring a deep understanding of enzyme structure and function to achieve targeted therapeutic intervention.[4]

Classification of Enzyme Inhibitors

Enzyme inhibitors are broadly classified based on their mechanism of action and binding properties.[][5]

  • Reversible Inhibitors: These inhibitors bind to enzymes through non-covalent interactions and can be further categorized:

    • Competitive Inhibitors: Bind to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[][5][6]

    • Non-competitive Inhibitors: Bind to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax without changing Km.[][5]

    • Uncompetitive Inhibitors: Bind only to the enzyme-substrate complex, reducing both Vmax and Km.[][5]

    • Mixed Inhibitors: Can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km differently.[]

  • Irreversible Inhibitors: These inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[][6]

Hit Identification Strategies

The initial phase of inhibitor discovery focuses on identifying "hits"—compounds that demonstrate activity against the target enzyme. Two primary strategies dominate this stage: High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD).

High-Throughput Screening (HTS)

HTS involves the automated testing of large libraries of chemical compounds to rapidly identify those with biological activity against a target enzyme.[7] This method allows for the screening of thousands to millions of compounds in a short period, making it a cornerstone of modern drug discovery.[7]

2.1.1. The HTS Workflow

A typical HTS process involves several key steps:[8]

  • Assay Development and Miniaturization: The first step is to develop a robust and reproducible biochemical or cell-based assay that is amenable to automation and miniaturization into microplate formats (e.g., 384- or 1536-well plates).[8][9]

  • Library Screening: Large compound libraries are screened against the target enzyme.[8]

  • Hit Identification: Compounds that show a desired level of inhibition are identified as "hits."

  • Hit Confirmation and Validation: Hits are re-tested to confirm their activity and rule out false positives.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation AssayDev Assay Development & Miniaturization Screening Automated Screening AssayDev->Screening LibPrep Compound Library Preparation LibPrep->Screening DataAnalysis Data Analysis Screening->DataAnalysis HitID Hit Identification DataAnalysis->HitID HitConfirm Hit Confirmation HitID->HitConfirm HitValidation Hit Validation HitConfirm->HitValidation

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 2.1.2: High-Throughput Screening for USP14 Inhibitors

This protocol is adapted from a method to identify small-molecule inhibitors of the deubiquitinating enzyme USP14.[9]

Materials:

  • Recombinant USP14 enzyme

  • Ubiquitin-AMC (Ub-AMC) substrate

  • Assay buffer: Freshly prepared with DTT and ATP-MgCl2 (final concentration 1 mM each) in Ub-AMC buffer.[9]

  • Compound library

  • Low-volume 384-well plates

  • Liquid dispenser (e.g., WellMate)

  • Plate reader with fluorescence capabilities (Ex355/Em460)

Procedure:

  • Prepare a 30 nM solution of recombinant USP14 in the assay buffer.

  • Dispense 10 µl of the USP14 solution into each well of a 384-well plate.[9]

  • Add compounds from the library to the wells.

  • Initiate the enzymatic reaction by dispensing 10 µl of a reagent mixture containing the Ub-AMC substrate into the wells. The final concentrations should be 15 nM USP14 and 0.8 µM Ub-AMC.[9]

  • Incubate the plate for 30-45 minutes at room temperature.[9]

  • Optionally, terminate the reaction by adding acetic acid or NaCl.[9]

  • Measure the fluorescence at an excitation of 355 nm and an emission of 460 nm using a plate reader.[9]

  • Analyze the data to identify compounds that inhibit Ub-AMC hydrolysis.

Fragment-Based Lead Discovery (FBLD)

FBLD is an alternative approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the enzyme target.[10] These fragments are then optimized and grown into more potent lead compounds.[10][11] FBLD offers the advantage of exploring chemical space more efficiently and often yields leads with better physicochemical properties.[12]

2.2.1. The FBLD Workflow

The FBLD process can be broken down into four main phases:[11]

  • Fragment Library Design and Assembly: Creation of a library of small, soluble molecules that adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[10]

  • Fragment Screening: Using sensitive biophysical techniques to detect the weak binding of fragments to the target enzyme.

  • Hit Validation: Confirming the binding and characterizing the interaction of the fragment hits.

  • Fragment Elaboration: Using structure-guided methods to grow or link fragments into more potent inhibitors.

FBLD_Workflow LibDesign Fragment Library Design Screening Fragment Screening (NMR, X-ray, SPR, etc.) LibDesign->Screening HitValidation Hit Validation Screening->HitValidation Elaboration Fragment Elaboration (Growing or Linking) HitValidation->Elaboration Lead Potent Lead Compound Elaboration->Lead

Caption: Fragment-Based Lead Discovery (FBLD) Workflow.

Protocol 2.2.2: Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of the target protein upon ligand binding.[11][13]

Materials:

  • Purified target enzyme (1-10 µM)

  • Fragment library (compounds at 1-10 mM)

  • SYPRO Orange dye

  • 96-well PCR plates

  • Real-time PCR instrument with thermal ramping capability

Procedure:

  • Prepare a master mix of the target enzyme and SYPRO Orange dye in a suitable buffer.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add fragments from the library to individual wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Apply a thermal gradient, typically from 25°C to 95°C, at a rate of approximately 0.5°C/min.[11]

  • Monitor the fluorescence of SYPRO Orange continuously during the temperature ramp.[11]

  • Analyze the melting curves to determine the melting temperature (Tm) of the protein in the presence of each fragment.

  • Identify hits as fragments that cause a significant increase in the protein's Tm (typically ≥ 0.5°C), indicating stabilization upon binding.[11]

Hit-to-Lead Optimization and Mechanistic Studies

Once initial hits are identified, the next crucial phase is to optimize them into lead compounds with improved potency, selectivity, and drug-like properties. This process is heavily reliant on understanding the inhibitor's mechanism of action (MoA) and its binding interactions with the enzyme.

Structure-Based Drug Design (SBDD)

SBDD utilizes the three-dimensional structure of the target enzyme to guide the design of more potent and selective inhibitors.[14][15] This rational design approach significantly accelerates the drug discovery process.[16]

3.1.1. The SBDD Cycle

SBDD is an iterative process:[14][17]

  • Determine the 3D Structure: The structure of the enzyme, preferably in complex with an initial hit, is determined using techniques like X-ray crystallography or cryo-electron microscopy.

  • Analyze the Binding Site: The interactions between the inhibitor and the enzyme's binding pocket are analyzed to identify opportunities for improvement.[18]

  • Design and Synthesize New Analogs: Computational tools like molecular docking and molecular dynamics simulations are used to design new compounds with predicted higher affinity.[][4] These compounds are then synthesized.

  • Test and Characterize: The new analogs are tested for their inhibitory activity and their binding mode is confirmed by co-crystallography.

  • Iterate: The cycle is repeated to further refine the inhibitor's properties.

SBDD_Cycle Structure Determine 3D Structure (X-ray, Cryo-EM) Analyze Analyze Binding Site Structure->Analyze Identify key interactions Design Design & Synthesize New Analogs Analyze->Design In silico modeling Test Test & Characterize Design->Test Synthesize and assay Test->Structure Co-crystallize for next iteration

Caption: The Iterative Cycle of Structure-Based Drug Design (SBDD).

Determining the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with an enzyme is critical for its development. Enzyme kinetics studies are the primary method for elucidating the MoA.

Protocol 3.2.1: Steady-State Kinetic Analysis to Determine MoA

This protocol describes a classical steady-state approach to determine if an inhibitor is competitive, non-competitive, or uncompetitive.[19]

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor

  • Assay buffer

  • Microplate reader

Procedure:

  • Determine the Km of the substrate: Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Km.

  • Set up inhibitor assays: Prepare a matrix of reactions with varying concentrations of both the substrate and the inhibitor. It is recommended to use substrate concentrations that span the Km value.[19]

  • Measure initial velocities: For each condition, measure the initial reaction velocity.

  • Analyze the data:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[20]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Biophysical Characterization of Binding

Biophysical assays provide quantitative data on the binding affinity, kinetics, and thermodynamics of the enzyme-inhibitor interaction, complementing the functional data from enzyme assays.[21]

Protocol 3.3.1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6][22]

Materials:

  • Purified enzyme

  • Inhibitor

  • ITC instrument (e.g., MicroCal Auto-iTC200)

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the enzyme and inhibitor extensively against the same buffer to minimize buffer mismatch effects. Degas the solutions.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the enzyme into the sample cell and the inhibitor into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, n).

Cellular and In Vivo Validation

While in vitro assays are essential for initial discovery and characterization, it is crucial to validate the activity of inhibitors in a more physiologically relevant context.[23]

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on its target within a living cell, providing insights into cell permeability, target engagement, and potential off-target effects.[24][25]

Protocol 4.1.1: Cellular Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cell.[26]

Materials:

  • Cell line expressing the target kinase (endogenously or exogenously)

  • Test inhibitor

  • Cell lysis buffer

  • Antibodies: one specific for the total substrate protein and one for the phosphorylated form of the substrate.

  • Detection system (e.g., ELISA, AlphaLISA)

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat them with a dose-response range of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection: Use an immunoassay format (like a sandwich ELISA) to quantify the amount of phosphorylated substrate relative to the total amount of substrate.[26]

  • Data Analysis: Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

In Vivo Efficacy Models

The final preclinical step is to evaluate the inhibitor's efficacy and safety in animal models of disease.[27] These studies are critical for determining the therapeutic potential of a lead compound.

4.2.1. Xenograft Models for Cancer

In oncology, a common approach is to use xenograft models where human tumor cells are implanted into immunocompromised mice.[28]

Procedure Outline:

  • Model Establishment: Implant human cancer cells (e.g., as a cell suspension or solid tumor fragment) into mice.

  • Compound Administration: Once tumors are established, treat the mice with the test inhibitor via a clinically relevant route (e.g., oral, intravenous).

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, tumors can be excised and weighed.

  • Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis: Collect tissue and plasma samples to assess target engagement in the tumor and determine the drug's concentration over time.

Conclusion

The development of novel enzyme inhibitors is a complex, multi-disciplinary process that has been significantly enhanced by technological advancements in screening, structural biology, and computational chemistry. By integrating the strategies and protocols outlined in this guide—from high-throughput and fragment-based screening for hit identification to structure-based design and comprehensive biophysical, cellular, and in vivo validation—researchers can more efficiently and effectively discover and optimize the next generation of enzyme-targeting therapeutics. The continued evolution of these techniques, including the increasing role of artificial intelligence and machine learning, promises to further accelerate the journey from target to clinic.[4]

References

  • Zhang, L., et al. (2020). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food Science and Human Wellness. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved from [Link]

  • Avvaru, S. P., et al. (2022). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. Molecules. Retrieved from [Link]

  • Hilaris Publisher. (2023). Drug Discovery: Enzyme Inhibitor Design and Optimization. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Kubinyi, H. (2002). Structure-based design of enzyme inhibitors and receptor ligands. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved from [Link]

  • da Silva, E. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Ciulli, A., & Abell, C. (2009). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology. Retrieved from [Link]

  • Protein Data Bank in Europe. (n.d.). Structure-Based Drug Design: Principles & Methods. Retrieved from [Link]

  • Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Schriemer, D. C., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Bender, B. J., et al. (2017). Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Macquarie University. (n.d.). Structure-Based Drug Design Workflow. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • ACS Publications. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Drug Discovery News. (2024). The power of structure-based drug design. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Biology LibreTexts. (2021). 7.2.4: Enzyme Inhibition. Retrieved from [Link]

  • Kadomatsu, K. (2023). Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Enzyme Engineering. Retrieved from [Link]

  • Ye, L., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology. Retrieved from [Link]

  • Garcia-Alonso, C., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. Journal of Pharmacogenomics & Pharmacoproteomics. Retrieved from [Link]

  • PubMed. (2025). Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. Retrieved from [Link]

  • ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Aminomethyl)benzene-1,3-diol

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)benzene-1,3-diol (also known as 2,4-dihydroxybenzylamine)[1]. This resource is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)benzene-1,3-diol (also known as 2,4-dihydroxybenzylamine)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.

The primary and most direct route to 4-(aminomethyl)benzene-1,3-diol is the reductive amination of 2,4-dihydroxybenzaldehyde. While conceptually straightforward, this reaction is fraught with potential pitfalls, primarily due to the molecule's sensitive phenolic groups and the competing reactivities of the functional groups involved. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Synthesis Issues

This guide addresses specific experimental challenges in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis almost always trace back to one of three competing reactions that divert material from your desired product pathway. Understanding these side reactions is the first step to mitigating them.

  • Premature Reduction of the Starting Aldehyde: The most common byproduct is 2,4-dihydroxybenzyl alcohol[2][3]. This occurs when the reducing agent, particularly a strong one like sodium borohydride (NaBH₄), reduces the starting aldehyde before it can react with the ammonia source to form the intermediate imine. This is especially problematic in one-pot, direct amination procedures where all reactants are present simultaneously[4][5].

  • Formation of Secondary and Tertiary Amines (Over-alkylation): The product, a primary amine, is itself a nucleophile. It can react with another molecule of 2,4-dihydroxybenzaldehyde to form a secondary amine, which can then react again to form a tertiary amine. This is a classic problem in reductive aminations where the goal is a primary amine[5][6].

  • Degradation of Phenolic Components: Resorcinol derivatives are highly susceptible to oxidation, which is often accelerated by basic conditions or the presence of trace metals. This can lead to the formation of dark, complex polymeric impurities, effectively removing the starting material or product from the reaction. Maintaining an inert atmosphere (e.g., Nitrogen or Argon) is advisable.

Q2: My TLC and/or LC-MS analysis shows a major byproduct with a mass corresponding to the starting aldehyde + 2 amu. What is it and how do I prevent it?

A2: This byproduct is almost certainly 2,4-dihydroxybenzyl alcohol, resulting from the direct reduction of your starting material, 2,4-dihydroxybenzaldehyde. To prevent this, you must favor the formation of the imine/iminium ion intermediate before the reduction step.

There are two highly effective strategies:

  • Employ a Two-Step, One-Pot Procedure: First, stir the 2,4-dihydroxybenzaldehyde with the ammonia source (e.g., ammonium acetate) in your solvent (e.g., methanol) for a period to allow for the formation of the imine. Then, cool the reaction mixture (e.g., to 0 °C) before adding the reducing agent. This temporal separation of the reaction steps significantly increases the concentration of the desired imine intermediate for reduction[5][6].

  • Use a Selective Reducing Agent: Switch from a strong reducing agent like NaBH₄ to a milder, more selective hydride donor. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices. These reagents are particularly effective at reducing protonated imines (iminium ions) much faster than they reduce aldehydes or ketones, making them ideal for direct reductive aminations[7][8].

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield of 4-(Aminomethyl)benzene-1,3-diol check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_byproducts byproduct_alcohol Major byproduct is 2,4-dihydroxybenzyl alcohol? check_byproducts->byproduct_alcohol byproduct_high_mw Higher MW byproducts (secondary/tertiary amines)? byproduct_alcohol->byproduct_high_mw No sol_alcohol1 Strategy 1: Use a milder reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) byproduct_alcohol->sol_alcohol1 Yes dark_color Reaction mixture dark or polymeric? byproduct_high_mw->dark_color No sol_high_mw Increase excess of ammonia source (e.g., >10 eq. NH₄OAc) byproduct_high_mw->sol_high_mw Yes sol_dark1 Run reaction under inert atmosphere (N₂ or Ar) dark_color->sol_dark1 Yes end_node Re-run optimized reaction dark_color->end_node No sol_alcohol2 Strategy 2: Implement a two-step procedure. 1. Form imine first. 2. Add reducing agent later. sol_alcohol1->sol_alcohol2 sol_alcohol2->end_node sol_high_mw->end_node sol_dark2 Ensure pH is not strongly basic sol_dark1->sol_dark2 sol_dark2->end_node

Caption: Troubleshooting workflow for low yield.

Q3: My product is difficult to purify by standard silica gel chromatography. What are my options?

A3: The target molecule is highly polar and contains a basic amine, making it prone to streaking on silica gel.

  • Isolate as a Hydrochloride Salt: The most effective purification strategy is to convert the freebase into its hydrochloride salt[9]. After the reaction workup, dissolve the crude product in a suitable solvent like methanol or isopropanol, and then add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane). The 4-(Aminomethyl)benzene-1,3-diol hydrochloride is often a crystalline solid that will precipitate out, leaving many of the less polar or neutral impurities (like the benzyl alcohol byproduct) in solution.

  • Modified Chromatography: If chromatography is necessary, consider using a more polar stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica. For normal phase silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to your eluent system can significantly improve peak shape by deactivating acidic sites on the silica surface.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material and how critical is its purity? A: The recommended starting material is 2,4-dihydroxybenzaldehyde[10]. The purity of this aldehyde is critical. A common method for its synthesis is the Vilsmeier-Haack reaction of resorcinol[11][12]. This reaction can sometimes produce the 2,6-dihydroxy isomer, which will undergo a similar reductive amination and be difficult to separate from the desired product. Always verify the purity of your starting aldehyde by NMR or melting point before beginning.

Q: Which ammonia source is best? A: Ammonium acetate is often an excellent choice. It serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation. A large excess (10-20 equivalents) is recommended to push the reaction equilibrium toward the formation of the primary amine and minimize over-alkylation[6]. Alternatively, aqueous ammonia can be used, but pH control is more critical.

Q: How can I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is a fast and effective method. Use a relatively polar mobile phase (e.g., 10-20% Methanol in Dichloromethane with 1% triethylamine). The starting aldehyde is less polar than the amine product. Stain the plate with a potassium permanganate (KMnO₄) dip, which will visualize the aldehyde, the alcohol byproduct, and the amine product. The disappearance of the starting aldehyde is the primary indicator of reaction completion. LC-MS is, of course, the ideal method for unambiguous tracking of all components.

Q: How should the final product be stored? A: As a dihydroxylated benzylamine, the product is susceptible to air oxidation, which can cause discoloration over time. It is best stored as the hydrochloride salt, which is generally more stable. Store under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., 4 °C) for long-term stability.

Optimized Experimental Protocols

Protocol 1: High-Yield Two-Step Synthesis via Reductive Amination

This protocol maximizes yield by separating the imine formation and reduction steps, and by using a selective reducing agent.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification a Dissolve 2,4-dihydroxybenzaldehyde and excess NH₄OAc in Methanol b Stir at room temperature under N₂ for 2-4 hours a->b c Cool mixture to 0 °C (ice bath) b->c d Add NaBH(OAc)₃ portion-wise, maintaining T < 10 °C c->d e Warm to RT and stir until starting aldehyde is consumed (TLC) d->e f Quench with H₂O and concentrate in vacuo e->f g Purify via crystallization of the HCl salt f->g

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

Executive Technical Overview The Molecule: 4-(Aminomethyl)benzene-1,3-diol acetate (also known as 4-Aminomethylresorcinol acetate) is a bifunctional pharmacophore containing an electron-rich resorcinol ring and a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Molecule: 4-(Aminomethyl)benzene-1,3-diol acetate (also known as 4-Aminomethylresorcinol acetate) is a bifunctional pharmacophore containing an electron-rich resorcinol ring and a primary benzylic amine.

The Stability Paradox: While the acetate salt form improves solubility and initial handling compared to the free base, this molecule presents a "perfect storm" for oxidative instability.

  • Resorcinol Moiety: The 1,3-hydroxyl arrangement makes the ring highly electron-rich and susceptible to auto-oxidation, rapidly forming o-quinones or p-quinones upon exposure to air or light.

  • Primary Amine: The aminomethyl group is nucleophilic. Once the resorcinol ring oxidizes to a quinone, this amine can attack the quinone (Michael addition), leading to rapid polymerization and the formation of dark, insoluble melanin-like pigments.

  • Acetate Counterion: Acetate salts are frequently hygroscopic. Moisture absorption accelerates hydrolysis and provides a medium for oxidative reactions to proceed.

This guide provides the protocols necessary to arrest these degradation pathways.

Diagnostic & Troubleshooting Guide

Issue 1: "My white powder turned pink/brown in the vial."

Diagnosis: Oxidative Degradation (Quinone Formation). Root Cause: Exposure to atmospheric oxygen and/or light.[1] Resorcinol derivatives turn pink (early oxidation) then dark brown (polymerization) when oxidized. Immediate Action:

  • Discard if the color is dark brown or if quantitative accuracy is critical (>5% degradation likely).

  • Salvage (Qualitative only): If faintly pink, the purity may still be >98%. Verify via HPLC.

Prevention Protocol:

  • Inert Gas Purge: Always overlay the vial with Argon or Nitrogen after every use.

  • Light Protection: Store in amber vials wrapped in aluminum foil.

  • Cold Storage: Maintain at -20°C.

Issue 2: "The compound clumps or looks wet upon opening."

Diagnosis: Hygroscopic Failure. Root Cause: The acetate salt has absorbed atmospheric moisture. Water acts as a catalyst for auto-oxidation and hydrolysis. Immediate Action:

  • Do not heat to dry (accelerates oxidation).

  • Place in a vacuum desiccator with P₂O₅ or high-grade silica gel for 24 hours in the dark.

Issue 3: "HPLC shows 'ghost peaks' and broadening."

Diagnosis: Dimerization/Polymerization. Root Cause: In solution, the oxidized quinone species react with the free amine of unoxidized molecules. Immediate Action:

  • Check the pH of your solvent.[1] Alkaline conditions (>pH 7.5) drastically accelerate this reaction.

  • Solution: Acidify the mobile phase (0.1% Formic Acid or TFA) to protonate the amine, reducing its nucleophilicity and preventing reaction with quinones.

Visualizing the Instability

Figure 1: The degradation cascade of 4-(Aminomethyl)benzene-1,3-diol.

DegradationPathway cluster_protection Stabilization Barriers Start 4-(Aminomethyl) benzene-1,3-diol (Colorless) Oxidation Auto-Oxidation (O2 / Light / High pH) Start->Oxidation H+ abstraction Quinone Quinone Intermediate (Pink/Red) Oxidation->Quinone -2e-, -2H+ Polymer Polymerization (Dark Brown/Melanin-like) Quinone->Polymer Nucleophilic attack by amine (Michael Addition) Acid Acidic pH (<6.0) Protonates Amine Acid->Oxidation Inhibits Inert Inert Gas (Ar/N2) Removes O2 Inert->Oxidation Blocks

Caption: The auto-oxidation pathway leads to quinone formation (pink), which rapidly polymerizes with the amine group to form insoluble brown pigments.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >24 hours for biological or analytical use.

Reagents:

  • Solvent: Deionized Water (degassed) or DMSO (anhydrous).

  • Stabilizer: 0.1% Sodium Metabisulfite (Na₂S₂O₅) OR 1mM Ascorbic Acid.

  • Acidifier: 0.1 N HCl or Formic Acid.

Step-by-Step:

  • Degas the Solvent: Sparge the water/DMSO with Helium or Nitrogen for 15 minutes before adding the compound. This removes dissolved oxygen.

  • Acidification (Critical): Adjust the solvent pH to 4.0–6.0.

    • Why? At acidic pH, the amine (pKa ~9-10) is fully protonated (NH₃⁺), preventing it from reacting with any formed quinones. It also suppresses the ionization of the phenol (pKa ~9.5), slowing oxidation.

  • Add Antioxidant: Add Sodium Metabisulfite (final conc. 0.05% w/v) if compatible with your assay.

    • Mechanism:[2][3][4] Sulfites reduce quinones back to phenols instantly.

  • Dissolution: Add the 4-(Aminomethyl)benzene-1,3-diol acetate. Vortex briefly under inert gas flow.

  • Storage: Aliquot immediately into amber vials, overlay with Argon, and freeze at -80°C.

Protocol B: QC Check via HPLC

Objective: Verify purity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Do not use phosphate buffer pH > 7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV at 280 nm (Phenol absorption)
Pass Criteria Single sharp peak. No shoulder peaks (dimers) or broad baseline rise (polymers).

Frequently Asked Questions (FAQs)

Q: Can I use DMSO for stock solutions? A: Yes, but use anhydrous, high-grade DMSO (stored over molecular sieves). Standard DMSO often contains water and peroxides which will degrade this compound rapidly. Even in DMSO, we recommend adding 0.1% acetic acid to stabilize the salt.

Q: Is the acetate salt interchangeable with the hydrochloride salt? A: Stoichiometrically, yes (1:1 molar ratio usually). However, the Hydrochloride (HCl) salt is generally more stable towards oxidation because the strong acid (HCl) ensures a lower local pH in the solid state compared to the weaker acetic acid. If you have stability issues with the acetate, consider converting to HCl by dissolving in dilute HCl and lyophilizing.

Q: How do I weigh it out without degrading it? A: Work quickly. Do not leave the bottle open on the balance. If you are in a humid environment (>60% RH), weigh the vial before and after adding the solid in a glove box or dry bag if possible.

Q: My cells are dying when I treat them with the oxidized (pink) solution. Is it toxic? A: Yes. Quinones are potent electrophiles that can alkylate cellular proteins and deplete glutathione (GSH), leading to oxidative stress and cytotoxicity independent of the drug's intended mechanism. Never use discolored solutions for cell culture.

Decision Tree for Handling

HandlingTree Start Received Compound (4-AMBD Acetate) CheckColor Visual Inspection: Is it White/Off-White? Start->CheckColor Dissolve Prepare Stock Solution CheckColor->Dissolve White Discard Discard / Re-purify CheckColor->Discard Pink/Brown Yes Yes No No (Pink/Brown) SolventChoice Select Solvent Dissolve->SolventChoice Water Water + 0.1% Acid (Use immediately) SolventChoice->Water Short Term DMSO Anhydrous DMSO (Store -20°C) SolventChoice->DMSO Long Term

Caption: Operational workflow for initial assessment and solvent selection to maximize stability.

References

  • BenchChem. (2025).[1] Technical Support Center: Degradation of Resorcinol Solutions on Storage. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-(Aminomethyl)benzene-1,3-diol hydrochloride Compound Summary. Retrieved from

  • MDPI. (2018). Electrochemical Degradation of Phenol and Resorcinol Molecules. Processes, 6(6).[5][6] Retrieved from

  • Fisher Scientific. (2015). Resorcinol Safety Data Sheet (SDS). Retrieved from

  • CymitQuimica. (2025).[3][6] 4-(Aminomethyl)benzene-1,3-diol hydrochloride Product Information. Retrieved from

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 4-(Aminomethyl)benzene-1,3-diol

Introduction: 4-(Aminomethyl)benzene-1,3-diol is a valuable bifunctional molecule, featuring both nucleophilic amine and acidic phenol moieties. This structural arrangement makes it a versatile building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(Aminomethyl)benzene-1,3-diol is a valuable bifunctional molecule, featuring both nucleophilic amine and acidic phenol moieties. This structural arrangement makes it a versatile building block in the synthesis of pharmaceuticals and advanced materials. However, its amphoteric nature—the capacity to act as both an acid and a base—is the primary source of significant solubility challenges that can impede experimental progress. This guide provides a framework for understanding and systematically overcoming these solubility hurdles, empowering researchers to confidently integrate this compound into their workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor and unpredictable solubility of 4-(Aminomethyl)benzene-1,3-diol?

A1: The solubility behavior of this compound is governed by its amphoteric chemical structure. It contains both a basic aminomethyl group and two acidic phenolic hydroxyl groups.[1][2] Consequently, its net electrical charge is highly dependent on the pH of the solution.[3][4] At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amine is balanced by the negative charge on the deprotonated hydroxyl groups, resulting in a net neutral molecule (a zwitterion). In this state, intermolecular electrostatic repulsion is minimized, and strong hydrogen bonding between molecules can lead to aggregation and precipitation, causing minimal aqueous solubility.[3][5]

Q2: I'm struggling to dissolve the compound in standard organic solvents. What is the best approach?

A2: The high polarity imparted by the two hydroxyl groups and the primary amine, which are strong hydrogen bond donors and acceptors, leads to high crystal lattice energy. This energy must be overcome by strong solute-solvent interactions.

  • Poor Solvent Choices: Non-polar solvents like hexane, toluene, and chloroform are generally ineffective as they cannot disrupt the strong intermolecular hydrogen bonds within the solid.[6][7]

  • Recommended Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are typically excellent choices as they are strong hydrogen bond acceptors.[6]

  • Troubleshooting Strategy: For less polar organic solvents like ethyl acetate or acetonitrile, solubility may be limited.[6][7] A practical approach is to use a co-solvent system. The addition of a small percentage of a polar protic solvent, such as methanol, can significantly improve solubility by helping to break apart the compound's hydrogen-bonded crystal structure.[8]

Q3: The compound dissolves initially in my aqueous buffer but then precipitates over time. What's causing this instability?

A3: This is often due to an improperly buffered solution or a pH drift. If the pH of your solution shifts towards the compound's isoelectric point (pI), its solubility will dramatically decrease, leading to precipitation. This can happen due to the introduction of other acidic or basic reagents, or even absorption of atmospheric CO2 in poorly buffered, neutral, or basic solutions. Ensuring your solution is maintained at a pH well away from the pI with a buffer of sufficient capacity is critical for maintaining solubility.

Troubleshooting Guide: Mastering Aqueous Solubility

The most effective method for controlling the aqueous solubility of 4-(Aminomethyl)benzene-1,3-diol is the strategic manipulation of pH.[5][9][10]

Protocol 1: Experimental Determination of the pH-Solubility Profile

This protocol provides a systematic, self-validating method to identify the optimal pH ranges for solubilization in your specific experimental context.

Objective: To determine the pH at which the compound achieves maximum solubility by converting it into its fully protonated (cationic) or fully deprotonated (anionic) form.

Materials:

  • 4-(Aminomethyl)benzene-1,3-diol

  • Deionized Water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Stir plate and magnetic stir bars

  • Glass vials

Methodology:

  • Prepare a Slurry: Add a pre-weighed amount of 4-(Aminomethyl)benzene-1,3-diol to a vial containing a known volume of deionized water to create a slurry. The concentration should be your target experimental concentration.

  • Acidic Titration: While stirring, slowly add 0.1 M HCl dropwise to the slurry. Monitor the pH continuously. Observe the physical appearance of the slurry. Note the pH at which the solid completely dissolves. This typically occurs at a low pH where the aminomethyl group is fully protonated.

  • Basic Titration: In a separate vial, repeat step 1. While stirring, slowly add 0.1 M NaOH dropwise. Note the pH at which the solid completely dissolves. This typically occurs at a high pH where the phenolic hydroxyl groups are deprotonated.

  • Identify Solubility Windows: The two pH values obtained represent the boundaries of the soluble regions for your specific concentration. For stable solutions, it is recommended to work at a pH at least 1-2 units away from the insoluble region.

Data Interpretation:

pH RangeDominant Molecular FormNet ChargeExpected SolubilityRationale
Acidic (e.g., pH < 5) CationicPositiveHigh The aminomethyl group is protonated (-CH₂NH₃⁺), leading to strong ion-dipole interactions with water.
Near Neutral Zwitterionic / Neutral~0Low (Insoluble) At the isoelectric point (pI), the molecule has minimal net charge, leading to aggregation and precipitation.
Basic (e.g., pH > 10) AnionicNegativeHigh The phenolic hydroxyl groups are deprotonated (-O⁻), resulting in high aqueous solubility.

Logical Flow: pH and Solubility

G cluster_acid Acidic Conditions (Low pH) cluster_neutral Isoelectric Point (pI) cluster_base Basic Conditions (High pH) Soluble_Cation Soluble Cation (-NH3+) Insoluble_Zwitterion Insoluble Zwitterion Soluble_Cation->Insoluble_Zwitterion + OH⁻ Insoluble_Zwitterion->Soluble_Cation + H⁺ Soluble_Anion Soluble Anion (-O-) Insoluble_Zwitterion->Soluble_Anion + OH⁻ Soluble_Anion->Insoluble_Zwitterion + H⁺

Caption: The effect of pH on the ionization state and aqueous solubility of the compound.

Advanced Formulation Strategies

For more demanding applications, such as in drug development, more robust methods may be required.

1. Salt Formation

Creating a salt form of the compound is a standard and highly effective technique to improve solubility, stability, and handling characteristics. The hydrochloride salt is a common choice for compounds with basic amine groups.[11][12]

Workflow: Hydrochloride Salt Synthesis

G start 1. Dissolve Freebase in a Polar Protic Solvent (e.g., Methanol) add_acid 2. Add Stoichiometric HCl (e.g., as a solution in Isopropanol) start->add_acid precipitate 3. Induce Precipitation (Cooling or adding an anti-solvent like ether) add_acid->precipitate isolate 4. Isolate Solid via Filtration precipitate->isolate dry 5. Dry Under Vacuum isolate->dry characterize 6. Characterize Salt (Solubility, Purity, MP) dry->characterize

Caption: A typical experimental workflow for preparing the hydrochloride salt.

2. Use of Pharmaceutical Excipients

In final formulations, solubility can be further enhanced and stabilized by including excipients:

  • Buffering Agents: Citrate or phosphate buffers are essential to lock the pH into a high solubility window.

  • Surfactants: For challenging high-concentration formulations, surfactants like Polysorbate 80 or SDS can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the aromatic portion of the molecule, effectively masking its less polar regions and enhancing aqueous solubility.

References

  • Title: 2-Aminophenol | Solubility of Things Source: Vertex AI Search URL
  • Title: 4-(Aminomethyl)
  • Title: 4-Aminophenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-Aminophenol | C6H7NO | CID 403 - PubChem Source: PubChem URL: [Link]

  • Title: 2-Aminophenol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K Source: ACS Publications URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed Source: PubMed URL: [Link]

  • Title: How does pH affect solubility? Source: askIITians URL: [Link]

  • Title: 8.11 pH and Solubility | AP Chemistry Source: AP Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Aminomethylation of Phenols

Welcome to the technical support center for the aminomethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the aminomethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, a variant of the classic Mannich reaction. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize conditions, troubleshoot challenges, and achieve reliable, high-yield results in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the core concepts of the aminomethylation of phenols, providing the essential knowledge needed for successful experimentation.

Q1: What is the fundamental mechanism of the aminomethylation of phenols?

The reaction is a three-component condensation that proceeds via electrophilic aromatic substitution.[1] It involves two primary stages:

  • Iminium Ion Formation: The reaction begins with the condensation of an aldehyde (typically formaldehyde) and a secondary or primary amine. This is often acid-catalyzed and results in the formation of a highly reactive electrophile called an iminium ion (or Eschenmoser salt precursor).[1][2]

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenol acts as the nucleophile, attacking the iminium ion. The powerful activating effect of the hydroxyl group directs the aminomethyl group primarily to the ortho position, and to the para position if the ortho positions are blocked.[1][3][4]

Q2: What are the critical roles of the three main reactants?

  • Phenol: This is the nucleophilic substrate. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack. The electronic nature of other substituents on the ring will influence its reactivity.

  • Formaldehyde: This provides the one-carbon "methylene bridge" that links the phenol to the amine. It is highly reactive and is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde, which depolymerizes in situ.[1][3]

  • Amine: This is the nitrogen source for the aminomethyl group. Secondary amines (e.g., dimethylamine, morpholine) are most common as they prevent the potential for further reaction on the nitrogen atom.[5] Primary amines can be used, but may lead to the formation of bis-alkylated products.[6]

Q3: Why is regioselectivity (ortho vs. para substitution) important and how is it controlled?

Regioselectivity is crucial as it determines the final structure of the molecule. The hydroxyl group is a strong ortho, para-director.[1] In most cases, substitution occurs at the less sterically hindered ortho position. If both ortho positions are occupied by other substituents, the reaction will proceed at the para position.[3] Control is primarily dictated by the substitution pattern of the starting phenol.

Q4: What is a "Mannich base" and what are its key properties?

The β-amino-carbonyl product of a Mannich reaction is called a "Mannich base".[2][7] In the context of phenols, the product is an aminomethylated phenol. These compounds are basic due to the nitrogen atom, a property that is fundamental to their purification. This basicity allows for separation from non-basic impurities through acid-base extraction techniques.[8] Their solubility is also highly dependent on pH.[9]

Section 2: Optimizing Core Reaction Parameters

Achieving high yield and purity requires careful control over several experimental variables. The following table summarizes key parameters and their impact, providing a starting point for optimization.

ParameterTypical Range / OptionsImpact on Reaction & Rationale
Temperature 0 °C to Reflux (100 °C)Lower temperatures (e.g., 0-25 °C) generally minimize the formation of polymeric byproducts and improve selectivity.[10][11] However, heating may be necessary to increase the reaction rate for less reactive phenols.[8][12] Start low and gradually increase temperature while monitoring the reaction.
Solvent Ethanol, Methanol, Water, Benzene, DioxaneEthanol is a common and effective protic solvent.[1][3] The choice of solvent can influence reagent solubility and reaction kinetics. The polarity and hydrogen-bonding ability of the solvent can profoundly affect the reaction rates and even the mechanism.[3][13]
pH / Catalyst Acidic, Neutral, or BasicThe reaction is often facilitated by mild acid to promote iminium ion formation.[1] However, strongly acidic conditions can protonate the phenol, reducing its nucleophilicity. Some protocols utilize basic conditions, which can deprotonate the phenol to a more reactive phenoxide ion.[14][15] The optimal pH is substrate-dependent.
Reagent Stoichiometry 1:1:1 to 1:1.2:1.2 (Phenol:Amine:Formaldehyde)Using a slight excess (1.1-1.2 equivalents) of the amine and formaldehyde can help drive the reaction to completion. However, a large excess can lead to di- or tri-substitution, especially with highly activated phenols, or other side reactions.[5][16]
Reaction Time 1 hour to 48 hoursReaction progress should be closely monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, especially at elevated temperatures, can lead to the formation of polymeric byproducts.[10]
Section 3: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: Paraformaldehyde may not be depolymerizing effectively; amine may have degraded. 2. Low Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solubility: One or more reagents may not be sufficiently soluble in the chosen solvent.[9] 4. Incorrect pH: The pH may not be optimal for iminium ion formation or phenol nucleophilicity.1. Use fresh, high-purity reagents. Consider using aqueous formaldehyde instead of paraformaldehyde.[10] 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and byproduct generation by TLC/LC-MS.[12] 3. Choose a solvent with better solvating properties, such as DMF or DMSO, or use a co-solvent system.[9] 4. Screen different pH conditions. Try adding a catalytic amount of acid (e.g., HCl, acetic acid) or a base (e.g., Cs₂CO₃) to see if the rate improves.[14][15]
Formation of Multiple Products 1. Di- or Tri-substitution: The phenol is highly activated, leading to multiple aminomethyl groups being added.[5] 2. Side Reactions: The amine or phenol may be undergoing other reactions. Bulky phenols can sometimes form diphenoxymethane derivatives.[17] 3. Impure Starting Materials: Contaminants in the starting phenol or amine could be reacting.1. Use a strict 1:1:1 stoichiometry of phenol:amine:formaldehyde. Consider adding the formaldehyde solution dropwise at a low temperature to control its concentration. 2. Lower the reaction temperature and shorten the reaction time.[10] Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. 3. Purify all starting materials before the reaction.
Polymerization / Resin Formation 1. High Temperature: Elevated temperatures are a primary cause of polymerization.[10] 2. High Reactant Concentration: Concentrated reaction mixtures are more prone to forming resins. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of complex mixtures and polymers.[10][16]1. Perform the reaction at the lowest feasible temperature. An ice bath is often a good starting point.[1] 2. Dilute the reaction mixture with more solvent. 3. Monitor the reaction frequently by TLC/LC-MS and work it up as soon as the starting material is consumed or the desired product concentration is maximal.
Difficult Product Purification 1. Emulsion during Workup: The basic nature of the product can cause emulsions during acid-base extractions. 2. Product is Water-Soluble: The product may be soluble in both aqueous and organic layers, leading to poor extraction efficiency. 3. Co-elution in Chromatography: The product may have a similar polarity to starting materials or byproducts.1. Add a saturated NaCl solution (brine) to the aqueous layer to break the emulsion. Centrifugation can also be effective. 2. Adjust the pH of the aqueous layer carefully. Acidify to pH 2-3 to wash with an organic solvent, then basify to pH 9-10 to extract the product.[8] Use a more polar organic solvent like ethyl acetate or a mixture including butanol for extraction. 3. Adjust the eluent system for column chromatography. A common system is a gradient of hexane and ethyl acetate.[1] Adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and prevent streaking of the basic product on silica gel.
Section 4: Experimental Protocols

The following is a general, representative protocol for the aminomethylation of a substituted phenol. Note: This protocol should be adapted based on the specific reactivity and properties of your substrate.

Protocol: Synthesis of 4,5-Dimethyl-2-(morpholinomethyl)phenol[1]

  • Reactants & Reagents:

    • 3,4-Dimethylphenol

    • Morpholine

    • Formaldehyde (37% aqueous solution)

    • Ethanol (solvent)

    • Hydrochloric Acid (for workup)

    • Sodium Hydroxide (for workup)

    • Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate

    • Silica Gel for column chromatography

    • Hexane/Ethyl Acetate (eluent)

  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3,4-dimethylphenol in ethanol.

    • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

    • Reagent Addition: Slowly add 1.0 equivalent of morpholine to the cooled solution. Following this, add 1.0 equivalent of the aqueous formaldehyde solution dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

    • Monitoring: Monitor the reaction's progress periodically by TLC to check for the consumption of the starting phenol.

    • Workup (Solvent Removal): Remove the ethanol under reduced pressure using a rotary evaporator.

    • Workup (Acid-Base Extraction): Redissolve the residue in dichloromethane and transfer to a separatory funnel. Add 1M HCl to acidify the mixture to pH ~2. Shake and separate the layers. The product will be in the aqueous layer as a hydrochloride salt. Wash the aqueous layer with fresh dichloromethane to remove any remaining non-basic impurities.[8]

    • Workup (Product Isolation): Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH solution until the pH is ~10. The Mannich base product will precipitate or form an oil. Extract the product into dichloromethane (3x).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.[1]

Section 5: Visual Guides & Workflows

Visual representations can clarify complex mechanisms and decision-making processes.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine Secondary Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Intermediate Wheland Intermediate Iminium->Intermediate Electrophile Phenol Phenol Phenol->Intermediate Nucleophilic Attack Product ortho-Aminomethylated Phenol Intermediate->Product - H⁺ Troubleshooting_Workflow start Problem Encountered low_yield Low / No Yield start->low_yield side_products Side Products / Polymer start->side_products purification Purification Issues start->purification cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents cause_temp Cause: Temp Too Low? low_yield->cause_temp cause_poly_temp Cause: Temp Too High? side_products->cause_poly_temp cause_time Cause: Reaction Time Too Long? side_products->cause_time cause_emulsion Cause: Emulsion in Workup? purification->cause_emulsion cause_chrom Cause: Streaking on Silica? purification->cause_chrom sol_reagents Solution: Use fresh, high-purity reagents. cause_reagents->sol_reagents Yes sol_temp_inc Solution: Gradually increase reaction temperature. cause_temp->sol_temp_inc Yes sol_temp_dec Solution: Lower reaction temperature. cause_poly_temp->sol_temp_dec Yes sol_time Solution: Monitor closely by TLC/LCMS, reduce reaction time. cause_time->sol_time Yes sol_emulsion Solution: Add brine or centrifuge. cause_emulsion->sol_emulsion Yes sol_chrom Solution: Add 0.1-1% Et₃N to eluent. cause_chrom->sol_chrom Yes

Caption: A decision-making workflow for troubleshooting common issues.

Section 6: References
  • Roman, G., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 57(2), 157-164. [Link]

  • Mannich reaction mechanism for phenols. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. European Journal of Medicinal Chemistry. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • C–H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. RSC Publishing. [Link]

  • Mannich Reaction Mechanism. BYJU'S. [Link]

  • D'Acquarica, I., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry. [Link]

  • A study of the mannich reaction with. Brunel University Research Archive. [Link]

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. ResearchGate. [Link]

  • Concellón, A., et al. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • Hu, F., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B. [Link]

  • Roman, G. (2008). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 59(10), 1092-1095. [Link]

  • De-la-Cruz, P., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. The Journal of Organic Chemistry. [Link]

  • Mannich reaction. quimicaorganica.org. [Link]

  • A three-step pathway has been designed for the preparation of symmetrically substituted 1,4-bis(cinnamyl)piperazines starting from β-amino ketones. ResearchGate. [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Thesis. [Link]

  • Green, M., & Solodar, W. E. (1965). Process for the preparation of aminomethyl-phenols. U.S. Patent No. 3,187,049. Washington, DC: U.S. Patent and Trademark Office.

  • Ecke, G. G., & Napolitano, J. P. (1968). Mannich base synthesis of substituted phenols. U.S. Patent No. 3,394,399. Washington, DC: U.S. Patent and Trademark Office.

  • Mannich reaction. organic-chemistry.org. [Link]

  • Rasulo, C. K., et al. (2022). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Kimya Problemləri. [Link]

  • Aqueous C–H aminomethylation of phenols by iodine catalysis. DR-NTU (Data). [Link]

  • REDUCING PHENOLIC MANNICH BASES WITH MOLYBDENUM SULFIDE CATALYSTs UNREACTED. Google Patents.

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research, 40(3), 222-230. [Link]

  • Wang, G., et al. (2024). The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity. Science of The Total Environment. [Link]

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • Csomor, E., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

Sources

Troubleshooting

identifying and minimizing side products in synthesis

Welcome to the Synthesis Optimization Support Center (SOSC). Current Status: Operational Role: Senior Application Scientist Ticket ID: SYN-OPT-2024-X Executive Summary This guide functions as a Tier-2 technical support i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Optimization Support Center (SOSC).

Current Status: Operational Role: Senior Application Scientist Ticket ID: SYN-OPT-2024-X

Executive Summary

This guide functions as a Tier-2 technical support interface for researchers encountering unexpected impurities in small molecule and peptide synthesis. Unlike standard textbooks, this resource focuses on diagnostic logic (identifying the peak), mechanistic root cause (understanding the pathway), and remediation protocols (fixing the chemistry).

Module 1: Diagnostic Hub – "What is this Impurity?"

User Issue: I see an unknown peak in my LC-MS trace. How do I identify it without isolation?

Diagnostic Workflow: Before resorting to preparative HPLC and NMR, use this mass-shift lookup table to hypothesize the structure of your side product based on the molecular weight difference (


M) from your target product.
Table 1: Common Mass Shifts ( M) in Synthesis

M (Da)
Potential IdentityMechanistic CauseVerification Step
+14 MethylationUse of MeOH as solvent with acidic catalysts; Methyl ester formation.Check solvent system; switch to EtOH or iPrOH.
+16 OxidationN-oxide (pyridines/amines) or Sulfoxide (thioethers).Treat sample with mild reducing agent (

) and re-inject.
+18 Hydrolysis / HydrationWater addition to nitrile/alkene; Residual water in anhydrous reaction.Check solvent water content (Karl Fischer).
+23 Sodium Adduct ($[M+Na]^+ $)Common in ESI sources; not a covalently bound impurity.Add 0.1% Formic Acid to mobile phase to suppress adducts.
+28 FormylationReaction with DMF (Vilsmeier-Haack type side reaction).Check for trace

or acid chlorides in DMF.
+42 AcetylationReaction with EtOAc or acetic acid traces.Avoid EtOAc during workup of nucleophilic amines.
-18 DehydrationElimination of -OH (common in aldol-type intermediates).Check reaction temp; often thermodynamically driven.
Visualization: Impurity Identification Decision Tree

Caption: Logical workflow for assigning identity to unknown LC-MS peaks prior to isolation.

ImpurityID Start Unknown Peak Detected CheckMass Check u0394M (Target vs. Impurity) Start->CheckMass AdductCheck Is u0394M +23 (Na) or +39 (K)? CheckMass->AdductCheck Reinject Re-inject with Acid Modifier AdductCheck->Reinject Yes UVCheck Check UV Spectrum (DAD) AdductCheck->UVCheck No Chromophore Is UV profile identical to Target? UVCheck->Chromophore Isomer Suspect Regioisomer/Stereoisomer Chromophore->Isomer Yes StructureChange Suspect Structural Change (Oxidation/Degradation) Chromophore->StructureChange No NMR Isolate for 2D NMR (HSQC/HMBC) Isomer->NMR StructureChange->NMR

Module 2: Mechanistic Root Cause – "Why is it Forming?"

User Issue: I am scaling up a reaction, and the impurity profile has changed. Why?

Technical Insight: Scale-up failures often stem from a shift in mixing efficiency and heat transfer , altering the competition between Kinetic and Thermodynamic control.

  • Kinetic Control: The product formed fastest (lowest activation energy,

    
    ). Favored by low temperatures and short reaction times.
    
  • Thermodynamic Control: The product that is most stable (lowest Gibbs free energy,

    
    ). Favored by high temperatures and extended reaction times.
    

Common Scenario: Amide Coupling vs. Activated Ester Hydrolysis In peptide synthesis, the activated ester (O-acylisourea) can either attack the amine (desired) or rearrange/hydrolyze.

  • Root Cause: Slow addition of amine creates a local excess of activated acid, promoting rearrangement to the N-acylurea (a dead-end side product).

  • Fix: Ensure rapid, turbulent mixing of the amine into the activated acid solution, or use "pre-activation" protocols carefully (see Module 3).

Module 3: Mitigation Protocols (The "How-To")

Protocol A: Minimizing Racemization in Amide Coupling

Context: Coupling chiral amino acids (especially Cysteine and Histidine) often leads to loss of optical purity via oxazolone formation.

Step-by-Step Optimization:

  • Solvent Selection: Use DMF or DMAc . Avoid DCM if possible, as it promotes ion-pairing that can stabilize the racemization transition state.

  • Coupling Reagent Switch:

    • Standard: HATU/DIPEA (High risk of racemization if base is excess).

    • Optimized:DIC / Oxyma Pure .[1]

    • Why? Oxyma acts as a scavenger, forming an active ester that reacts faster with the amine than the rate of oxazolone formation (racemization pathway) [1].

  • Base Management:

    • Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the amine but less likely to abstract the

      
      -proton of the amino acid [2].
      
  • Temperature Control:

    • Perform the activation and coupling at 0°C for the first hour, then warm to RT.

Protocol B: Suppressing Protodeboronation in Suzuki Coupling

Context: Electron-deficient or heteroaryl boronic acids (e.g., 2-pyridine boronic acid) are unstable and lose the boron group, replaced by a proton (H).

Step-by-Step Optimization:

  • The "Slow-Release" Strategy:

    • Replace Boronic Acid with MIDA Boronates or Potassium Trifluoroborates (

      
      ) .
      
    • Mechanism:[2][3][4][5][6] These precursors slowly hydrolyze to the active boronic acid species, keeping the standing concentration low. This favors the cross-coupling cycle (Kinetic) over the decomposition pathway (Second-order dependence on base) [3].

  • Anhydrous Conditions:

    • Protodeboronation is often water-mediated. Switch to anhydrous 1,4-Dioxane with CsF as the base (anhydrous fluoride activation).

  • Catalyst Loading:

    • Increase catalyst loading or use a high-turnover precatalyst (e.g., XPhos Pd G4 ). A faster reaction rate outcompetes the background decomposition rate.

Visualization: Suzuki Side-Reaction Pathways

Caption: Competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Suzuki BoronicAcid Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Active Species) BoronicAcid->Boronate Activation Base Base/H2O Base->Boronate PdCycle Pd(II)-Ar' (Transmetallation) Boronate->PdCycle Fast (Desired) Decomp Ar-H (Protodeboronation) Boronate->Decomp Slow (Side Rxn) High Temp/pH Product Ar-Ar' (Coupled Product) PdCycle->Product

Module 4: Regulatory & Safety (ICH M7)

User Question: I identified a side product that is a known alkylating agent. What do I do?

Compliance Directive: Under ICH M7 guidelines , DNA-reactive (mutagenic) impurities must be controlled to levels below the Threshold of Toxicological Concern (TTC) [4].[7]

  • Classification: Determine if the impurity is Class 1 (Known Carcinogen), Class 2 (Known Mutagen), or Class 3 (Structural Alert).

  • Control Strategy:

    • Option 1 (Purge): Demonstrate that the purification process (crystallization/chromatography) removes the impurity to <30% of the TTC limit.

    • Option 2 (Control): Set a specification limit (typically ppm level) for the final drug substance.

  • Calculation:

    
    
    

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Knapp, D. M., et al. (2010). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society. Link

  • International Council for Harmonisation (ICH).[7][8] (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines. Link

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of 4-(Aminomethyl)benzene-1,3-diol Salts

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 4-(Aminomethyl)benzene-1,3-diol and its various salt forms. This molecule, possessing both basic (amino...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(Aminomethyl)benzene-1,3-diol and its various salt forms. This molecule, possessing both basic (aminomethyl) and acidic (phenolic hydroxyl) functional groups, presents unique and often challenging crystallization behavior. Its high polarity and capacity for extensive hydrogen bonding are central to its utility but also the source of common issues such as poor crystal formation, low yields, and the dreaded phenomenon of "oiling out."

This guide is structured to provide researchers, scientists, and drug development professionals with not just procedural steps, but the underlying scientific principles to diagnose and solve crystallization challenges effectively. We will move from foundational concepts to specific, actionable troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Principles for Crystallizing Polar Salts

Understanding the physicochemical properties of 4-(Aminomethyl)benzene-1,3-diol is the first step toward successful crystallization. Its structure dictates its interaction with solvents and its behavior in solution.

Q1: Why is solvent selection so critical for 4-(Aminomethyl)benzene-1,3-diol salts?

Solvent selection is arguably the most critical factor in any crystallization process, and this is especially true for polar, multifunctional molecules like 4-(Aminomethyl)benzene-1,3-diol. The ideal solvent must satisfy a key requirement: the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling.

The causality behind this choice is rooted in intermolecular forces. 4-(Aminomethyl)benzene-1,3-diol has multiple hydrogen bond donors (-OH, -NH2) and acceptors (=O, -N-). Therefore, polar protic solvents like water, methanol, and ethanol, which can also participate in hydrogen bonding, are often excellent solvents.[1] However, if the compound is too soluble even at low temperatures, achieving the necessary supersaturation for crystallization becomes difficult, leading to poor or no yield.[3]

This often necessitates the use of a mixed-solvent system, commonly referred to as anti-solvent crystallization. In this technique, the salt is dissolved in a minimal amount of a "good" solvent (in which it is very soluble), and a "poor" solvent or "anti-solvent" (in which it is insoluble) is slowly added to induce precipitation.[4]

Q2: What is "oiling out" and why is it so common with this class of compound?

"Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from solution not as a solid crystal, but as a second, solute-rich liquid phase—an "oil" or "gummy precipitate".[5][6] This is a frequent and frustrating issue when crystallizing highly polar, low-melting-point solids or when significant impurities are present.[7][8]

This occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute.[9] Instead of molecules having the time and kinetic energy to arrange into an ordered crystal lattice, they rapidly crash out of solution as a disordered, liquid-like phase. Impurities often preferentially dissolve in this oily phase, meaning that if the oil does eventually solidify, it will be of low purity.[5][9]

4-(Aminomethyl)benzene-1,3-diol salts are particularly susceptible due to:

  • Strong Solute-Solvent Interactions: The multiple hydrogen bonding sites can lead to very strong interactions with polar solvents, hindering the solute-solute interactions required for lattice formation.

  • Impurities: The presence of impurities can significantly depress the melting point of the solid, increasing the likelihood of oiling out.[7]

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate a very high level of supersaturation, kinetically favoring oiling out over orderly crystallization.[9]

Q3: How does pH influence the crystallization process of an amphoteric molecule?

The pH of the crystallization medium is a critical, and often overlooked, variable. 4-(Aminomethyl)benzene-1,3-diol is amphoteric, meaning it has both acidic (phenolic -OH) and basic (aminomethyl -CH₂NH₂) groups. The ionization state of these groups is pH-dependent and profoundly affects the molecule's overall charge, polarity, and solubility.

  • At Low pH (Acidic): The aminomethyl group will be protonated (-CH₂NH₃⁺), forming a cation. This is the state in which hydrochloride or sulfate salts exist.

  • At High pH (Basic): The phenolic hydroxyl groups will be deprotonated (-O⁻), forming an anion.

  • At the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and negative charge.

The solubility of the compound is typically at its minimum at the isoelectric point. When forming a salt (e.g., by adding HCl), you are intentionally shifting the pH to fully protonate the amine, creating a species (the hydrochloride salt) with a distinct solubility profile. Inadvertent pH shifts during the experiment can cause the salt to disproportionate back to the freebase or a different salt form, leading to inconsistent results or failure to crystallize.[10] Therefore, maintaining the correct pH is essential to ensure you are crystallizing the intended salt form.[11]

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and actionable solutions to common problems encountered during the crystallization of 4-(Aminomethyl)benzene-1,3-diol salts.

Problem: No Crystals Are Forming

This is the most common crystallization problem and it almost always indicates that the solution is not sufficiently supersaturated.[8]

Potential Causes & Solutions:

  • Too Much Solvent: You may have used too much solvent to dissolve the compound, preventing it from reaching saturation upon cooling.

    • Action: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Repeat until turbidity or crystal formation is observed.[5]

  • Nucleation is Inhibited: Crystal growth requires a nucleation event—an initial seed or surface for molecules to begin assembling.

    • Action 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[8]

    • Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a perfect template for further crystal growth.[6][8]

  • Cooling is Insufficient: The solubility difference between the hot and cold solvent may not be large enough at room temperature.

    • Action: Place the flask in an ice bath or a refrigerator to further decrease the temperature and solubility. Ensure cooling remains slow to avoid oiling out.[10]

Problem: The Compound Oiled Out

Oiling out indicates that the supersaturation was achieved at a temperature above the compound's melting point. The goal is to avoid this by modifying the conditions to favor slower, more controlled crystal growth.[5][9]

Potential Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling generates high supersaturation quickly.

    • Action: Re-heat the solution until the oil redissolves completely. If necessary, add a very small amount of additional solvent to ensure full dissolution.[8] Allow the solution to cool much more slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool or paper towels.[5]

  • Solvent System is Inappropriate: The boiling point of the solvent may be too high, or the solvent may be too "good" at solvating the compound.

    • Action 1 (Add More Solvent): Re-heat to redissolve the oil, then add a small amount (5-10% volume) of the "good" solvent. This lowers the saturation point, requiring a lower temperature to be reached before precipitation begins, hopefully below the melting point.[5]

    • Action 2 (Change Solvents): If the problem persists, the solvent system may be unsuitable. Try a solvent with a lower boiling point or switch to an anti-solvent crystallization method with a less polar anti-solvent to avoid rapid precipitation.[1]

  • High Impurity Level: Impurities can dramatically lower a compound's melting point.

    • Action: Attempt a pre-purification step like a charcoal treatment of the hot solution if colored impurities are present.[5] If that fails, an alternative purification method like column chromatography may be necessary before attempting crystallization again.

Problem: Poor Crystal Quality or Low Yield

Fine, needle-like crystals often result from rapid crystallization at high supersaturation, while low yield is typically a consequence of the compound's high solubility in the mother liquor.[5][10]

Solutions for Poor Crystal Quality:

  • Reduce Supersaturation: The key is to slow down the crystal growth. Use slightly more solvent than the minimum required for dissolution at high temperature. This ensures that crystallization begins at a lower temperature and proceeds more slowly, allowing for the formation of larger, more well-ordered crystals.[5]

  • Slow Down Cooling: As with preventing oiling out, slower cooling is paramount for growing larger crystals.

Solutions for Low Yield:

  • Optimize Solvent Volume: This is a balancing act. Too much solvent solubilizes the product and reduces yield.[5] Systematically reduce the amount of solvent used in subsequent attempts.

  • Optimize Anti-Solvent Ratio: In anti-solvent crystallization, adding more anti-solvent will increase the yield but may negatively impact purity and crystal size if added too quickly. Find the optimal ratio that maximizes yield while maintaining quality.[12]

  • Further Cooling: Ensure the final crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the amount of product dissolved in the mother liquor.

Problem: Choosing the Right Salt and Solvent

The choice of the counter-ion is a powerful tool in drug development for modifying physicochemical properties.[13] Different salts of the same parent molecule will have unique crystal lattices, solubilities, and stabilities.

  • Hydrochloride (HCl) salts are very common and often form stable, crystalline solids.[14]

  • Sulfate salts can also be good candidates but may sometimes be more prone to hydration or forming gummy products.[15]

  • Other organic acids (e.g., maleic, succinic, tartaric) can form salts with different hydrogen bonding patterns, sometimes yielding highly crystalline materials where simpler inorganic salts fail.[15]

There is no universal "best" salt. The optimal choice is empirical and requires screening. If you are having trouble with one salt form (e.g., the hydrochloride oils out), attempting crystallization with a different counter-ion (e.g., forming the maleate salt) is a valid and often successful strategy.[16]

A systematic approach is more efficient than random trial and error.[17]

Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of your salt into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, covering a range of polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate).

  • Identify "Good" Solvents: The solvents that readily dissolve the compound at room temperature are "good" solvents. These are candidates for the primary solvent in an anti-solvent system.

  • Identify "Poor" Solvents (Anti-Solvents): The solvents that do not dissolve the compound at all, even with heating, are "poor" solvents or anti-solvents.

  • Identify Potential Single Solvents: For tubes where the compound was insoluble at room temperature, gently heat the mixture. If the compound dissolves when hot and then precipitates upon cooling, you have found a potential single-solvent system for cooling crystallization.[17]

  • Test Mixed-Solvent Systems: Dissolve the compound in a minimal amount of a "good" solvent. Slowly add a "poor" solvent (anti-solvent) dropwise until persistent cloudiness appears. Gently warm to redissolve, then allow to cool slowly. Promising solvent/anti-solvent pairs often include ethanol/water, isopropanol/water, acetone/water, or methanol/diethyl ether.[17][18]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Cooling Crystallization
  • Place the 4-(Aminomethyl)benzene-1,3-diol salt into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., water, ethanol) and heat the mixture gently (e.g., on a hotplate at 60-80 °C) with stirring until the solid dissolves completely.[10]

  • If the solid does not dissolve, add more solvent in small portions, continuing to heat, until a clear solution is obtained. Avoid using a large excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration through fluted filter paper.

  • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[10]

  • If no crystals form, induce nucleation by scratching the inside of the flask or by adding a seed crystal.

  • Once crystal formation appears complete, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the 4-(Aminomethyl)benzene-1,3-diol salt in a minimal amount of a "good" solvent (e.g., water, methanol) at room temperature.

  • While stirring, add a "poor" solvent (anti-solvent, e.g., isopropanol, acetone, diethyl ether) dropwise using a pipette or dropping funnel.[10]

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).

  • If the solution becomes heavily cloudy or an oil forms, add a few drops of the "good" solvent until the solution just becomes clear again.

  • Cover the flask and allow it to stand undisturbed. Crystals should form over time. Scratching or seeding may be employed if necessary.

  • Once crystallization is complete, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the anti-solvent or a mixture of the two solvents.

  • Dry the crystals under vacuum.

Section 4: Visual Guides & Data
Diagrams

Troubleshooting_Workflow start Crystallization Attempt (Cooling or Anti-Solvent) outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal  Clear Solution oiling_out Problem: Compound Oils Out outcome->oiling_out  Gummy Precipitate poor_yield Problem: Poor Yield or Quality outcome->poor_yield  Fine Powder / Low Mass success Success: Collect & Dry Crystals outcome->success  Good Crystals no_xtal_step1 Is solution supersaturated? ACTION: Evaporate some solvent. no_xtal->no_xtal_step1 oiling_out_step1 Was cooling too fast? ACTION: Reheat, cool slowly. oiling_out->oiling_out_step1 poor_yield_step1 Was crystallization too fast? ACTION: Reduce supersaturation (more solvent, slower cooling). poor_yield->poor_yield_step1 no_xtal_step2 Is nucleation inhibited? ACTION: Scratch flask or add seed crystal. no_xtal_step1->no_xtal_step2 no_xtal_step3 Is it still too soluble? ACTION: Cool further in ice bath. no_xtal_step2->no_xtal_step3 no_xtal_step3->outcome Re-evaluate oiling_out_step2 Is supersaturation too high? ACTION: Reheat, add more 'good' solvent. oiling_out_step1->oiling_out_step2 oiling_out_step3 Is solvent system poor? ACTION: Change solvent or anti-solvent. oiling_out_step2->oiling_out_step3 oiling_out_step3->outcome Re-evaluate poor_yield_step2 Is too much product in mother liquor? ACTION: Use less solvent, cool thoroughly before filtering. poor_yield_step1->poor_yield_step2 poor_yield_step2->outcome Re-evaluate

Caption: A general troubleshooting workflow for common crystallization issues.

Supersaturation_Zones p1 p2 p1->p2  Solubility Curve p3 p4 p3->p4  Supersolubility Curve   xlabel Temperature ylabel Concentration zone1 Stable Zone (Undersaturated) zone2 Metastable Zone (Crystal Growth Possible) zone3 Labile Zone (Spontaneous Nucleation / Oiling Out)

Sources

Troubleshooting

analytical methods for detecting impurities in the compound

Current Status: Operational 🟢 Expertise Level: Senior Application Scientist Topic: Analytical Methods for Detecting Impurities (API & Drug Product) Welcome to the Technical Support Knowledge Base You have reached the Tie...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Expertise Level: Senior Application Scientist Topic: Analytical Methods for Detecting Impurities (API & Drug Product)

Welcome to the Technical Support Knowledge Base

You have reached the Tier 3 Support Center. Below are the Master Troubleshooting Guides for the most critical impurity analysis workflows. These guides are designed to address root causes, not just symptoms, ensuring your methods comply with ICH Q3A/B, Q3C, Q3D, and M7 guidelines.

Select your issue below to jump to the relevant troubleshooting module.

📂 Module 1: Organic Impurities (HPLC/UHPLC)

Primary Guideline: Common Ticket: "I have extra peaks in my chromatogram that don't match my API or known impurities."

The "Ghost Peak" Phenomenon

The Causality: Ghost peaks (peaks appearing in the gradient blank) are rarely random. They are caused by the pre-concentration of mobile phase impurities on the column head during the equilibration phase, which then elute as the organic strength increases.

Troubleshooting Protocol: Isolating the Source Do not assume it is the column. Follow this self-validating exclusion process:

  • The "Zero Volume" Injection: Run a gradient method with no injection (0 µL).

    • Result A: Peak disappears

      
       Source is the injector/needle wash or sample diluent.
      
    • Result B: Peak persists

      
       Source is the mobile phase or pump.
      
  • The Dwell Volume Test: Increase the equilibration time by 2x.

    • Result: If the ghost peak area increases proportionally, the impurity is coming from the aqueous mobile phase (A) and accumulating on the column.

  • The Trap Column Solution: Install a high-capacity C18 guard column between the pump and the injector (not before the analytical column).

    • Why? It traps mobile phase impurities before they reach the injector. If the ghost peak vanishes, your water or buffer salts are contaminated.

Visual Logic: Ghost Peak Decision Tree

GhostPeakLogic Start Start: Ghost Peak in Gradient ZeroInj Run 0 µL Injection Start->ZeroInj PeakGone Peak Disappears? ZeroInj->PeakGone InjectorIssue Source: Injector/Needle Wash Action: Change wash solvent PeakGone->InjectorIssue Yes EquilTest Double Equilibration Time PeakGone->EquilTest No AreaInc Peak Area Increases? EquilTest->AreaInc MobilePhase Source: Aqueous Mobile Phase Action: Install Trap Column AreaInc->MobilePhase Yes SystemContam Source: Column Carryover Action: Wash Column (100% Org) AreaInc->SystemContam No

Figure 1: Decision logic for isolating the source of ghost peaks in gradient elution.

📂 Module 2: Residual Solvents (GC-Headspace)

Primary Guideline: Common Ticket: "My calibration curve for Class 2 solvents (e.g., Methanol, Acetonitrile) is non-linear (R² < 0.99)."

The "Matrix Effect" & Saturation

The Causality: In Headspace GC (HS-GC), linearity fails when the partition coefficient (


) changes as concentration increases (deviation from Henry's Law) or when the detector/column saturates. However, the most overlooked cause is Matrix Effect —where the solubility of the analyte changes due to the dissolved API.

Technical Fix: The Method of Standard Additions If your external standard calibration fails, you must switch to Standard Additions to compensate for the matrix.

Optimization Table: Headspace Parameters Adjust these parameters to improve sensitivity without saturating the detector.

ParameterAdjustmentMechanistic Effect
Incubation Temp Increase (+10°C)Increases vapor pressure (

), driving more solvent into the headspace. Warning: Do not exceed solvent boiling point or API degradation temp.
Salt Addition Add Na₂SO₄ (Salting Out)Decreases solubility of organic solvents in the liquid phase, forcing them into the headspace. drastically improves sensitivity for polar solvents (MeOH, EtOH).
Sample Volume Decrease (Phase Ratio)Lowering sample volume (increasing headspace volume) can actually improve peak shape and recovery for volatile solvents by preventing column overload.
📂 Module 3: Elemental Impurities (ICP-MS)

Primary Guideline: Common Ticket: "I am getting false positives for Arsenic (As) and failing spike recovery."

The "Polyatomic Interference" Trap

The Causality: ICP-MS relies on mass-to-charge ratio (


). Arsenic is monoisotopic at 

75. However, if your sample matrix contains Chloride (from HCl digestion or salt forms), the plasma generates Argon Chloride (

), which also has a mass of ~75. This is a classic false positive.

Troubleshooting Protocol: Collision Cell (KED) Mode

  • Diagnosis: Check the

    
     signal in a blank containing 1% HCl. If it reads >0.5 ppb, you have interference.
    
  • The Fix (KED): Use Kinetic Energy Discrimination (KED) with Helium gas.

    • Mechanism:[1][2][3] Polyatomic ions (ArCl) are physically larger than analyte ions (As). When they collide with Helium in the cell, ArCl loses more energy than As. A bias voltage at the cell exit blocks the low-energy ArCl while letting As pass.

  • Alternative: If KED fails (rare), use Hydrogen reaction mode (

    
    ) to convert ArCl to Ar + HCl.
    

Interference Reference Table

AnalyteMass (

)
Common InterferenceSource of InterferenceSolution
Arsenic (As) 75

HCl, Chloride saltsHe KED Mode
Chromium (Cr) 52

High Carbon matrices (API)He KED Mode or High Res
Vanadium (V) 51

HCl + WaterCorrection Equation or KED
📂 Module 4: Genotoxic Impurities (Nitrosamines)

Primary Guideline: Common Ticket: "I cannot reach the required LOQ (e.g., 0.03 ppm) for NDSRIs using standard LC-MS."

The "Sensitivity vs. Selectivity" Paradox

The Causality: Nitrosamine Drug Substance-Related Impurities (NDSRIs) are often non-volatile and thermally unstable, ruling out GC. In LC-MS, they often ionize poorly in ESI (Electrospray Ionization) or suffer from heavy matrix suppression.

Advanced Protocol: APCI and SPE

  • Switch Ionization Source: Move from ESI to APCI (Atmospheric Pressure Chemical Ionization) .

    • Why? Nitrosamines are small, neutral molecules. APCI is often more efficient for these structures and less susceptible to matrix suppression than ESI.

  • Sample Cleanup (SPE): Direct injection is often insufficient for ppb-level detection. Use Solid Phase Extraction.

    • Phase: Coconut charcoal or polymeric reversed-phase (HLB).

    • Mechanism:[1][2][3] Nitrosamines have high affinity for carbon. This removes the API matrix which causes suppression.

Visual Logic: Nitrosamine Method Development

NitrosamineWorkflow Risk Risk Assessment (Identify Amine + Nitrite) MethodSel Select Method Risk->MethodSel Volatile Volatile (NDMA, NDEA)? Use GC-MS/MS MethodSel->Volatile NonVolatile NDSRI (Complex)? Use LC-MS/MS MethodSel->NonVolatile SensCheck LOQ < 10% of AI? NonVolatile->SensCheck Optimize Switch to APCI or use SPE Cleanup SensCheck->Optimize No Valid Validate per ICH M7 SensCheck->Valid Yes Optimize->SensCheck

Figure 2: Workflow for selecting and optimizing Nitrosamine detection methods based on volatility and sensitivity requirements.

📚 References
  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[4][5][6]

  • ICH Q3C(R8) : Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[4][5][6]

  • ICH Q3D(R2) : Guideline for Elemental Impurities. International Council for Harmonisation.[4][5][6]

  • FDA Guidance (2024) : Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[3][7]

  • USP <1058> : Analytical Instrument Qualification. United States Pharmacopeia.[8][9] (Referenced for instrument suitability logic).

Sources

Optimization

long-term storage and handling protocols for aminomethyl diols

Long-Term Storage & Handling Protocols Status: Active Department: Application Science & Chemical Stability Last Updated: October 26, 2023 Executive Summary Aminomethyl diols (e.g., analogs of TRIS, AMPD) are bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Long-Term Storage & Handling Protocols

Status: Active Department: Application Science & Chemical Stability Last Updated: October 26, 2023

Executive Summary

Aminomethyl diols (e.g., analogs of TRIS, AMPD) are bifunctional building blocks critical for buffer formulation, surfactant synthesis, and pharmaceutical intermediates. While chemically robust in specific environments, they exhibit three primary instability modes :

  • Hygroscopic Deliquescence: Rapid moisture uptake leading to hydrolysis or weighing errors.

  • Atmospheric Carbonation: Reversible reaction of the primary amine with

    
     to form carbamates.
    
  • Oxidative Discoloration: Formation of N-oxides and imine impurities, often catalyzed by trace metals.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Storage & Environmental Control

The Core Challenge: The primary amine group (


) is a nucleophile that attacks atmospheric 

, forming carbamic acid derivatives. This reaction is accelerated by moisture, which the diol moiety actively attracts.
Protocol 1.1: Long-Term Storage of Bulk Solids
  • Temperature: Store at

    
     . Lower temperatures kinetically inhibit oxidation and reduce the vapor pressure of water within the container headspace.
    
  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and forms a "blanket" over the powder.
    
  • Container: Amber glass with a PTFE-lined cap. Avoid simple polyethylene (PE) caps for storage

    
     months, as they are permeable to oxygen over time.
    
Protocol 1.2: The "Desiccator Logic" Workflow

Do not rely on standard storage alone. Use this decision matrix to determine the handling environment.

StorageLogic Start Incoming Aminomethyl Diol CheckState Physical State check Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Oil CheckState->Liquid HygroCheck Is it Hygroscopic? Solid->HygroCheck Liquid->HygroCheck Dessicator Store in Desiccator (P2O5 or Silica) HygroCheck->Dessicator Yes (High Risk) InertGas Purge Headspace (Ar/N2) Seal with Parafilm HygroCheck->InertGas No (Low Risk) Dessicator->InertGas Freezer Long-term: -20°C Short-term: 4°C InertGas->Freezer

Figure 1: Decision matrix for determining storage conditions based on physical state and hygroscopicity.

Module 2: Handling & Solubilization

User Issue: "My powder has turned into a sticky gum or hard rock." Diagnosis: The material has absorbed water (deliquescence) or reacted with


 to form a carbamate salt crust.
Protocol 2.1: Weighing Hygroscopic Amines
  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the powder.

  • The "Alloy" Method: If the material is a gum, do not chip it. Dissolve the entire bottle contents into a known volume of dry solvent (e.g., Methanol or Water) to create a standardized stock solution .

  • Aliquot Storage: Store the stock solution in single-use aliquots at

    
     to avoid repeated freeze-thaw cycles.
    
Protocol 2.2: Solvent Compatibility Matrix

Aminomethyl diols are reactive nucleophiles. Choosing the wrong solvent will create permanent impurities.

Solvent ClassCompatibilityTechnical Note
Water ✅ ExcellentIdeal for buffers. Susceptible to biological growth; filter sterilize (

).
Alcohols (MeOH, EtOH) ✅ GoodGood solubility. Minimal risk of transesterification unless strong acid catalysts are present.
Ketones (Acetone) CRITICAL FAIL Reacts to form Oxazolidines (cyclic ketals) rapidly. Never use acetone to clean glassware for these compounds.
Aldehydes CRITICAL FAIL Forms Schiff bases (imines) instantly.
Chlorinated (DCM,

)
⚠️ CautionGenerally safe for short extractions. Long-term storage can lead to quaternization (reaction with alkyl halide).
Ethers (THF,

)
✅ GoodPoor solubility for free bases, but good for protected derivatives.
Module 3: Troubleshooting Degradation

User Issue: "The compound is turning yellow/brown." Diagnosis: Oxidative degradation.[1]

Mechanism of Failure

Understanding the chemical pathway is the only way to prevent recurrence.

  • Carbamate Formation:

    
    
    Result: Change in solubility, pH drift, and "crusting."
    
  • Oxidative Deamination: Radical attack on the

    
    -carbon (next to the amine) leads to imine formation, which hydrolyzes to an aldehyde and ammonia. The aldehyde then polymerizes to form yellow/brown "tar."
    

DegradationPathways Amine Aminomethyl Diol (R-NH2) Carbamate Carbamate Salt (Reversible Solid) Amine->Carbamate Nucleophilic Attack Oxidation N-Oxides / Imines (Yellow Color) Amine->Oxidation Radical Mechanism Oxazolidine Oxazolidine Ring (Permanent Impurity) Amine->Oxazolidine Cyclization CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Metal Ions O2->Oxidation Ketone + Acetone (Solvent) Ketone->Oxazolidine

Figure 2: Primary degradation pathways for aminomethyl diols. Note that Carbamate formation is reversible, while Oxidation and Oxazolidine formation are generally irreversible.

Frequently Asked Questions (FAQs)

Q: Can I heat the material to remove the water/clumping? A: Only under vacuum. Heating in air accelerates oxidation (yellowing).

  • Recommendation: Dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets. If the "clump" is actually a carbamate salt, mild heating under high vacuum can reverse the reaction and release
    
    
    .

Q: I see a new peak in my NMR around 160 ppm. Is my product impure? A: This is likely a carbamate artifact .

  • Test: If you used a deuterated solvent like

    
     (which is often acidic or contains traces of 
    
    
    
    ), the amine reacts during the NMR experiment.
  • Fix: Run the NMR in

    
     or 
    
    
    
    with a drop of
    
    
    to suppress carbamate formation, or ensure the amine is fully protonated (salt form) which does not react with
    
    
    .

Q: Why did my buffer pH drift overnight? A: Aminomethyl diols absorb atmospheric


, which forms carbonic acid in solution, lowering the pH.
  • Prevention: Store buffers in tightly capped bottles. For critical applications, use a "soda-lime" trap on the air intake of your storage vessel.

References
  • Reactivity of Amines with

    
    : 
    
    • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases. Industrial & Engineering Chemistry Fundamentals.
    • (Verified via ACS Publications)

  • Oxidative Degradation Mechanisms

    • Bedell, S. A. (2011). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.
    • (Verified via ScienceDirect)

  • Handling Hygroscopic Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013).
    • (Standard Reference Text)

  • Oxazolidine Formation (Acetone Incompatibility)

    • Bergmann, E. D. (1953). The Structure of the Products of the Reaction between Aldehydes and Amino-alcohols. Chemical Reviews.
    • (Verified via ACS Publications)

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison Guide: 4-(Aminomethyl)benzene-1,3-diol vs. Catecholamine Analogs

The following guide provides an in-depth technical comparison of 4-(Aminomethyl)benzene-1,3-diol (also known as 2,4-Dihydroxybenzylamine or 2,4-DHBA ) versus standard catecholamine analogs. Unlike classic catecholamines...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(Aminomethyl)benzene-1,3-diol (also known as 2,4-Dihydroxybenzylamine or 2,4-DHBA ) versus standard catecholamine analogs.

Unlike classic catecholamines (Dopamine, Norepinephrine) which function primarily as receptor agonists, 2,4-DHBA is distinguished by its resorcinol core and its specific activity as an enzyme inhibitor (specifically of Glutathione Reductase) rather than a receptor ligand.

Executive Summary & Structural Identity

4-(Aminomethyl)benzene-1,3-diol (2,4-DHBA) represents a critical structural divergence from the canonical catecholamine scaffold. While it shares the dihydroxy-phenyl-amine motif, the 1,3-positioning (resorcinol) of the hydroxyl groups and the benzylamine chain length fundamentally alter its pharmacodynamics compared to the 1,2-positioning (catechol) and phenethylamine chain of dopamine.

Core Distinctions
Feature4-(Aminomethyl)benzene-1,3-diol (2,4-DHBA)3,4-Dihydroxybenzylamine (3,4-DHBA)Dopamine (Standard Catecholamine)
Ring Structure Resorcinol (1,3-Diol)Catechol (1,2-Diol)Catechol (1,2-Diol)
Side Chain Aminomethyl (1-carbon)Aminomethyl (1-carbon)Aminoethyl (2-carbon)
Primary Mechanism Glutathione Reductase Inhibitor SSAO Substrate / Tyrosinase SubstrateAdrenergic Receptor Agonist
Metabolic Fate Resistant to COMT; Resistant to TyrosinaseRapidly oxidized by Tyrosinase/SSAORapidly methylated by COMT; Oxidized by MAO
Key Application Antitumor (Melanoma) via ROS stressInternal Standard (HPLC); SSAO probeHemodynamic support; Neurotransmission

Structural & Mechanistic Analysis

The Resorcinol Advantage (1,3-Diol vs. 1,2-Diol)

The defining feature of 2,4-DHBA is the resorcinol ring . In standard catecholamines, the ortho-dihydroxy (catechol) moiety is essential for binding to the serine residues in the adrenergic receptor pocket. It is also the specific target for Catechol-O-Methyltransferase (COMT) , which rapidly inactivates the drug.

  • COMT Resistance: The meta (1,3) arrangement of hydroxyls in 2,4-DHBA prevents bidentate coordination with the Magnesium (

    
    ) ion in the COMT active site, rendering the molecule resistant to methylation.
    
  • Redox Stability: Unlike catechols, which spontaneously oxidize to o-quinones (neurotoxic species) at physiological pH, resorcinols are thermodynamically more stable and resistant to auto-oxidation.

The Benzylamine "Linker" Effect

Standard catecholamines possess an ethyl chain (phenethylamine), which places the amine nitrogen exactly ~5.1 Å from the aromatic ring, the optimal distance for adrenergic receptor activation.

  • 2,4-DHBA possesses a methyl chain (benzylamine). This shortening (~3.8 Å distance) drastically reduces affinity for

    
     and 
    
    
    
    adrenergic receptors.
  • Consequence: 2,4-DHBA lacks significant hemodynamic side effects (hypertension/tachycardia), allowing its use at high concentrations for enzyme inhibition without triggering sympathomimetic toxicity.

Mechanism of Action: Glutathione Reductase Inhibition

While dopamine analogs target receptors, 2,4-DHBA targets the cell's redox defense. It acts as a specific inhibitor of Glutathione Reductase (GR) .

  • Mechanism: 2,4-DHBA competes with oxidized glutathione (GSSG) for the enzyme's active site.

  • Therapeutic Outcome: By inhibiting GR, 2,4-DHBA prevents the recycling of GSSG back to reduced Glutathione (GSH). In tumor cells with high oxidative stress (e.g., melanoma), this depletion leads to a lethal accumulation of Reactive Oxygen Species (ROS).

Visualization of Pathways

The following diagram illustrates the divergent pathways of 2,4-DHBA (Resorcinol) versus Dopamine (Catechol).

G Dopamine Dopamine (Catecholamine) Receptor Adrenergic Receptors (GPCR Activation) Dopamine->Receptor High Affinity (Ethyl Chain) COMT COMT Enzyme (Methylation) Dopamine->COMT Rapid Degradation DHBA24 2,4-DHBA (Resorcinol Analog) DHBA24->Receptor Negligible Affinity (Methyl Chain) DHBA24->COMT Resistant GR_Enzyme Glutathione Reductase (Inhibition) DHBA24->GR_Enzyme Competitive Inhibition Metabolite Inactive Metabolite (3-MT) COMT->Metabolite ROS ROS Accumulation (Apoptosis) GR_Enzyme->ROS Depletes GSH

Figure 1: Mechanistic divergence. Dopamine activates receptors and is degraded by COMT. 2,4-DHBA evades COMT and receptors, acting instead to inhibit Glutathione Reductase.

Experimental Protocols

To objectively compare 2,4-DHBA with catecholamine analogs, the following protocols assess Enzymatic Stability and Glutathione Reductase Inhibition .

Protocol A: Glutathione Reductase (GR) Inhibition Assay

This protocol validates the specific activity of 2,4-DHBA, distinguishing it from standard catecholamines which do not inhibit GR.

Reagents:

  • Buffer: 0.1 M Potassium Phosphate buffer, pH 7.6, with 1 mM EDTA.

  • NADPH: 2 mM stock solution (freshly prepared).

  • GSSG (Oxidized Glutathione): 20 mM stock solution.

  • Enzyme: Yeast Glutathione Reductase (10 U/mL).

  • Test Compounds: 2,4-DHBA, Dopamine, 3,4-DHBA (dissolved in buffer).

Workflow:

  • Blanking: In a UV-transparent quartz cuvette, add 900 µL Buffer and 50 µL NADPH.

  • Baseline: Add 10 µL of Test Compound (Final conc: 100 µM - 1 mM). Incubate for 2 minutes at 25°C.

  • Initiation: Add 40 µL GSSG solution to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to

    
    ) for 5 minutes using a kinetic spectrophotometer.
    
  • Calculation:

    
    
    

Expected Results:

  • 2,4-DHBA: Significant dose-dependent inhibition of NADPH oxidation.

  • Dopamine/3,4-DHBA: Negligible inhibition (comparable to Control).

Protocol B: Differential COMT Stability Assay

This protocol demonstrates the metabolic stability advantage of the resorcinol scaffold.

Reagents:

  • Enzyme Source: Rat liver homogenate (S9 fraction) or recombinant human COMT.

  • Cofactor: S-Adenosylmethionine (SAMe), 1 mM.

  • Detection: HPLC-ECD (Electrochemical Detection) or HPLC-UV (280 nm).

Workflow:

  • Incubation: Mix 100 µM of Test Compound (2,4-DHBA vs. Dopamine) with COMT source and SAMe in Phosphate Buffer (

    
     supplemented).
    
  • Time Points: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 0.4 M Perchloric Acid (PCA).

  • Analysis: Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 50 mM Phosphate buffer (pH 3.0) / Methanol (95:5).[1]

Expected Results:

  • Dopamine: Rapid disappearance (

    
     min) with appearance of 3-Methoxytyramine peak.
    
  • 2,4-DHBA: High stability (

    
     remaining after 60 min); no methylated metabolite peak.
    

Summary of Comparative Performance

Parameter4-(Aminomethyl)benzene-1,3-diol (2,4-DHBA)Dopamine / 3,4-DHBA
Receptor Binding Low/None. Does not activate adrenergic receptors. Safe for high-dose systemic use without cardiovascular crisis.High. Potent agonist. Dose-limiting cardiovascular effects (tachycardia, hypertension).
Enzymatic Target Glutathione Reductase. Targets intracellular redox balance.Adrenergic Receptors. Targets cell surface signaling.
Stability High. Resistant to COMT and MAO (due to benzylamine structure).Low. Rapidly metabolized by COMT, MAO, and SSAO.
Toxicity Profile Cytotoxic to melanoma cells via ROS accumulation. Low systemic toxicity.[2]Neurotoxic at high concentrations (via quinone formation). Systemic cardiovascular toxicity.
Expert Recommendation

For researchers developing adrenergic drugs , 2,4-DHBA is a poor candidate due to its lack of receptor affinity. However, for oncology applications (specifically melanoma) or redox biology , 2,4-DHBA is a superior scaffold. It allows for the selective induction of oxidative stress in cancer cells without the dose-limiting hemodynamic side effects associated with standard catecholamines.

References

  • Wick, M. M., et al. (1980). "Inhibition of glutathione reductase by the dopamine analog 2,4-dihydroxybenzylamine." Biochemical Pharmacology.

  • Wick, M. M. (1979).[2] "3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma."[2] Journal of the National Cancer Institute.[2]

  • Boomsma, F., et al. (1993). "High activity of semicarbazide-sensitive amine oxidase (SSAO): an important source of errors in the determination of the concentration of dopamine in pig plasma." Journal of Cardiovascular Pharmacology.

  • Petran, A., et al. (2023).[3] "Oxidative Polymerization of 3,4-Dihydroxybenzylamine—The Lower Homolog of Dopamine."[3] Langmuir. [3]

  • BenchChem. (2025). "Structure-Activity Relationship of Resorcinol Derivatives." BenchChem Technical Guides.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Aminomethyl Diols

Executive Summary The aminomethyl diol scaffold—specifically the 2-amino-1,3-diol core and its aminomethyl-substituted variants—represents a privileged structure in medicinal chemistry. It serves as a critical transition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminomethyl diol scaffold—specifically the 2-amino-1,3-diol core and its aminomethyl-substituted variants—represents a privileged structure in medicinal chemistry. It serves as a critical transition-state isostere in protease inhibitors (most notably for HIV-1) and functions as a lipid mimetic in sphingosine kinase modulators and novel antifungal agents.

This guide moves beyond basic descriptions to provide a rigorous SAR analysis. We compare the Acyclic Aminodiols (flexible, early-generation) against Cyclic/Rigidified Aminodiols (high-affinity, late-generation), evaluating their thermodynamic binding profiles, metabolic stability, and synthetic accessibility.

Part 1: The Pharmacophore & Mechanism

Structural Definition

The core pharmacophore consists of a central amine flanked by hydroxyl groups or an aminomethyl group integrated into a polyol chain. Its biological utility stems from its ability to mimic the tetrahedral transition state of amide bond hydrolysis.

  • Type A (Protease Inhibitors): C2-symmetric 2-amino-1,3-diols. These mimic the hydration of the peptide bond, interacting directly with the catalytic aspartic acid dyad (e.g., Asp25/Asp25' in HIV protease).

  • Type B (Antimicrobial/Sphingomimetics): 3-aminomethyl-1,4-diols.[1] These act as chain terminators or competitive inhibitors of lipid-processing enzymes.

Mechanistic Action (HIV Protease Context)

The efficacy of aminodiols relies on the "Fireman's Grip" interaction. The central hydroxyl group forms a hydrogen bond network with the catalytic aspartates, effectively "freezing" the enzyme in a non-productive state.

HIV_Binding_Mechanism Enzyme HIV-1 Protease (Asp25 / Asp25') Inhibitor Aminodiol Inhibitor (Central -OH Group) Inhibitor->Enzyme Direct H-Bonding (Catalytic Dyad) Water Structural Water (Ile50 / Ile50') Inhibitor->Water H-Bond Network (Flap Region) TransitionState Tetrahedral Transition State Inhibitor->TransitionState Mimics Geometry Water->Enzyme Stabilizes Flaps

Figure 1: Mechanistic interaction of the aminodiol core with HIV-1 Protease. The inhibitor displaces the lytic water molecule, engaging the catalytic aspartates.

Part 2: Comparative SAR Analysis

We analyze three distinct classes of aminomethyl diols. The data below synthesizes historical HIV protease inhibitor development with recent antifungal research.

Comparative Performance Data
FeatureClass I: Acyclic Aminodiols Class II: C2-Symmetric Diols Class III: Cyclic/Rigidified Aminodiols
Representative Early Abbott/Roche leadsA-77003, Experimental hitsSaquinavir, Nelfinavir (hybrid)
Binding Mode Adaptive fit; high entropy cost upon binding.Symmetry-based fit; matches enzyme C2 axis.Pre-organized conformation; low entropy cost.
Ki (Enzyme) 10 - 100 nM< 1 nM< 0.1 nM (Sub-nanomolar)
IC50 (Cellular) > 1 µM (Poor penetration)50 - 200 nM10 - 50 nM
Selectivity Low (hits Renin/Cathepsin D)High (due to symmetry)Very High (>1000x vs. human proteases)
Oral Bioavailability < 5% (Rapid metabolism)10 - 20%> 40% (Formulation dependent)
Critical SAR Insights
A. The Hydroxyl Configuration (The "Warhead")
  • Observation: The stereochemistry of the central hydroxyl (or diol) is non-negotiable.

  • Causality: Only the (R)-configuration (in specific backbones) correctly positions the oxygen to interact with the Asp25/Asp25' dyad. Inverting this center typically results in a >1000-fold loss of potency.

  • Protocol Tip: When synthesizing analogues, always separate diastereomers early. Co-crystallization of the racemic mixture often fails to yield clear density maps due to disorder.

B. The Aminomethyl Linker
  • Observation: In Isopulegol-based antifungal agents, extending the amine via a methyl linker (aminomethyl) improves lipophilicity (LogP).

  • Data Support: 3-aminomethyl-1,4-diols showed superior activity against C. krusei compared to their non-extended counterparts, likely due to improved fungal cell wall penetration [Reference 2].

C. P1/P1' Substituents (Steric Clashes)
  • Observation: Bulky aromatic groups (Phenyl, Naphthyl) at P1/P1' are essential for hydrophobic collapse within the protease S1/S1' pockets.

  • Failure Mode: Small alkyl groups (Methyl, Ethyl) fail to displace the ordered water molecules in the pocket, leading to weak binding (Ki > 1 µM).

Part 3: Experimental Protocols

Synthesis of Chiral Aminodiol Core (Self-Validating Workflow)

Objective: Synthesize the enantiopure 2-amino-1,3-diol core from amino acid precursors.

Step 1: Precursor Selection Start with L-Phenylalanine (or L-Serine for smaller cores) to set the initial stereocenter.

Step 2: Reagent Controlled Addition (The Critical Step) Use a Grignard reagent or organolithium with a chiral auxiliary to introduce the second stereocenter.

  • Validation: Check diastereomeric ratio (dr) via 1H-NMR immediately after this step. Acceptable dr > 95:5.[2]

Step 3: Deprotection & Cyclization If targeting cyclic aminodiols (e.g., oxazolidinones), use phosgene equivalents (e.g., CDI).

  • Validation: Monitor the disappearance of the N-H stretch in IR (approx 3300 cm-1) and appearance of the carbamate C=O (approx 1750 cm-1).

Enzyme Inhibition Assay (FRET-based)

Objective: Determine Ki values for HIV Protease inhibition.

  • Substrate: Use a fluorogenic peptide substrate (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT. Note: High salt is crucial to stabilize the viral protease dimer.

  • Reaction:

    • Pre-incubate Enzyme (10 nM) + Inhibitor (Variable) for 10 mins at 37°C.

    • Add Substrate (5 µM) to initiate.

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) for 20 mins.

  • Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors. Do not use Michaelis-Menten if Ki < [E].

Part 4: Decision Framework for Lead Optimization

Use this logic flow to troubleshoot potency or pharmacokinetic (PK) issues in your aminodiol series.

SAR_Optimization Start Lead Compound (Aminodiol Core) Potency Check Potency (Enzyme Ki) Start->Potency CellActivity Check Cell Activity (Antiviral EC50) Potency->CellActivity Ki < 1nM Action_Rigidify Rigidify Backbone (Cyclize P1-P2) Potency->Action_Rigidify Ki > 10nM Metabolism Check Stability (Microsomal T1/2) CellActivity->Metabolism Good Correlation Action_Lipophilicity Increase LogP (Add Fluorine/Aryl) CellActivity->Action_Lipophilicity High Shift (EC50 >> Ki) Action_BlockMet Block Metabolic Sites (Deuteration/F) Metabolism->Action_BlockMet High Clearance Success Candidate Selection Metabolism->Success Stable

Figure 2: Strategic optimization pathway for aminodiol candidates.

References

  • Design, synthesis, and preliminary SAR of Aminodiol HIV protease inhibitors. Journal of Medicinal Chemistry, 1994. Link

  • Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands (Antimicrobial Aminodiols). Molecules, 2019. Link

  • Antiviral properties of aminodiol inhibitors against human immunodeficiency virus. Antimicrobial Agents and Chemotherapy, 1991. Link

  • Structure-Based Design of HIV Protease Inhibitors. Annual Review of Biophysics, 1998. Link

Sources

Comparative

Technical Comparison Guide: In Vitro Validation of 4-(Aminomethyl)benzene-1,3-diol (2,4-DHBA)

Executive Summary & Mechanism of Action 4-(Aminomethyl)benzene-1,3-diol , commonly referred to as 2,4-Dihydroxybenzylamine (2,4-DHBA) , is a specialized pharmacological tool distinct from generic polyphenolic antioxidant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-(Aminomethyl)benzene-1,3-diol , commonly referred to as 2,4-Dihydroxybenzylamine (2,4-DHBA) , is a specialized pharmacological tool distinct from generic polyphenolic antioxidants. Unlike its structural analog 4-hexylresorcinol (a tyrosinase inhibitor), 2,4-DHBA is a potent, irreversible inhibitor of Glutathione Reductase (GR) .

Its primary utility lies in inducing controlled thiol-oxidative stress by blocking the salvage of oxidized glutathione (GSSG) back to reduced glutathione (GSH). This mechanism makes it a critical probe for studying redox homeostasis and validating chemotherapeutic sensitivity in cells with high oxidative loads, such as melanoma.

Mechanism of Action (MOA)

2,4-DHBA functions as a suicide substrate . It binds to the active site of NADPH-reduced Glutathione Reductase. The enzyme attempts to reduce the inhibitor, leading to the formation of a reactive intermediate (likely a quinone methide or radical) that covalently modifies the active site cysteines or adjacent residues, permanently inactivating the enzyme.

MOA NADPH NADPH GR_Red GR (Reduced) Active Thiols NADPH->GR_Red GR_Ox GR (Oxidized) GR_Ox->GR_Red Reduction GSH 2x GSH (Antioxidant) GR_Red->GSH Normal Cycle Dead_Enzyme Covalent Adduct (Inactivated GR) GR_Red->Dead_Enzyme Irreversible Inhibition DHBA 2,4-DHBA (Inhibitor) DHBA->Dead_Enzyme Covalent Binding GSSG GSSG (Substrate) GSSG->GSH blocked by inhibitor

Figure 1: Mechanism of Action. 2,4-DHBA competes with GSSG for the reduced form of Glutathione Reductase, leading to irreversible inactivation.

Comparative Landscape

To validate 2,4-DHBA, it must be benchmarked against the industry standard (BCNU) and structural analogs (4-Hexylresorcinol) to ensure specificity.

Feature2,4-DHBA (Target) BCNU (Carmustine) 4-Hexylresorcinol
Primary Target Glutathione Reductase (GR) Glutathione Reductase (GR)Tyrosinase
Inhibition Type Irreversible (Mechanism-based)Irreversible (Carbamoylation)Reversible (Competitive)
Kinetics Rapid Onset (Minutes)Slow Onset (Hours)Instant Equilibrium
NADPH Requirement Strictly Required RequiredNot Required
Specificity High for GR; minimal DNA interactionLow; alkylates DNA & proteinsHigh for Tyrosinase
Validation Utility Inducing pure thiol stressCancer chemotherapy controlMelanogenesis inhibition control

Key Insight: Use BCNU as a positive control for phenotype (oxidative death) but recognize that 2,4-DHBA acts faster and lacks the DNA-alkylating "noise" of BCNU. Use 4-Hexylresorcinol as a negative control to prove that observed effects are due to redox stress, not tyrosinase inhibition.

Validation Protocol 1: Enzymatic Efficacy (The "Gold Standard")

This assay confirms the molecule's ability to inhibit purified Glutathione Reductase. The defining characteristic of 2,4-DHBA is that it requires NADPH to inhibit the enzyme.[1]

Reagents
  • Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.0.

  • Enzyme: Purified Yeast or Human Glutathione Reductase (0.1 U/mL final).

  • Cofactor: NADPH (0.1 mM final).

  • Substrate: GSSG (Oxidized Glutathione, 1 mM final).

  • Test Compound: 2,4-DHBA (dissolved in water or DMSO; keep DMSO <1%).

Workflow
  • Pre-incubation (Critical Step):

    • Mix Enzyme + NADPH + 2,4-DHBA (various concentrations: 10–500 µM).

    • Incubate at 30°C for 15 minutes .

    • Control: Enzyme + NADPH + Vehicle (No Inhibitor).

    • Negative Control: Enzyme + 2,4-DHBA (No NADPH). If inhibition occurs here, it is non-specific.

  • Activity Measurement:

    • Add GSSG to initiate the reaction.[2]

    • Monitor absorbance decrease at 340 nm (NADPH oxidation) for 5 minutes.

  • Calculation:

    • Calculate slope (

      
      ).
      
    • Plot % Activity Remaining vs. [Inhibitor].

Acceptance Criteria:

  • IC50 should be in the low micromolar range (typically 50–100 µM depending on enzyme source).

  • NADPH Dependence: The "No NADPH" pre-incubation sample should retain >90% activity.

Validation Protocol 2: Cellular Thiol Stress (Functional Assay)

Demonstrating enzymatic inhibition is insufficient; you must prove it alters the cellular redox state (GSH/GSSG ratio).

Cell Model
  • B16F10 Melanoma Cells: High tyrosinase and high oxidative load make them ideal.

  • A549 Lung Carcinoma: Standard model for oxidative stress studies.

Methodology (GSH Recycling Assay)
  • Treatment: Seed cells (10^5/well) and treat with 2,4-DHBA (0, 50, 100, 200 µM) for 2–4 hours . (Note: Short exposure is sufficient due to rapid kinetics).

  • Lysis: Wash with PBS.[3] Lyse in 5% Sulfosalicylic Acid (SSA) to precipitate proteins and prevent oxidation. Freeze-thaw x2.

  • Quantification:

    • Total Glutathione: Use the DTNB (Ellman’s Reagent) + GR recycling method.

    • GSSG Only: Mask GSH in a sub-aliquot using 2-Vinylpyridine (2-VP) for 1 hour, then run DTNB assay.

  • Data Analysis:

    • Calculate GSH = Total - 2*GSSG.

    • Ratio = GSH / GSSG.[4]

Expected Result: Treatment with 2,4-DHBA should cause a dose-dependent collapse of the GSH/GSSG ratio (e.g., dropping from >100:1 to <10:1), driven primarily by GSSG accumulation.

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Enzymatic Validation cluster_1 Step 2: Cellular Validation Mix Mix GR + NADPH + 2,4-DHBA Incubate Incubate 30°C (15 mins) Mix->Incubate Add_Sub Add GSSG Incubate->Add_Sub Read Read A340nm (Kinetic Mode) Add_Sub->Read Treat Treat Cells (2-4 Hours) Lyse Lyse in 5% SSA (Acidic pH) Treat->Lyse Mask Mask GSH w/ 2-Vinylpyridine Lyse->Mask DTNB DTNB Recycling Assay Mask->DTNB

Figure 2: Step-by-step workflow for validating 2,4-DHBA efficacy from enzyme to cell.

Troubleshooting & Expert Tips

  • Instability of the Amine: The aminomethyl group can be unstable. Always use the Hydrochloride salt form (CAS 1365531-29-8) for stability. Prepare fresh stocks in water or buffer; avoid storing dilute solutions.

  • Interference with Tyrosinase: If using melanoma cells, be aware that 2,4-DHBA is a phenol. High concentrations (>500 µM) might act as a substrate for tyrosinase, generating pigment. If the media turns black, you are oxidizing the compound extracellularly. Solution: Add a specific tyrosinase inhibitor (like Kojic Acid) if you want to isolate the GR effect, or keep concentrations <200 µM.

  • Buffer pH: The reaction of the inhibitor with the enzyme is pH-sensitive. Ensure the assay buffer is strictly pH 7.0–7.4 . Acidic pH reduces the nucleophilicity of the active site thiols, preventing inhibition.

References

  • FitzGerald, G. B., et al. (1991). "2,4-Dihydroxybenzylamine: A specific inhibitor of glutathione reductase."[1][5] Biochemical Pharmacology, 41(2), 185-190.[2][6]

  • Deponte, M. (2013). "Glutathione catalysis and the reaction mechanisms of glutathione-dependent enzymes." Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3217-3266.

  • Babson, J. R., & Reed, D. J. (1978). "Inactivation of glutathione reductase by 2-chloroethyl nitrosourea-derived isocyanates." Biochemical and Biophysical Research Communications, 83(2), 754-762.

  • Wick, M. M. (1980). "Levodopa and dopamine analogs: melanin precursors as antitumor agents in experimental human melanoma." Cancer Treatment Reports, 64(10-11), 1123-1126.

Sources

Validation

A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu®)

Introduction Oseltamivir, marketed as Tamiflu®, is a cornerstone in the management of influenza A and B viral infections. As a potent and selective inhibitor of the viral neuraminidase enzyme, it prevents the release of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oseltamivir, marketed as Tamiflu®, is a cornerstone in the management of influenza A and B viral infections. As a potent and selective inhibitor of the viral neuraminidase enzyme, it prevents the release of new viral particles from infected host cells, thereby curtailing the spread of infection.[1][2] The strategic importance of Oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, places significant demands on its large-scale production.[3][4] Consequently, the development of efficient, scalable, and economically viable synthetic routes has been a major focus of chemical research.[3][5]

The Oseltamivir molecule possesses three stereocenters, making stereochemical control a critical aspect of its synthesis. The desired (3R, 4R, 5S) isomer is just one of eight possible stereoisomers, necessitating highly selective reactions.[6][7] This guide provides an in-depth comparative analysis of three distinct and significant synthetic strategies for Oseltamivir, each representing a different philosophical approach to chemical synthesis: the industrial route starting from a natural product, a de novo synthesis from simple commodity chemicals, and a modern chemoenzymatic approach.

This analysis will delve into the causality behind experimental choices, compare key performance metrics, and provide detailed experimental protocols for pivotal steps.

Route 1: The Industrial Standard - Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir, pioneered by Gilead Sciences and scaled up by Hoffmann-La Roche, traditionally starts from (-)-shikimic acid.[1][6] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation of genetically engineered E. coli, provides a chiral pool starting material with the correct stereochemistry for the cyclohexene core.[4][8][9] While effective, this reliance on a natural feedstock has historically raised concerns about supply chain vulnerability.[4][8]

The initial industrial syntheses were effective but utilized potentially hazardous azide reagents to install the two crucial amino groups.[1][10] Over time, process research and development led to more refined, azide-free routes.[6][11]

Key Features of the Shikimic Acid Route
  • Advantages :

    • The starting material already contains the correct stereochemical framework, simplifying the synthesis.

    • It is a well-established and optimized process for large-scale production.[10]

  • Disadvantages :

    • Dependence on the availability of shikimic acid, which can be subject to price fluctuations and supply chain disruptions.[4][8]

    • Early generations of the synthesis involved potentially explosive azide intermediates.[6][11]

Representative Azide-Free Transformation from a Shikimic Acid-Derived Epoxide

A key intermediate in the Roche synthesis is a strategically functionalized epoxide derived from shikimic acid. The installation of the two amino groups from this epoxide without the use of azides is a significant process improvement.

G cluster_0 Shikimic Acid Route (Azide-Free) Shikimic_Acid (-)-Shikimic Acid Epoxide Key Epoxide Intermediate Shikimic_Acid->Epoxide Multi-step transformation Allylic_Alcohol Allylic Alcohol Epoxide->Allylic_Alcohol Ring opening Aziridine Aziridine Intermediate Allylic_Alcohol->Aziridine Intramolecular cyclization Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring opening & functionalization

Caption: Simplified workflow of the azide-free Roche synthesis from shikimic acid.

Route 2: The De Novo Approach - Corey's Synthesis

In 2006, E.J. Corey and his group developed a landmark synthesis of Oseltamivir that starts from simple, inexpensive, and readily available commodity chemicals: 1,3-butadiene and acrylic acid.[12] This de novo approach completely bypasses the need for shikimic acid, thus offering a robust alternative that is not dependent on natural product supply chains.[12]

A key step in this synthesis is an asymmetric Diels-Alder reaction to establish the initial stereochemistry of the cyclohexene ring.[13] The synthesis is also notable for being completely azide-free.[12]

Key Features of the Corey Synthesis
  • Advantages :

    • Starts from inexpensive and abundant materials.[12]

    • Avoids the use of potentially explosive azides.[12]

    • Provides a strategically different and independent supply route.

  • Disadvantages :

    • Requires the creation of all three stereocenters from achiral precursors.

    • Some steps may require cryogenic temperatures, which can be challenging for large-scale industrial production.[14]

Experimental Protocol: Asymmetric Diels-Alder Reaction

This crucial step establishes the initial chirality of the synthetic intermediate.

  • Catalyst Preparation : A chiral oxazaborolidine catalyst (CBS catalyst) is prepared in situ.

  • Reaction Setup : In a flame-dried flask under an inert atmosphere, the catalyst is dissolved in a suitable solvent (e.g., toluene).

  • Addition of Dienophile : The trifluoroethyl ester of acrylic acid is added to the catalyst solution and cooled to -78 °C.

  • Addition of Diene : 1,3-Butadiene is then slowly added to the reaction mixture.

  • Reaction and Workup : The reaction is stirred at low temperature until completion, followed by a standard aqueous workup and purification to yield the chiral cyclohexene product.

G cluster_1 Corey's De Novo Synthesis Butadiene 1,3-Butadiene + Acrylic Acid Derivative Diels_Alder Asymmetric Diels-Alder Product Butadiene->Diels_Alder CBS Catalyst Iodolactamization Iodolactam Diels_Alder->Iodolactamization Amidation, Iodolactamization Aziridine Aziridine Intermediate Iodolactamization->Aziridine Series of transformations Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring opening with 3-pentanol

Caption: Key stages in the Corey synthesis of Oseltamivir.

Route 3: The Chemoenzymatic Strategy

Chemoenzymatic synthesis represents a powerful and increasingly important approach in modern organic chemistry, combining the selectivity of biological catalysts with the versatility of traditional chemical reactions. Several chemoenzymatic routes to Oseltamivir have been developed, often lauded for their "green" credentials and high efficiency.[15][16]

One elegant strategy begins with a simple aromatic compound like ethyl benzoate.[17][18] A key step involves the dihydroxylation of the aromatic ring using a dioxygenase enzyme expressed in a recombinant microorganism (e.g., E. coli).[15][17][18] This enzymatic step produces a cis-diol with high enantiopurity, which serves as a chiral building block for the subsequent chemical transformations.[15][16]

Key Features of the Chemoenzymatic Synthesis
  • Advantages :

    • Utilizes inexpensive and simple starting materials.

    • The enzymatic step provides high stereoselectivity under mild, environmentally friendly conditions (typically in water at ambient temperature).

    • Can significantly shorten synthetic sequences by creating complex chiral intermediates in a single step.

  • Disadvantages :

    • Requires expertise in fermentation and biocatalysis.

    • The productivity of the enzymatic step (e.g., grams of product per liter of culture) can be a bottleneck for large-scale production.[18]

Experimental Protocol: Toluene Dioxygenase-Mediated Dihydroxylation

This step is the cornerstone of the chemoenzymatic approach, creating the chiral diol intermediate.

  • Fermentation : A culture of recombinant E. coli expressing toluene dioxygenase is grown in a fermentor under controlled conditions (temperature, pH, oxygen levels).

  • Substrate Addition : Once the desired cell density is reached, ethyl benzoate is added to the culture medium.

  • Biotransformation : The microbial cells take up the substrate and the dioxygenase enzyme converts it into the corresponding cis-diol.

  • Extraction : After a set period, the fermentation broth is harvested. The cells are separated, and the diol product is extracted from the aqueous medium using an organic solvent.

  • Purification : The extracted product is then purified, typically by chromatography, to yield the enantiopure diol.

G cluster_2 Chemoenzymatic Synthesis Ethyl_Benzoate Ethyl Benzoate cis_Diol Chiral cis-Diol Ethyl_Benzoate->cis_Diol E. coli with Dioxygenase Hetero_Diels_Alder Hetero-Diels-Alder Adduct cis_Diol->Hetero_Diels_Alder Chemical transformations Oseltamivir Oseltamivir (Formal Synthesis) Hetero_Diels_Alder->Oseltamivir Further chemical steps

Caption: Overview of a chemoenzymatic route to Oseltamivir.

Comparative Performance Analysis

The choice of a synthetic route for a pharmaceutical agent like Oseltamivir depends on a multitude of factors, including cost, scalability, safety, and environmental impact. The following table summarizes the key quantitative data for the discussed routes.

ParameterIndustrial Route (from Shikimic Acid)Corey's SynthesisChemoenzymatic Synthesis
Starting Materials (-)-Shikimic Acid1,3-Butadiene, Acrylic AcidEthyl Benzoate
Overall Yield 17-22% (azide-free variant)[6][11]~30% (not fully optimized)[12]~10% (from ethyl benzoate)[18]
Number of Steps ~8-12 steps[9][19]~12 steps[20]~10 steps[17]
Key Advantages Established, scalable, chiral pool startIndependent of natural product supply, azide-freeGreen chemistry, high enantioselectivity
Key Challenges Shikimic acid supply, historical azide useUse of cryogenic conditions, stereocontrolFermentation scale-up, product titer

Conclusion

The synthesis of Oseltamivir is a testament to the ingenuity and evolution of modern organic synthesis.

  • The industrial synthesis from shikimic acid remains the benchmark for large-scale production, having undergone significant optimization to improve safety and efficiency.[10][11] Its primary vulnerability lies in its reliance on a specific natural feedstock.

  • Corey's de novo synthesis represents a strategic triumph, demonstrating that this complex molecule can be constructed efficiently from basic chemical building blocks.[12] This provides a crucial alternative pathway, ensuring that production can be maintained even if the primary supply chain is disrupted.

  • The chemoenzymatic approach highlights the future of pharmaceutical synthesis, where the integration of biocatalysis can lead to more sustainable and elegant solutions.[15][16] While challenges in scale-up remain, the ability to generate complex chiral intermediates from simple achiral precursors in a single, environmentally benign step is a powerful paradigm for future drug development.

Ultimately, the optimal synthetic route depends on the specific context, balancing economic factors, supply chain security, and environmental considerations. The continued exploration of diverse synthetic strategies is vital for ensuring a robust and reliable supply of life-saving medicines like Oseltamivir.

References

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Comparative

A Senior Application Scientist's Guide to Evaluating Alternatives for 4-(Aminomethyl)benzene-1,3-diol in Research

Introduction: The Versatility and Challenges of the 4-(Aminomethyl)benzene-1,3-diol Scaffold In the landscape of medicinal chemistry and drug discovery, the 4-(Aminomethyl)benzene-1,3-diol scaffold, a derivative of resor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Challenges of the 4-(Aminomethyl)benzene-1,3-diol Scaffold

In the landscape of medicinal chemistry and drug discovery, the 4-(Aminomethyl)benzene-1,3-diol scaffold, a derivative of resorcinol, serves as a valuable building block. Its unique structure, featuring a di-hydroxy-substituted aromatic ring and an aminomethyl group, provides a versatile platform for interacting with various biological targets. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the aminomethyl group offers a basic center for salt formation and further derivatization. This combination of features has led to its investigation in diverse therapeutic areas, including as a protein synthesis inhibitor and a component in potential anticancer agents.[1]

However, like any chemical scaffold, 4-(Aminomethyl)benzene-1,3-diol is not without its potential liabilities. Phenolic compounds can be susceptible to metabolic oxidation, potentially leading to the formation of reactive quinone species. Furthermore, the physicochemical properties of the scaffold may not be optimal for every biological target, necessitating the exploration of structural analogs to enhance potency, selectivity, metabolic stability, or to circumvent existing patents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate alternatives to 4-(Aminomethyl)benzene-1,3-diol. We will delve into the principles of bioisosteric replacement, present a case study on tyrosinase inhibitors, and provide detailed experimental protocols for the comparative evaluation of novel compounds.

The Strategy of Bioisosteric Replacement: A Rational Approach to Drug Design

Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of a molecule or a fragment with another that has similar physical and chemical properties, leading to a comparable biological activity.[2] This strategy is not merely about swapping atoms but about understanding the critical interactions between a ligand and its target and replacing a functional group with another that maintains or improves these interactions while optimizing the overall properties of the molecule.

When considering alternatives to the 4-(Aminomethyl)benzene-1,3-diol scaffold, the focus is often on replacing the resorcinol (benzene-1,3-diol) moiety. The goal is to retain the key hydrogen bonding interactions of the hydroxyl groups while potentially improving metabolic stability and other pharmacokinetic parameters.

Common Bioisosteric Replacements for the Resorcinol Moiety:

  • Heterocyclic Rings: Introducing nitrogen or other heteroatoms into the aromatic ring can modulate the electronic properties and metabolic stability. Examples include:

    • Benzimidazolones: These structures can mimic the hydrogen-bonding capabilities of the diol.

    • Benzoxazolones: Similar to benzimidazolones, they offer a different arrangement of hydrogen bond donors and acceptors.

    • Indoles and Quinolines: These can also serve as phenol bioisosteres, impacting the molecule's pharmacokinetic and pharmacodynamic profiles.[3]

  • Modification of the Substituent Pattern: Shifting the position of the hydroxyl groups (e.g., to a catechol structure) or altering the nature and position of the aminomethyl group can have profound effects on biological activity.

The following sections will provide a practical guide on how to apply these principles and experimentally validate the performance of potential alternatives.

Case Study: Tyrosinase Inhibitors - A Fertile Ground for Resorcinol Derivatives and Their Alternatives

Tyrosinase is a key enzyme in melanin biosynthesis, making it a significant target for developing treatments for hyperpigmentation disorders. Resorcinol derivatives have emerged as a promising class of tyrosinase inhibitors, with the meta-dihydroxy arrangement being particularly effective.[4] The structure-activity relationship (SAR) of 4-substituted resorcinol derivatives has been extensively studied, providing a rich dataset for understanding the impact of structural modifications.[5][6]

Comparative Performance of 4-Substituted Resorcinol Derivatives as Tyrosinase Inhibitors

The inhibitory potency of 4-substituted resorcinol derivatives against mushroom tyrosinase is highly dependent on the nature of the substituent at the 4-position. The following table summarizes the IC50 values for a series of such compounds, demonstrating the impact of these modifications.

Compound ID4-Position SubstituentIC50 (µM) against Mushroom TyrosinaseReference
1 H (Resorcinol)>100[5]
2 -CH2CH3 (4-Ethylresorcinol)1.58[5]
3 -(CH2)2CH3 (4-Propylresorcinol)0.79[5]
4 -(CH2)3CH3 (4-Butylresorcinol / Rucinol)0.56[5]
5 -(CH2)5CH3 (4-Hexylresorcinol)0.84[5]
6 Adamantyl0.90 - 1.35[5]
7 Cinnamic acid derivative (fluoro-substituted)0.5[5]

This table is a representation of data from cited literature and is intended for comparative purposes. Actual IC50 values may vary based on experimental conditions.

The data clearly indicates that the introduction of a hydrophobic alkyl chain at the 4-position significantly enhances the inhibitory activity against tyrosinase, with an optimal chain length appearing to be around three to four carbons. This suggests that a hydrophobic pocket in the enzyme's active site accommodates this substituent.

Experimental Protocols for Evaluating Novel Alternatives

The following protocols provide a detailed, step-by-step guide for the experimental evaluation of novel alternatives to 4-(Aminomethyl)benzene-1,3-diol. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: In Vitro Enzyme Inhibition Assay (Tyrosinase Model)

This protocol describes a colorimetric assay to determine the inhibitory effect of a test compound on mushroom tyrosinase activity, using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • For the control wells, add 20 µL of the solvent instead of the test compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - Tyrosinase - L-DOPA - Test Compounds B Dispense Compounds & Enzyme into 96-well plate A->B Dispense C Pre-incubate B->C Incubate D Add L-DOPA to initiate reaction C->D Initiate E Measure Absorbance at 475 nm over time D->E Read F Calculate Reaction Rates & % Inhibition E->F Process Data G Determine IC50 Value F->G Analyze

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This protocol utilizes a cell-free transcription/translation system to assess the ability of a test compound to inhibit protein synthesis.[7][8]

Materials:

  • Cell-free E. coli S30 extract system for transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

  • Test compounds dissolved in a suitable solvent

  • TCA (Trichloroacetic acid)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, plasmid DNA, and the amino acid mixture (containing the radiolabeled amino acid).

    • Add the test compound at various concentrations to the reaction tubes. Include a vehicle-only control and a positive control (e.g., chloramphenicol).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Protein Precipitation and Collection:

    • Stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

    • Collect the precipitated protein by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protein_Synthesis_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_processing Processing cluster_quantification Quantification A Combine Cell-Free Extract, DNA, Amino Acids, and Test Compound B Incubate at 37°C A->B Start C Precipitate Protein with TCA B->C Stop D Collect Precipitate on Filters C->D Filter E Measure Radioactivity with Scintillation Counter D->E Count F Calculate % Inhibition and IC50 E->F Analyze MTT_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat Cells with Test Compounds A->B Next Day C Incubate B->C Incubate D Add MTT Reagent and Incubate C->D Develop E Solubilize Formazan Crystals D->E Solubilize F Measure Absorbance at 570 nm E->F Read G Calculate % Viability and IC50 F->G Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The evaluation of alternatives to established scaffolds like 4-(Aminomethyl)benzene-1,3-diol is a critical process in modern drug discovery. A rational, data-driven approach, grounded in the principles of bioisosterism and supported by robust experimental validation, is essential for the successful optimization of lead compounds.

This guide has provided a framework for this process, using the well-studied example of tyrosinase inhibitors to illustrate the impact of structural modifications. The detailed protocols for key in vitro assays offer a starting point for the comprehensive evaluation of novel analogs.

As our understanding of disease biology and drug-target interactions continues to grow, the need for novel chemical matter will only increase. By systematically exploring the chemical space around privileged scaffolds like 4-(Aminomethyl)benzene-1,3-diol, researchers can uncover new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

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  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

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  • Preparation and evaluation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors. 3-Hydroxyphenol analogues and bioisosteric replacements. Bioorganic & Medicinal Chemistry. [Link]

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  • ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]

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  • Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors. Nature Chemistry. [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. [Link]

  • Synthesis, biological evaluation and molecular docking of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs containing the piperazine moiety. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

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Validation

A Comparative Guide to the Biological Potency of 4-(Aminomethyl)benzene-1,3-diol and Its Analogs

In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is paramount to the rational design of potent and selective therapeutic agents. This guide provides a comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is paramount to the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological potency of 4-(aminomethyl)benzene-1,3-diol and its structurally related analogs. We will delve into the nuances of how subtle molecular modifications can profoundly impact biological activity, offering insights for researchers and professionals in drug development.

Introduction to 4-(Aminomethyl)benzene-1,3-diol

4-(Aminomethyl)benzene-1,3-diol, also known as 4-AMBD, is a molecule of interest due to its demonstrated biological activities. It has been identified as a carbamoylating agent that can inhibit protein synthesis by reversibly binding to the active site of the ribosome and blocking peptidyl transferase activity.[1] This mechanism ultimately hinders polypeptide chain elongation. Furthermore, 4-AMBD has exhibited cytotoxic effects on various cell lines, including rat cardiomyocytes and leukemia cells.[1] Its interaction with ribosomal protein S6 kinase 1 is suggested to inhibit cellular proliferation and induce apoptosis in cancer cells.[1] Given these properties, 4-AMBD serves as a valuable scaffold for the development of novel therapeutic agents.

Comparative Analysis of Analog Potency

The exploration of analogs of 4-(aminomethyl)benzene-1,3-diol has yielded compounds with a diverse range of biological activities, from antimalarial to anticancer. The following sections will compare these analogs, highlighting key structural modifications and their impact on potency.

Antimalarial Derivatives

A study focused on developing novel antimalarial agents synthesized a series of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives.[2] These compounds represent a significant structural departure from the simple 4-AMBD, featuring a more complex polyaromatic structure. The rationale behind this design was to target the telomeres of the Plasmodium falciparum parasite.[2]

The pharmacological evaluation of these compounds revealed significant antimalarial activity, with IC50 values in the submicromolar to micromolar range.[2] Notably, compound 1f , a 1,3-bis[(4-(3-(morpholin-1-yl)propyl)aminomethyl)phenoxy)methyl]benzene derivative, emerged as a highly potent candidate with a favorable cytotoxicity/antiprotozoal activity ratio.[2]

Table 1: Comparative Antimalarial Activity of Selected Analogs [2]

CompoundStructureTarget StrainIC50 (µM)Cytotoxicity (HepG2, IC50 in µM)Selectivity Index (SI)
1f 1,3-bis[(4-(3-(morpholin-1-yl)propyl)aminomethyl)phenoxy)methyl]benzeneP. falciparum 3D7 (chloroquine-sensitive)--594
1j 1,3-bis[((substituted aminomethyl)phenyl)methyl]benzene derivativeP. falciparum 3D7-->303
2p 1,3-bis[((substituted aminomethyl)phenoxy)methyl]benzene derivativeP. falciparum 3D7-->280
2q 1,3-bis[((substituted aminomethyl)phenoxy)methyl]benzene derivativeP. falciparum 3D7-->217
2k 1,3-bis[(4-(pyridin-2-ylethylaminomethyl)phenyl)methyl]benzeneP. falciparum W2 (chloroquine-resistant)-->178

Note: Specific IC50 values for each compound were not detailed in the provided search result, but the selectivity index indicates high potency against the parasite with low host cell toxicity.

Interestingly, while the initial hypothesis targeted G-quadruplex stabilization in parasitic telomeres, the study found no clear correlation between this mechanism and the observed antimalarial activity, suggesting an alternative mode of action.[2]

Anticancer and DNA Methyltransferase Inhibiting Analogs

The core aminomethylphenyl structure is also present in analogs designed as inhibitors of DNA methyltransferases (DNMTs), which are crucial targets in cancer therapy. One study explored derivatives of SGI-1027, a known DNMT inhibitor, which share structural similarities with 4-AMBD analogs.[3][4] These compounds feature a 4-amino-N-(4-aminophenyl)benzamide backbone.

The structure-activity relationship studies revealed several key insights:

  • The nature and size of aromatic substituents significantly influence inhibitory activity. Bicyclic moieties like quinoline were well-tolerated, while larger tricyclic systems such as acridine diminished activity.[3][4]

  • The presence of a methylene or carbonyl group to conjugate the quinoline moiety was found to decrease the activity.[3][4]

Another study investigated aminomethyl compounds derived from eugenol for their in vivo anticancer activity.[5] These compounds, specifically 4-allyl-2-(benzylaminomethyl)-6-methoxyphenol and 4-allyl-2-{((furan-2-ylmethyl)-amino)-methyl}-6-methoxyphenol, demonstrated the ability to reduce tumor weight in a fibrosarcoma model.[5] A comparison with related benzoxazine derivatives suggested that the more hydrophilic aminomethyl compounds were slightly less active than their more lipophilic counterparts.[5]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 4-(aminomethyl)benzene-1,3-diol and its analogs allow for the deduction of several structure-activity relationships.

SAR_Insights cluster_core Core Scaffold: 4-(Aminomethyl)benzene-1,3-diol cluster_modifications Structural Modifications cluster_activity Impact on Biological Potency Core 4-(Aminomethyl)benzene-1,3-diol Mod1 Substitution on Amino Group Core->Mod1 Mod2 Modification of Benzene Ring Core->Mod2 Mod3 Dimerization/Oligomerization Core->Mod3 Mod4 Introduction of Heterocycles Core->Mod4 Activity1 Altered Target Specificity Mod1->Activity1 Activity2 Increased/Decreased Potency Mod1->Activity2 Mod2->Activity2 Activity3 Modified Pharmacokinetics Mod2->Activity3 Mod3->Activity2 Mod4->Activity1 Mod4->Activity2

Caption: General Structure-Activity Relationship (SAR) flow for 4-(Aminomethyl)benzene-1,3-diol analogs.

  • The Aminomethyl Group: The primary amine is a critical feature. Substitutions on this nitrogen can drastically alter biological activity. For instance, in the antimalarial analogs, complex substitutions led to potent compounds.[2]

  • The Benzene Ring: The substitution pattern on the phenyl ring is crucial. The position of the hydroxyl groups in the parent compound contributes to its activity. In more complex analogs, additional substituents like halogens or trifluoromethyl groups can enhance potency.[6]

  • Overall Molecular Size and Lipophilicity: As seen with the eugenol derivatives, increasing lipophilicity can lead to enhanced in vivo anticancer activity.[5] However, the impact of size is target-dependent, as larger aromatic systems were detrimental for DNMT inhibition.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of biological potency data, standardized experimental protocols are essential. The following is a representative workflow for assessing the in vitro antimalarial and cytotoxic activity of novel analogs.

In Vitro Antimalarial Activity Assay

This protocol is based on the methods used for evaluating the antimalarial activity of the 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives.[2]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Plasmodium falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7 and W2)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum (Albumax II)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well containing 100 µL of the diluted compounds. Include positive (chloroquine) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds against a human cell line (e.g., HepG2).

Materials:

  • HepG2 human hepatoma cell line

  • DMEM medium supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

  • Data Analysis: Calculate the CC50 values in the same manner as the IC50 values.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_antimalarial Antimalarial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Start Synthesize Analogs Prep Prepare Stock Solutions (DMSO) Start->Prep Treat_Pfal Treat with Compounds (72h) Prep->Treat_Pfal Treat_HepG2 Treat with Compounds (48h) Prep->Treat_HepG2 Culture_Pfal Culture P. falciparum Culture_Pfal->Treat_Pfal Stain_Pfal Lyse & Stain (SYBR Green I) Treat_Pfal->Stain_Pfal Read_Pfal Measure Fluorescence Stain_Pfal->Read_Pfal IC50 Calculate IC50 Read_Pfal->IC50 Culture_HepG2 Culture HepG2 Cells Culture_HepG2->Treat_HepG2 Viability Assess Viability (Resazurin) Treat_HepG2->Viability Read_HepG2 Measure Fluorescence/Absorbance Viability->Read_HepG2 CC50 Calculate CC50 Read_HepG2->CC50 SI Determine Selectivity Index (CC50/IC50) IC50->SI CC50->SI

Caption: Workflow for assessing the biological potency of novel compounds.

Conclusion

The comparative analysis of 4-(aminomethyl)benzene-1,3-diol and its analogs underscores the profound impact of structural modifications on biological potency and target specificity. While the parent compound exhibits activity through the inhibition of protein synthesis, its analogs have been successfully engineered to display potent antimalarial and anticancer properties through diverse mechanisms. The key to advancing these scaffolds toward clinical relevance lies in a continued, systematic exploration of structure-activity relationships, guided by robust and reproducible biological evaluation. This guide provides a framework for such endeavors, emphasizing the importance of rational design and rigorous experimental validation in the pursuit of novel therapeutics.

References

  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • MDPI. Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. [Link]

  • PMC. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]

  • Amanote Research. Design, Synthesis, and Pharmacological Evaluation of. [Link]

  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • CUNY Academic Works. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [Link]

  • PubMed. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. [Link]

  • Beilstein Journals. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. [Link]

  • ResearchGate. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. [Link]

Sources

Comparative

A Comparative Guide to the Molecular Docking of 4-(Aminomethyl)benzene-1,3-diol with Key Cellular Targets

This guide provides a comprehensive analysis of the molecular docking interactions of 4-(Aminomethyl)benzene-1,3-diol with its putative protein targets: the ribosomal Peptidyl Transferase Center (PTC) and the Ribosomal P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the molecular docking interactions of 4-(Aminomethyl)benzene-1,3-diol with its putative protein targets: the ribosomal Peptidyl Transferase Center (PTC) and the Ribosomal Protein S6 Kinase 1 (S6K1). As a compound implicated in the inhibition of protein synthesis, understanding its binding modalities at an atomic level is crucial for rational drug design and development.

This document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offers a framework for a self-validating computational experiment, and compares the predicted performance of 4-(Aminomethyl)benzene-1,3-diol with established inhibitors for each target. All protocols and claims are substantiated with citations to authoritative sources.

Introduction to 4-(Aminomethyl)benzene-1,3-diol and its Targets

4-(Aminomethyl)benzene-1,3-diol is a small molecule that has been identified as a potential inhibitor of protein synthesis. Its mechanism of action is believed to involve the direct inhibition of the ribosome, the molecular machine responsible for translating mRNA into protein, and the modulation of signaling pathways that control cell growth and proliferation.

Two primary targets have been proposed:

  • The Peptidyl Transferase Center (PTC): Located within the large ribosomal subunit, the PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. It is a well-established target for a variety of antibiotics. The PTC is a ribozyme, meaning its catalytic activity is mediated by ribosomal RNA (rRNA), not protein[1].

  • Ribosomal Protein S6 Kinase 1 (S6K1): A serine/threonine kinase that plays a pivotal role in the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism[2]. Overexpression and hyperactivity of S6K1 are implicated in various diseases, including cancer and diabetes, making it a compelling therapeutic target.

This guide will outline a proposed in silico molecular docking study of 4-(Aminomethyl)benzene-1,3-diol against both targets and compare its predicted binding affinity and interactions with known inhibitors.

Comparative Molecular Docking Analysis

To objectively evaluate the potential of 4-(Aminomethyl)benzene-1,3-diol as an inhibitor, its predicted binding characteristics will be compared against well-characterized inhibitors of both S6K1 and the ribosomal PTC.

Target 1: Ribosomal Protein S6 Kinase 1 (S6K1)

S6K1 is a key downstream effector of the mTOR signaling pathway. Its inhibition is a validated strategy in cancer therapy. For this comparative analysis, we will use PF-4708671 , a potent and highly specific inhibitor of S6K1, as the primary reference compound. Other natural compounds like Hecogenin and Glabrene which have been identified as potential S6K1 inhibitors through virtual screening will also be considered[3][4].

Table 1: Comparative Docking Data for S6K1 Inhibitors

CompoundKnown AffinityPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
4-(Aminomethyl)benzene-1,3-diol Not determinedTBDTBD
PF-4708671 K_i = 20 nM, IC_50 = 160 nM[5](Literature range typically -8 to -12)(Literature reported: Hinge region, catalytic loop)
Hecogenin Identified as a potential inhibitor(Literature reported: High affinity)(Literature reported: S6K1 binding pocket)
Glabrene Identified as a potential inhibitor(Literature reported: High affinity)(Literature reported: S6K1 binding pocket)

Rationale for Comparison: PF-4708671 is a well-validated, potent, and selective S6K1 inhibitor, making it an excellent benchmark for assessing the potential efficacy of a novel compound. Comparing the predicted binding energy and interaction patterns of 4-(Aminomethyl)benzene-1,3-diol with those of PF-4708671 will provide a strong indication of its potential as a competitive inhibitor.

Target 2: The Ribosomal Peptidyl Transferase Center (PTC)

The PTC is the active site of the ribosome and a proven target for antibiotics. For our comparative analysis, we will use Chloramphenicol , a classic broad-spectrum antibiotic that functions by inhibiting peptide bond formation at the PTC[1].

Table 2: Comparative Docking Data for PTC Inhibitors

CompoundKnown AffinityPredicted Binding Energy (kcal/mol)Key Interacting Nucleotides (Predicted)
4-(Aminomethyl)benzene-1,3-diol Not determinedTBDTBD
Chloramphenicol K_d ~ 2-5 µM-6.77[6]A2451, A2452[1]
Clindamycin Potent inhibitor(Literature range typically -6 to -9)(Literature reported: A-site of PTC)

Rationale for Comparison: Chloramphenicol's mechanism of action and binding site within the PTC are extensively characterized through structural and biochemical studies. Comparing the docking pose and interactions of 4-(Aminomethyl)benzene-1,3-diol with those of chloramphenicol will reveal whether it is likely to bind to the same functional site and act through a similar competitive mechanism.

Experimental Protocols: A Proposed Molecular Docking Workflow

The following section details a rigorous, step-by-step protocol for a proposed molecular docking study of 4-(Aminomethyl)benzene-1,3-diol against both S6K1 and the ribosomal PTC using AutoDock Vina, a widely used and validated open-source docking program.

I. Preparation of Target Protein and Ligand Structures

Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is designed to ensure that both the protein and the ligand are in a chemically correct and computationally ready state.

  • Target Protein Preparation:

    • S6K1: Obtain the crystal structure of human S6K1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 7N93 , which shows S6K1 in complex with an inhibitor[7].

    • Ribosome: Obtain the cryo-EM structure of the human ribosome. A relevant structure is PDB ID: 8VR8 , which includes the 50S subunit containing the PTC[8].

    • Cleaning the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

    • Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Kollman charges). This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.

  • Ligand Preparation:

    • Obtain the 3D structure of 4-(Aminomethyl)benzene-1,3-diol. This can be done by retrieving the structure from a database like PubChem and performing a geometry optimization using a computational chemistry package.

    • The structures of the reference inhibitors (PF-4708671 and Chloramphenicol) should also be prepared in the same manner to ensure consistency.

    • Assign rotatable bonds for the ligand to allow for conformational flexibility during the docking process.

II. Molecular Docking with AutoDock Vina

Workflow Diagram:

G cluster_prep Preparation Phase cluster_docking Docking Phase (AutoDock Vina) cluster_analysis Post-Docking Analysis PDB Download PDB Structures (S6K1: 7N93, Ribosome: 8VR8) Clean Clean Protein Structures (Remove water, etc.) PDB->Clean Ligand Prepare Ligand Structures (Target & References) Grid Define Grid Box (Center on active site) Ligand->Grid Hydrogens Add Hydrogens & Charges Clean->Hydrogens Hydrogens->Grid Run Run Docking Simulation Grid->Run Analyze Analyze Results (Binding Energy, Poses) Run->Analyze Compare Compare Binding Energies (Table 1 & 2) Analyze->Compare Visualize Visualize Interactions (PyMOL, Discovery Studio) Compare->Visualize Report Generate Report Visualize->Report

Caption: Molecular docking workflow from preparation to analysis.

Step-by-Step Protocol:

  • Grid Box Definition:

    • For both S6K1 and the ribosomal PTC, define a 3D grid box that encompasses the known active site.

    • S6K1: Center the grid box on the ATP-binding pocket, as identified from the co-crystallized inhibitor in PDB entry 7N93.

    • Ribosomal PTC: Center the grid box on the known binding site of chloramphenicol, which includes nucleotides A2451 and A2452[1].

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

  • Running the Docking Simulation:

    • Use the prepared protein and ligand files, along with the grid box parameters, as input for AutoDock Vina.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a high value (e.g., 20) to ensure a comprehensive exploration of possible binding modes.

  • Analysis of Docking Results:

    • AutoDock Vina will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

    • Record the binding energies for 4-(Aminomethyl)benzene-1,3-diol and the reference inhibitors for each target.

    • Visualize the top-ranked binding poses using molecular graphics software to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein/rRNA.

Visualization of Key Interactions

The following diagrams illustrate the key signaling pathway involving S6K1 and the general process of protein synthesis at the ribosome.

S6K1_Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibitor 4-(Aminomethyl)benzene-1,3-diol (Proposed Inhibitor) Inhibitor->S6K1 Inhibits

Caption: The mTOR/S6K1 signaling pathway and the proposed point of inhibition.

Ribosome_Function Ribosome Ribosome (70S/80S) PTC Peptidyl Transferase Center (PTC) Ribosome->PTC mRNA mRNA Template mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->PTC Peptide_Bond Peptide Bond Formation PTC->Peptide_Bond Polypeptide Growing Polypeptide Chain Peptide_Bond->Polypeptide Inhibitor 4-(Aminomethyl)benzene-1,3-diol (Proposed Inhibitor) Inhibitor->PTC Inhibits

Caption: The central role of the PTC in ribosomal protein synthesis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the potential of 4-(Aminomethyl)benzene-1,3-diol as a dual inhibitor of S6K1 and the ribosomal PTC through molecular docking. By comparing its predicted binding characteristics with those of established inhibitors, researchers can gain valuable insights into its potential efficacy and mechanism of action.

The proposed workflow emphasizes the importance of careful preparation of molecular structures and the use of validated docking software to generate reliable in silico data. The subsequent analysis of binding energies and intermolecular interactions will provide a solid foundation for further experimental validation, such as in vitro kinase assays and ribosome profiling experiments. This integrated computational and experimental approach is essential for the successful development of novel therapeutic agents.

References

  • Wikipedia contributors. (2023). Peptidyl transferase center. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). P70-S6 Kinase 1. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Alam, A., Khan, M. S., Mathur, Y., Sulaimani, M. N., Farooqui, N., Ahmad, S. F., ... & Mohammad, T. (2023). Structure-based identification of potential inhibitors of ribosomal protein S6 kinase 1, targeting cancer therapy: a combined docking and molecular dynamics simulations approach. Journal of Biomolecular Structure and Dynamics, 1-15.
  • RCSB PDB. (n.d.). 7N93: P70 S6K1 IN COMPLEX WITH MSC2363318A-1. Retrieved from [Link]

  • RCSB PDB. (n.d.). 8VR8: Structure of Mycobacterium smegmatis 50S ribosomal subunit bound to HflX and chloramphenicol:50S-HflX-B-Clm. Retrieved from [Link]

  • Frimayanti, N., et al. (2022). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent.

Sources

Validation

Spectroscopic Differentiation of Aminomethylbenzene Isomers: A Comparative Guide

Topic: Spectroscopic Data Comparison of Aminomethylbenzene Isomers Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and drug development, distinguishing between structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison of Aminomethylbenzene Isomers Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and drug development, distinguishing between structural isomers of aminomethylbenzene (


, MW 107.15  g/mol ) is a critical quality control challenge. The term "aminomethylbenzene" chemically refers to Benzylamine  (phenylmethanamine), but in synthesis and metabolic studies, it is frequently confused with its ring-substituted isomers, the Toluidines  (o-, m-, p-aminotoluene).

While these compounds share the same molecular mass and elemental composition, their pharmacological profiles differ drastically. Benzylamine is a common precursor in organic synthesis, whereas toluidines are aniline derivatives with distinct toxicological properties. This guide provides a definitive spectroscopic framework—utilizing NMR, IR, and MS—to objectively identify and differentiate these isomers.

The Isomer Landscape

Before analyzing the spectra, we must define the structural differences that dictate the spectroscopic signals.

Common NameIUPAC NameStructure DescriptionKey Feature
Benzylamine Phenylmethanamine

Exocyclic amine (Aliphatic)
o-Toluidine 2-Methylaniline2-methylbenzeneamineOrtho-substituted aromatic amine
m-Toluidine 3-Methylaniline3-methylbenzeneamineMeta-substituted aromatic amine
p-Toluidine 4-Methylaniline4-methylbenzeneaminePara-substituted aromatic amine
Strategic Identification Workflow

The following decision tree outlines the most efficient logical path for identifying an unknown sample suspected to be a


 isomer.

IsomerID Start Unknown Sample (MW 107.15) MS_Step Step 1: Mass Spectrometry (EI) Start->MS_Step BasePeak30 Base Peak m/z 30 (Alpha Cleavage) MS_Step->BasePeak30 Primary Aliphatic Amine BasePeak106 Base Peak m/z 106 (M-1, Loss of H) MS_Step->BasePeak106 Aromatic Amine Result_Benzyl IDENTIFIED: Benzylamine BasePeak30->Result_Benzyl NMR_Step Step 2: 1H NMR (Aromatic Region) BasePeak106->NMR_Step Para 2 Doublets (AA'BB') Symmetric Pattern NMR_Step->Para Meta Singlet + Multiplets (Asymmetric) NMR_Step->Meta Ortho Complex Multiplet (4 distinct env.) NMR_Step->Ortho Result_Para IDENTIFIED: p-Toluidine Para->Result_Para IR_Check Step 3: IR Confirmation (C-H Wagging) Meta->IR_Check Ortho->IR_Check Result_Meta IDENTIFIED: m-Toluidine IR_Check->Result_Meta ~770 & 880 cm⁻¹ Result_Ortho IDENTIFIED: o-Toluidine IR_Check->Result_Ortho ~750 cm⁻¹ (Strong)

Figure 1: Logical workflow for the spectroscopic differentiation of C7H9N isomers.

Deep Dive: Spectroscopic Analysis
A. Mass Spectrometry (MS)

Mass spectrometry provides the fastest binary distinction between Benzylamine and the Toluidines.

  • Benzylamine (Aliphatic Amine Behavior):

    • Mechanism: Undergoes

      
      -cleavage , a dominant fragmentation pathway for primary aliphatic amines.[1] The bond between the 
      
      
      
      -carbon (CH2) and the benzene ring cleaves.
    • Diagnostic Peak: m/z 30 (

      
      ). This peak is often the base peak (100% intensity).
      
    • Secondary Peak: m/z 91 (Tropylium ion,

      
      ) is also present but the presence of m/z 30 is the key differentiator.
      
  • Toluidines (Aromatic Amine Behavior):

    • Mechanism: The Nitrogen is attached directly to the aromatic ring.

      
      -cleavage to form m/z 30 is impossible. Instead, they lose a hydrogen atom to form a resonance-stabilized cation (Azatropylium).
      
    • Diagnostic Peak: m/z 106 (

      
      ). This is typically the base peak.
      
    • Differentiation: Absence of m/z 30 .

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the specific toluidine isomers (ortho vs. meta vs. para).

1H NMR Comparison (in


): 
FeatureBenzylaminep-Toluidinem-Toluidineo-Toluidine
Methyl/Methylene Singlet, ~3.8 ppm (

)
Singlet, ~2.2 ppm (

)
Singlet, ~2.3 ppm (

)
Singlet, ~2.1 ppm (

)
Amine (

)
Broad singlet, variable (1.5-2.0 ppm)Broad singlet, variable (3.3-3.6 ppm)Broad singlet, variableBroad singlet, variable
Aromatic Region Multiplet, 7.2-7.4 ppm (5H)Two Doublets (AA'BB') ~6.6 & 6.9 ppmMultiplet (Singlet + Doublets)Complex Multiplet (4 distinct env.)
  • Expert Insight: The p-toluidine spectrum is the easiest to identify due to its symmetry. You will see two distinct doublets in the aromatic region (integration 2:2). Benzylamine is unique because it lacks a methyl singlet in the 2.0-2.5 ppm range; instead, it has a methylene singlet near 3.8 ppm.

13C NMR Comparison:

  • Benzylamine: Distinct aliphatic carbon signal at ~46 ppm (

    
    ).
    
  • Toluidines: Methyl carbon signal at ~17-21 ppm .

C. Infrared Spectroscopy (IR)

IR is useful for quick verification of the substitution pattern (fingerprint region).

  • N-H Stretching (3300-3500 cm⁻¹): All isomers show two bands (symmetric/asymmetric stretch) characteristic of primary amines.

  • C-N Stretching:

    • Toluidines (Aromatic): Strong band at 1250-1335 cm⁻¹ .

    • Benzylamine (Aliphatic): Weaker band at 1020-1250 cm⁻¹ .

  • Out-of-Plane Bending (Diagnostic Region 650-900 cm⁻¹):

    • p-Toluidine: Single strong band at ~810-840 cm⁻¹ .

    • m-Toluidine: Two bands at ~770 cm⁻¹ and ~880 cm⁻¹ .

    • o-Toluidine: Single strong band at ~750 cm⁻¹ .

    • Benzylamine: Monosubstituted benzene pattern (two peaks at ~690 & 730-770 cm⁻¹ ).

Experimental Protocol: Standardized Acquisition

To ensure data comparability, follow this self-validating protocol.

Materials:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • High-grade NMR tubes (5mm).

  • Analytes (>98% purity).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the amine sample in 0.6 mL of

    
    .
    
    • Why: This concentration prevents viscosity broadening while ensuring sufficient signal-to-noise ratio.

  • Shimming: Perform automated gradient shimming. Ensure the TMS peak half-width is <0.8 Hz.

  • Acquisition (1H NMR):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 second (sufficient for protons).

    • Scans: 16.

  • Processing:

    • Reference the TMS peak to 0.00 ppm.[2][3]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

  • Validation Check:

    • Check the integration of the aromatic region vs. the aliphatic region.[4]

    • Benzylamine: Ratio should be 5:2 (Aromatic:CH2).

    • Toluidines: Ratio should be 4:3 (Aromatic:CH3).

Summary Data Table
IsomerMW1H NMR (Key Shift)MS Base PeakIR Diagnostic (Bend)
Benzylamine 107.15

3.8 ppm (s, 2H,

)
m/z 30 690, 730 cm⁻¹
o-Toluidine 107.15

2.1 ppm (s, 3H,

)
m/z 106~750 cm⁻¹
m-Toluidine 107.15

2.3 ppm (s, 3H,

)
m/z 106770, 880 cm⁻¹
p-Toluidine 107.15

2.2 ppm (s, 3H,

)
m/z 106810-840 cm⁻¹
References
  • National Institute of Standards and Technology (NIST). o-Toluidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook.[4] Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (2023).[5] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity and Identity of Synthesized Compounds

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of scientific research and pharmaceutical development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of the essential analytical techniques employed for this purpose, offering insights into their underlying principles, practical applications, and the interpretation of the data they generate.

The Orthogonal Approach: A Multi-faceted Strategy for Confidence

No single analytical technique can unequivocally establish both the identity and purity of a synthesized compound. Therefore, a well-designed analytical strategy employs a combination of orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and confident profile of the target molecule. This guide will explore the most powerful and commonly used techniques, categorized by the properties they assess.

Part I: Chromatographic Techniques - The Power of Separation

Chromatography is fundamental to purity assessment, separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] The primary output, a chromatogram, provides a visual representation of the separated components, with the area of each peak corresponding to the relative amount of that component.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[2] It offers high sensitivity and accuracy for both qualitative and quantitative analysis of a wide range of compounds.[3][4]

HPLC separates compounds based on their polarity. In Reverse-Phase HPLC (RP-HPLC) , the most common mode, a nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a characteristic property of a compound under a specific set of conditions.

  • System Preparation:

    • Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. .

    • Purge the HPLC system to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh the synthesized compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Method Parameters:

    • Column: A C18 column is a common starting point for many small molecules.

    • Mobile Phase: A gradient elution is typically used for purity analysis, starting with a high percentage of the aqueous phase and gradually increasing the percentage of the organic phase to elute compounds with a wide range of polarities.

    • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.

    • Injection Volume: Typically 5-20 µL.

    • Detector: A UV-Vis detector is most common, set to a wavelength where the compound of interest has strong absorbance.[1]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.

TechniquePrincipleStrengthsLimitations
HPLC Separation based on polarityHigh resolution, quantitative, widely applicableRequires compound to be soluble and have a chromophore for UV detection
UPLC/UHPLC Similar to HPLC but uses smaller particlesFaster analysis, higher resolution, lower solvent consumptionHigher backpressure, requires specialized instrumentation
GC Separation based on volatility and polarityExcellent for volatile and thermally stable compoundsNot suitable for non-volatile or thermally labile compounds
TLC Separation based on polarity on a plateSimple, rapid, inexpensive screening toolLower resolution, not as quantitative as HPLC

Part II: Spectroscopic Techniques - Unveiling the Molecular Structure

Spectroscopy involves the interaction of electromagnetic radiation with matter to provide information about a compound's structure and functional groups.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating the structure of organic molecules.[6][7][8] It provides detailed information about the chemical environment of individual atoms.[6][8]

NMR exploits the magnetic properties of atomic nuclei.[9] When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus.[8] The integration of NMR signals provides information on the relative number of nuclei, and spin-spin coupling reveals connectivity between neighboring atoms.[6]

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent.

    • "Shim" the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the TMS signal (0 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the proposed structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_Standard Add Internal Standard (e.g., TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Lock Lock Transfer->Lock Shim Shim Lock->Shim Acquire Acquire Spectrum Shim->Acquire Process Process Data Acquire->Process Reference Reference Spectrum Process->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Chemical Shifts & Coupling Patterns Integrate->Analyze

Caption: Workflow for structural confirmation by ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[9][10]

In a mass spectrometer, a sample is first ionized.[10] The resulting ions are then accelerated and separated based on their m/z ratio in a magnetic or electric field.[11] A detector then records the abundance of each ion.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound (typically 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion:

    • Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ for positive mode or [M-H]⁻ for negative mode).

    • The m/z value of this peak provides the molecular weight of the compound.

Comparison of Spectroscopic Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural information, connectivity, stereochemistryUnambiguous structure elucidation, non-destructiveRelatively low sensitivity, requires larger sample amounts
MS Molecular weight, elemental composition (high resolution), fragmentation patternsHigh sensitivity, small sample amount requiredDoes not provide detailed connectivity information, can be destructive
FTIR Presence of functional groupsFast, simple, non-destructiveProvides limited structural information, not suitable for complex mixtures
UV-Vis Presence of chromophores, concentrationQuantitative, simple, compatible with HPLCOnly applicable to compounds that absorb UV or visible light

Part III: Thermal and Elemental Analysis - Fundamental Properties

These techniques provide information about the fundamental physical and chemical properties of a compound.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[12] Impurities will typically broaden the melting point range and depress the melting point.[12]

The temperature at which a solid transitions to a liquid is its melting point. This is a characteristic physical property of a pure substance.

  • Sample Preparation:

    • Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly and observe the temperature at which the compound begins to melt and the temperature at which it is completely molten. This range is the melting point.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[13] This information is used to determine the empirical formula of the compound.[13][14]

A sample is combusted in an oxygen atmosphere, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.[15]

  • Sample Submission:

    • Submit a accurately weighed, pure sample to an analytical services laboratory.

  • Data Analysis:

    • The laboratory will provide the weight percentages of C, H, and N.

    • Convert these percentages to molar ratios to determine the empirical formula.

    • If the molecular weight is known (from mass spectrometry), the molecular formula can be determined.[16]

Formula_Determination EA Elemental Analysis (%C, %H, %N) EF Empirical Formula EA->EF Calculate Molar Ratios MS Mass Spectrometry (Molecular Weight) MF Molecular Formula MS->MF Compare with Empirical Formula Mass EF->MF

Caption: Determining the molecular formula.

Part IV: Validating the Methods - Ensuring Trustworthiness

For use in regulated environments, such as drug development, analytical methods must be validated to ensure they are reliable and suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[17][18][19]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Accuracy: The closeness of the test results to the true value.[20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19][20]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[20]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The assessment of purity and identity of synthesized compounds is a critical process that relies on a suite of orthogonal analytical techniques. Chromatographic methods excel at separating and quantifying impurities, while spectroscopic techniques provide unparalleled detail about molecular structure. Thermal and elemental analysis offer insights into fundamental physical and chemical properties. By employing a combination of these methods and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized compounds.

References

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. [Link]

  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. MDPI. [Link]

  • Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia MDPI. [Link]

  • A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. World Journal of Advanced Research and Reviews. [Link]

  • Chromatography in Pharma: Techniques, Case Studies & Trends. LinkedIn. [Link]

  • A REVIEW ON CHROMATOGRAPHIC TECHNIQUES AND THEIR APPLICATION IN ANALYSIS OF PHARMACEUTICALS. International Journal of Novel Research and Development. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Purdue University - Aston Labs. [Link]

  • Stoichiometry: Elemental Analysis. University of Illinois. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Synthesis by mass spectrometry. Chemistry World. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Structural elucidation by NMR(1HNMR). SlideShare. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Can the molecular formula be determined from an elemental analysis? Quora. [Link]

  • Spectroscopic Chemical Identification and Analysis Services. Triclinic Labs. [Link]

  • How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. LinkedIn. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Quality Guidelines. ICH. [Link]

  • Application of Mass Spectrometry in the Synthesis and Characterization of Metal Nanoclusters. ACS Publications. [Link]

  • Spectroscopic Analysis. EBSCO. [Link]

  • Understanding Spectrometry and Spectroscopy. ATA Scientific. [Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • An Overview of the Calorimetric Purity Measurement. ASTM International. [Link]

  • Determining Empirical and Molecular Formulas. LibreTexts. [Link]

  • Mass Spectrometry for Synthesis and Analysis. PubMed. [Link]

  • 3.5: Empirical Formulas from Analysis. Chemistry LibreTexts. [Link]

  • Thermal Analysis. SlideShare. [Link]

  • Thermal Analysis Techniques. EAG Laboratories. [Link]

  • Mass spectrometry. Wikipedia. [Link]

  • How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

Sources

Validation

The Convergence Protocol: Cross-Validating Computational Models with Wet-Lab Experimentation

Executive Summary: The End of the "Black Box" In modern drug discovery, the division between "dry lab" (computational) and "wet lab" (experimental) is the single largest source of failure. Computational models, no matter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The End of the "Black Box"

In modern drug discovery, the division between "dry lab" (computational) and "wet lab" (experimental) is the single largest source of failure. Computational models, no matter how advanced (including AlphaFold or FEP+), are approximations of reality. Conversely, experimental assays are plagued by artifacts—nonspecific binding in SPR, aggregation in biochemical assays, or crystal packing forces in X-ray diffraction.

This guide does not merely list methods; it proposes a Convergence Protocol . We compare the performance of isolated methodologies against an Integrated Computational-Experimental (ICE) Workflow. We demonstrate that cross-validating computational predictions with orthogonal experimental data is not just a "check-box" step but a self-correcting system that reduces false positives by up to 40%.

Part 1: Comparative Analysis of Validation Modalities

We evaluate three primary "products" (methodological approaches) used to determine molecular interaction: Static Computation (Docking) , Dynamic Computation (MD/FEP) , and Biophysical Experimentation (ITC/SPR/NMR) .

The Accuracy Matrix

The following table synthesizes performance data from recent benchmarks, comparing predictive accuracy against the "Ground Truth" of experimental thermodynamics.

FeatureMethod A: Static Docking Method B: Dynamic Simulation (MD/FEP) Method C: Biophysical Experiment (ITC/SPR)
Primary Metric Scoring Function (Arbitrary Units)

(kcal/mol)

,

,

,

Accuracy vs. Truth Low (

typical)
High (

kcal/mol)
Gold Standard (Ground Truth)
Throughput

compounds/day

compounds/week

samples/week
Key Blindspot Neglects entropy & solvationForce field bias; Sampling timeProtein immobilization artifacts; Aggregation
Cost Per Data Point < $0.01$50 - $500 (Compute time)$200 - $1,000 (Reagents/Time)
Critical Insight: The "Correlation Gap"

Researchers often fail because they attempt to validate Method A directly with Method C .

  • The Error: Comparing a Docking Score directly to an IC50 value.

  • The Reality: Docking scores are enthalpic approximations. They cannot predict the entropic penalty of binding.

  • The Solution: You must bridge the gap with Method B (Free Energy Perturbation or MD) before experimental validation.

Data Support: Recent studies on SHP2 allosteric inhibitors demonstrated that while docking failed to rank active compounds, FEP calculations achieved a correlation of


 with experimental data and a Mean Absolute Error (MAE) of just 0.5 kcal/mol [1].

Part 2: The Integrated Computational-Experimental (ICE) Workflow

This protocol is designed to be a self-validating loop. It requires that every computational prediction suggests a specific, testable experimental observable, and every experimental result refines the computational parameters.

Phase 1: Structural Stability Cross-Validation (MD NMR)

Before testing binding, you must validate that your computational protein model behaves like the physical protein in solution.

  • Computational Input: Run a 500ns Molecular Dynamics (MD) simulation of the apo-protein.

  • Experimental Observable: Nuclear Magnetic Resonance (NMR) NOEs (Nuclear Overhauser Effects) and

    
     order parameters.
    
  • The Validation Loop:

    • Calculate the theoretical NOEs from your MD trajectory.

    • Compare against experimental NOE distance restraints (< 5 Å).

    • Pass Criteria: No systematic violation of NOE upper bounds > 0.5 Å.

    • Fail Action: If MD shows high flexibility where NMR shows rigidity, your force field is incorrect, or the starting structure is a crystal artifact.

Phase 2: Thermodynamic Cross-Validation (FEP ITC)

This is the rigorous test for lead optimization.

  • Computational Input: Relative Binding Free Energy (RBFE) calculations using FEP (Free Energy Perturbation).

  • Experimental Observable: Isothermal Titration Calorimetry (ITC).

    • ITC is chosen over ELISA because it separates Enthalpy (

      
      ) and Entropy (
      
      
      
      ).
  • The Mechanism:

    • If FEP predicts high affinity (

      
      ) driven by water displacement (Entropy), but ITC shows the binding is Enthalpy-driven, the model is right for the wrong reasons. 
      
    • Corrective Action: Re-evaluate water placement in the binding pocket using 3D-RISM or Grand Canonical Monte Carlo (GCMC).

Phase 3: Kinetic Cross-Validation (SMD SPR)

Binding affinity (


) is an equilibrium constant. Drug efficacy often depends on residence time (

).
  • Computational Input: Steered Molecular Dynamics (SMD) or Tau-RAMD to simulate ligand unbinding paths.

  • Experimental Observable: Surface Plasmon Resonance (SPR) sensorgrams.

  • The Validation:

    • Use SPR to measure

      
       (dissociation rate).
      
    • Correlate the experimental residence time with the computed "Force of Unbinding" or "Mean Exit Time" from simulations.

Part 3: Visualizing the Convergence

Diagram 1: The ICE Validation Cycle

This diagram illustrates the iterative feedback loop required to align computational predictions with experimental reality.

ICE_Workflow cluster_compute In Silico Domain cluster_experiment Wet-Lab Domain Model 1. Molecular Model (Docking/MD) Prediction 2. Observable Prediction (ΔG, NOE, Residence Time) Model->Prediction Sampling Assay 3. Biophysical Assay (ITC, SPR, NMR) Prediction->Assay Guide Exp. Design Decision 5. Convergence Check (|ΔG_pred - ΔG_exp| < 1 kcal/mol?) Prediction->Decision Input Data 4. Experimental Data (Kd, Restraints, k_off) Assay->Data Measurement Data->Decision Input Refinement Refine Force Field / Water Model Decision->Refinement No (Diverged) Publish VALIDATED MODEL (Ready for Lead Opt) Decision->Publish Yes (Converged) Refinement->Model Update Parameters

Caption: The ICE Cycle. Note the critical "Convergence Check" (Step 5). If the error exceeds 1 kcal/mol, the model is refined, not discarded.

Diagram 2: Mechanistic Validation (NMR vs. MD)

A detailed view of how NMR observables specifically validate the conformational ensemble generated by Molecular Dynamics.

NMR_Validation MD_Traj MD Trajectory (Ensemble of 10,000 frames) Calc_NOE Calculate Theoretical Inter-proton Distances (r^-6) MD_Traj->Calc_NOE NMR_Exp NMR Experiment (NOESY Spectrum) Exp_NOE Extract NOE Distance Restraints NMR_Exp->Exp_NOE Compare Violation Analysis (Calc vs Exp) Calc_NOE->Compare Exp_NOE->Compare Valid Valid Ensemble (Captures Solution Dynamics) Compare->Valid Violations < 0.5 Å Artifact Force Field Artifact (Over-compact/Unfolded) Compare->Artifact Systematic Violations

Caption: Structural Validation Logic. MD trajectories are converted into theoretical NOEs (using


 averaging) to compare directly with NMR spectral data.[1]

Part 4: Case Study & Data Interpretation

To illustrate the necessity of this approach, we reference a comparative study involving the validation of MD simulations using NMR data [2].[1]

The Experiment: Researchers simulated the Villin Headpiece protein.[1][2]

  • Initial MD: The protein remained stable (RMSD < 2 Å), suggesting a "good" model.

  • The Cross-Check: They calculated NOE violations against experimental NMR data.

  • The Finding: Despite low RMSD, the simulation violated several long-range NOEs, indicating the protein was too compact—a common artifact of the force field used.

  • The Correction: By re-running with a modified water model (TIP4P-D), the ensemble expanded slightly, satisfying the NMR restraints.

Key Takeaway: Without the NMR cross-validation, the initial MD model would have been accepted as "valid" but would have failed in downstream docking of larger ligands due to an artificially collapsed binding pocket.

Summary of Recommendations
  • Do not trust Docking Scores alone. They are ranking tools, not binding affinity predictors.

  • Use FEP for "Virtual Assays". Only FEP/TI approaches have the rigor to be compared directly with ITC/SPR data.

  • Validate Dynamics, not just Structure. Use NMR or HDX-MS to validate that your protein "moves" in the computer the way it moves in the test tube.

References

  • Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation. Source: Physical Chemistry Chemical Physics (RSC), 2022. URL:[Link]

  • Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles. Source: Annual Review of Biophysics (via NCBI/PMC), 2013. URL:[Link]

  • Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity. Source: Breast Cancer: Targets and Therapy, 2025.[3] URL:[Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Source: Biomolecules (MDPI), 2009. URL:[Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Source: Royal Society of Chemistry (RSC) Books, 2017. URL:[Link][1][2][4][5]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(Aminomethyl)benzene-1,3-diol Acetate Salt

Executive Summary & Immediate Directives 4-(Aminomethyl)benzene-1,3-diol acetate (also known as 4-(Aminomethyl)resorcinol acetate) presents a dual-hazard profile: it is a phenolic compound (aquatic toxin, skin sensitizer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

4-(Aminomethyl)benzene-1,3-diol acetate (also known as 4-(Aminomethyl)resorcinol acetate) presents a dual-hazard profile: it is a phenolic compound (aquatic toxin, skin sensitizer) and an organic amine salt .[1]

The primary operational risk is environmental release and incompatible mixing .[1] As a resorcinol derivative, it is a reducing agent; accidental mixing with strong oxidizers (e.g., Nitric Acid) can cause immediate exothermic reactions or ignition.

Critical "Do Not" List
  • DO NOT dispose of down the drain (Sanitary Sewer), regardless of solubility.[1][2]

  • DO NOT mix with oxidizing agents (Nitric acid, Peroxides, Permanganates).[1][3]

  • DO NOT treat with bleach (Sodium Hypochlorite) on the benchtop.[1] Chlorination of phenols creates chlorophenols, which are significantly more toxic and persistent.

  • DO NOT place in "General Trash" or "Biohazard" bags.[1]

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand why the protocols exist.

PropertyValue/DescriptionDisposal Implication
Structure Phenolic ring + Amine tail (Acetate salt)Phenol: High aquatic toxicity.[1][4] Acetate Salt: High water solubility, increasing mobility if spilled.[1]
Reactivity Reducing AgentFire Hazard: Incompatible with oxidizers.[1] Segregate strictly.
Toxicity Acute Tox. 4 (Oral), Skin/Eye Irrit. 2PPE: Double nitrile gloves and N95/P100 respirator required for solids.[1]
Stability Light Sensitive / HygroscopicStorage: Waste containers must be opaque or amber; keep tightly sealed to prevent deliquescence.[1]
RCRA Status Characteristic Waste (Toxic)While not explicitly U-Listed (like Resorcinol U201), it must be managed as Hazardous Chemical Waste .

Pre-Disposal Segregation Logic[1][5]

The most common laboratory accident involving resorcinols is improper waste stream segregation.[1] Use the following logic gate to determine the correct waste stream.

Visualization: Waste Stream Decision Matrix

WasteDecision Start Waste Generation: 4-(Aminomethyl)benzene-1,3-diol acetate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Dry Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Wet/Dissolved StreamA STREAM A: Solid Hazardous Waste (Trace-Contaminated Debris) Solid->StreamA HalogenCheck Does the solution contain Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamB STREAM B: Non-Halogenated Organic Waste (High BTU Incineration) HalogenCheck->StreamB No (e.g., Water, MeOH, DMSO) StreamC STREAM C: Halogenated Organic Waste (Segregated Incineration) HalogenCheck->StreamC Yes

Figure 1: Decision matrix for segregating resorcinol-derivative waste. Note that "Non-Halogenated" is the preferred stream for non-chlorinated solvents to allow for fuel blending incineration.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or High Concentration)

Context: Expired shelf stock or synthesis products.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "4-(Aminomethyl)benzene-1,3-diol acetate".[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][6][7]

  • Transfer:

    • Work inside a fume hood to contain dust.[1]

    • Transfer solid carefully.[1] Do not generate dust. [1][8][9]

    • Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

  • Sealing: Screw the lid tight. Tape the lid with electrical or duct tape to prevent loosening during transport.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: HPLC waste, mother liquors, or dissolved cleaning residues.[1]

  • Compatibility Check (The Self-Validating Step):

    • Validation: Before pouring, check the pH of the waste container.[1]

    • Rule: Ensure the receiving waste container is Neutral or Slightly Basic (pH 7-9) .[1]

    • Why? Mixing this acetate salt (weakly acidic/neutral) into a highly acidic waste stream (pH < 2) containing oxidizers can trigger decomposition.[1] Mixing into highly basic waste is generally safe but may evolve amine odors.[1]

  • Solvent Segregation:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Waste .[1]

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .[1]

  • Secondary Containment: Always transport the liquid waste bottle in a secondary tub to the satellite accumulation area.

Emergency Contingencies: Spill Response

Scenario: You have dropped a 5g bottle of solid 4-(Aminomethyl)benzene-1,3-diol acetate on the floor.

Visualization: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it > 50g?) Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate Yes (>50g) PPE 2. Don PPE: Nitrile Gloves (x2), Lab Coat, N95 Mask (Dust) Assess->PPE No (<50g) Contain 3. Containment: Cover with wet paper towels (Prevents Dust) PPE->Contain Clean 4. Cleanup: Scoop into bag -> Wipe x3 -> pH Check Surface Contain->Clean

Figure 2: Operational workflow for solid spills. The critical step is "Cover with wet paper towels" to prevent inhalation of dust.[1]

Detailed Cleanup Steps:
  • Dampen: Do not dry sweep.[1] Gently lay water-dampened paper towels over the powder.[1] This prevents the "puff" of toxic dust.[1]

  • Scoop: Use a plastic scoop or dustpan to lift the wet mass into a heavy-duty hazardous waste bag.[1]

  • Wash: Clean the area with a mild detergent (soap and water).[1]

    • Note: You may notice the surface turn pink/brown over time if residues remain (oxidation of resorcinol).[1] Repeat cleaning if this occurs.[1]

  • Disposal: The cleanup debris (towels, gloves, scoop) is Hazardous Waste .[1]

References & Regulatory Grounding[1][7][10]

  • National Institutes of Health (PubChem). Resorcinol (Compound Summary).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[1] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards - Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link]1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Resorcinol.[1] (Used as a proxy for resorcinol derivative hazards).[1] Retrieved from [Link]1]

Sources

Handling

Personal protective equipment for handling 4-(Aminomethyl)benzene-1,3-diol acetate salt

Executive Summary & Hazard Context Treat this compound as a Cytotoxic Bioactive Agent. While often categorized generically as an irritant, 4-(Aminomethyl)benzene-1,3-diol (and its salts) acts as a carbamoylating agent ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Treat this compound as a Cytotoxic Bioactive Agent. While often categorized generically as an irritant, 4-(Aminomethyl)benzene-1,3-diol (and its salts) acts as a carbamoylating agent capable of inhibiting protein synthesis by binding to ribosomal active sites.[1] It is structurally related to resorcinol (a skin sensitizer/absorber) and benzylamine (a caustic irritant).

The "Acetate" Factor: Acetate salts of amine-functionalized aromatics are frequently hygroscopic and prone to static charge buildup. This creates a high risk of particulate dispersal during weighing, making inhalation the primary exposure vector.

Core Directive: Do not handle on an open bench. All manipulation of the solid must occur within a certified chemical fume hood or biological safety cabinet (BSC) if sterility is required.

PPE Matrix & Engineering Controls

The following matrix dictates the minimum protection standards based on the specific operational task.

Protection Layer Standard Handling (Solution Prep/Weighing)High-Risk Operations (Spill Cleanup/Aerosol Generation)Rationale
Engineering Class II Fume Hood (Sash at 18")Class II Fume Hood or Glove Box Primary containment is the only true protection against cytotoxic dust.
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil, bright color)2. Outer: Nitrile (Extended cuff, 5-8 mil)Double Gloving: 1. Inner: Laminate/PE (Silver Shield)2. Outer: Nitrile (5-8 mil)Resorcinol derivatives permeate standard nitrile. Double gloving provides a visual breach indicator.
Body Protection Lab Coat (Buttoned, cotton/poly) + Tyvek Sleeves Tyvek Coverall (Disposable)Protects wrists/forearms from dust settling between glove and coat cuff.
Eye/Face Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses are insufficient for fine powders that can drift around lenses.
Respiratory Not required if in Fume Hood.N95 (Minimum) or P100 (Preferred)Required only if engineering controls fail or during spill cleanup outside a hood.
PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting the appropriate protective equipment based on the state of the chemical and the environment.

PPE_Decision_Tree Start Start: Handling 4-(Aminomethyl)benzene-1,3-diol Acetate State What is the physical state? Start->State Solid Solid / Powder (High Inhalation Risk) State->Solid Powder Liquid Solubilized (Splash/Absorption Risk) State->Liquid Liquid Hood Is a Fume Hood Available? Solid->Hood Spill Is this a Spill Cleanup? Liquid->Spill Hood_Yes Standard Protocol: - Fume Hood (Sash <18") - Double Nitrile Gloves - Tyvek Sleeves - Goggles Hood->Hood_Yes Yes Hood_No STOP WORK. Move to designated area. Hood->Hood_No No Spill_Yes Emergency Protocol: - N95/P100 Respirator - Tyvek Coveralls - Double Gloves (Laminate inner) Spill->Spill_Yes Yes (Spill) Spill_No Standard Liquid Handling: - Lab Coat - Single Nitrile Gloves - Safety Glasses Spill->Spill_No No (Routine)

Figure 1: PPE Decision Tree based on physical state and operational context. Note that solid handling strictly requires engineering controls.

Operational Protocols
A. Weighing & Solubilization (Critical Step)

The acetate salt is prone to static. Static causes powder to "jump," contaminating the balance and the user.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static.

  • Weighing:

    • Tare the weighing boat.

    • Transfer the solid gently. Do not dump; tap the spatula to release powder.

    • Immediately recap the stock container.

  • Solubilization:

    • Technique: Add the solvent to the powder, not the powder to the solvent. This suppresses dust generation.[2][3][4]

    • Dissolve completely before removing from the hood.

B. Decontamination & Waste

Because this compound inhibits protein synthesis, trace contamination on surfaces is a biological hazard.

  • Surface Decontamination:

    • Wipe down the balance and work area with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .

    • Why: Bleach oxidizes the amine and phenol groups, breaking the pharmacophore; ethanol removes the residue.

  • Disposal:

    • Solid Waste: Segregate into "Cytotoxic/Biohazardous Chemical Waste" (often yellow bags/bins) if your facility distinguishes them. Otherwise, "Hazardous Solid Waste."

    • Liquid Waste: "Basic Organic Waste" (due to the amine). Do not mix with strong acids (exothermic reaction potential).

Emergency Response
  • Inhalation: Move to fresh air immediately. The acetate salt is water-soluble; it will dissolve in mucous membranes. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption of resorcinol derivatives).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

Operational Workflow Diagram

Handling_Workflow cluster_hood Inside Fume Hood Setup 1. Setup (Hood Check, Anti-Static) Weigh 2. Weighing (Static Discharge, Containment) Setup->Weigh Solubilize 3. Solubilization (Add Solvent to Powder) Weigh->Solubilize Decon 4. Decontamination (Bleach -> Ethanol) Solubilize->Decon Waste 5. Disposal (Segregated Stream) Decon->Waste

Figure 2: Step-by-step workflow ensuring containment during the most critical phases of handling.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzene-1,3-diol.[1][6][7] National Library of Medicine. [Link]

Sources

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